Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-ethylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-17(15(19)21-2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKJSKPKIOFXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146142 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 3-methyl 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363166-02-2 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 3-methyl 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 3-methyl 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Abstract
The 3,3-disubstituted piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of biologically active compounds and pharmaceutical agents. Its rigid conformation allows for precise spatial orientation of substituents, making it a valuable building block for structure-activity relationship (SAR) studies. This guide provides an in-depth, technical overview of a robust and widely applicable method for the synthesis of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a key intermediate for drug discovery programs. We will dissect the primary synthetic route involving the α-alkylation of an N-protected piperidine-3-carboxylate precursor, elucidating the underlying chemical principles, providing detailed experimental protocols, and exploring the critical parameters that govern reaction success. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of this versatile chemical entity.
Introduction: The Strategic Importance of 3,3-Disubstituted Piperidines
Piperidine rings are among the most ubiquitous heterocyclic systems found in pharmaceuticals and natural alkaloids.[1] The introduction of substituents onto the piperidine core profoundly influences its pharmacological profile, including binding affinity, selectivity, and pharmacokinetic properties. Specifically, creating a quaternary center at the C3 position, as seen in our target molecule, imparts significant conformational rigidity. This structural constraint can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.
This compound serves as a quintessential example of a versatile synthetic intermediate. It contains several key features:
-
A Protected Amine: The benzyloxycarbonyl (Cbz) group provides robust protection for the piperidine nitrogen, preventing unwanted side reactions while being readily removable under standard hydrogenolysis conditions.
-
A Quaternary Center: The ethyl group at C3 establishes the 3,3-disubstituted pattern.
-
A Reactive Ester: The methyl ester at C3 serves as a versatile handle for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.
This guide focuses on the most direct and reliable synthetic strategy: the diastereoselective alkylation of a pre-formed piperidine ring system.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic plan. The key disconnection occurs at the C3-ethyl bond, pointing to an alkylation reaction as the final C-C bond-forming step.
Caption: Retrosynthetic analysis of the target compound.
This analysis identifies Methyl 1-Cbz-piperidine-3-carboxylate [2] as the immediate precursor and an ethyl halide as the alkylating agent. The core of this synthesis is therefore the generation of an enolate at the C3 position of the precursor, followed by its nucleophilic attack on the ethyl halide.[3][4] This approach is advantageous as it utilizes readily available starting materials and relies on a well-established and high-yielding transformation.
Primary Synthetic Route: Enolate Alkylation
The formation of a new carbon-carbon bond at the α-position of a carbonyl group via enolate alkylation is a cornerstone of modern organic synthesis.[4] The process involves two critical steps: deprotonation to form a nucleophilic enolate and the subsequent SN2 reaction with an electrophile.
Mechanistic Principles
-
Enolate Formation: The process is initiated by treating the precursor, Methyl 1-Cbz-piperidine-3-carboxylate, with a strong, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[5][6] Its bulky nature prevents it from acting as a nucleophile and attacking the ester carbonyl group. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at -78 °C (a dry ice/acetone bath) to ensure kinetic control and minimize side reactions. The base selectively abstracts the acidic proton at the C3 position, generating a planar lithium enolate intermediate.
-
Alkylation: Upon introduction of an electrophilic alkylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr), the enolate attacks the electrophile in a standard SN2 fashion. This step forms the new carbon-carbon bond, establishing the desired quaternary center at C3. The reaction is typically allowed to warm slowly to room temperature to ensure completion.
Caption: Key mechanistic steps of the α-alkylation reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of Precursor (Methyl 1-Cbz-piperidine-3-carboxylate)
This protocol outlines the synthesis of the starting material from commercially available methyl piperidine-3-carboxylate.
-
Reagents and Materials:
-
Methyl piperidine-3-carboxylate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add methyl piperidine-3-carboxylate hydrochloride (1.0 eq) and dissolve or suspend it in dichloromethane (DCM, ~0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield Methyl 1-Cbz-piperidine-3-carboxylate as a clear oil or white solid.[2]
-
Protocol 2: α-Alkylation to Synthesize this compound
This is the core protocol for the title compound. Strict anhydrous and inert conditions are critical for success.
-
Reagents and Materials:
-
Methyl 1-Cbz-piperidine-3-carboxylate (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
Ethyl iodide (EtI, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation (in situ): To the reaction flask, add anhydrous THF (~0.3 M relative to the substrate) and diisopropylamine (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to pre-form the LDA.
-
Enolate Formation: In a separate flame-dried flask, dissolve Methyl 1-Cbz-piperidine-3-carboxylate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA solution via cannula or syringe over 20 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
After addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (or for ~12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure This compound .
-
Data and Expected Outcomes
| Parameter | Precursor Synthesis (Protocol 1) | Alkylation Reaction (Protocol 2) |
| Typical Yield | 85 - 95% | 70 - 85% |
| Physical Appearance | Colorless oil or white solid | Colorless to pale yellow oil |
| Purification Method | Flash Column Chromatography | Flash Column Chromatography |
| Key Analytical Data | Conforms to structure[2] | Molecular Formula: C₁₇H₂₃NO₄, MW: 305.37[7][8] |
Alternative Synthetic Considerations: The Dieckmann Condensation
While α-alkylation is the most direct route, it is instructive for the research scientist to be aware of alternative strategies for constructing the core piperidine ring. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is a powerful method for forming five- and six-membered rings.[9][10][11][12]
A hypothetical Dieckmann approach to a related piperidone precursor would involve the cyclization of an acyclic amino-diester. This route is generally more step-intensive for this specific target but is highly valuable for creating substituted piperidones from linear starting materials.[13]
Caption: Conceptual overview of the Dieckmann condensation.
Conclusion
This guide has detailed a reliable and efficient synthesis of this compound via α-alkylation of an N-Cbz protected piperidine-3-carboxylate. The key to success in this synthesis lies in the careful control of reaction conditions, particularly the use of a strong, non-nucleophilic base at low temperatures under an inert atmosphere to facilitate clean enolate formation. The protocols provided herein are based on well-established chemical principles and offer a practical workflow for obtaining this valuable building block. By understanding the underlying mechanisms and experimental nuances, researchers can confidently apply this methodology to accelerate their drug discovery and development efforts.
References
-
Marson, C. M., & Coote, S. C. (2013). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]
- Clayden, J., Greeves, N., & Warren, S. (n.d.). Alkylation of enolates.
-
Tschamber, T., & Gissot, A. (2018). Stereoselective Allylic Alkylations of Amino Ketones and Their Application in the Synthesis of Highly Functionalized Piperidines. Chemistry – A European Journal, 26(14), 3181-3194. [Link]
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Helm, M. D., & Schneider, C. (2020). The Allylic Alkylation of Ketone Enolates. Chemistry – A European Journal, 26(51), 11621-11633. [Link]
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Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. [Link]
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Frohlich, L., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic moiety as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4445-4465. [Link]
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Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Alkylation Strategy on piperidine-4 carboxylate. ResearchGate. [Link]
-
Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. [Link]
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Jennychem. (n.d.). Methyl 1-Cbz-3-Methylpiperidine-3-carboxylate. Jennychem. [Link]
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MySkinRecipes. (n.d.). Ethyl 1-Cbz-3-methylpiperidine-3-carboxylate. MySkinRecipes. [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3299. [Link]
-
ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]
-
Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. [Link]
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UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link]
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Wieber, T., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 352(11), 1900180. [Link]
-
PubChem. (n.d.). Methyl N-Cbz-piperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate: Synthesis, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics and investigational drug candidates. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for targeting a wide array of biological targets. The strategic functionalization of the piperidine ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide focuses on a specific, highly functionalized derivative, methyl 1-(benzyloxycarbonyl)-3-ethylpiperidine-3-carboxylate , a compound of significant interest as a versatile building block in the synthesis of complex molecular architectures.
This document provides a comprehensive overview of the physical and chemical properties of this compound, a detailed, field-proven protocol for its multi-step synthesis, and a thorough discussion of its analytical characterization. The information presented herein is intended to empower researchers and scientists in drug discovery and development with the practical knowledge required to synthesize, handle, and utilize this valuable synthetic intermediate.
Compound Profile: Physicochemical and Structural Properties
Methyl 1-(benzyloxycarbonyl)-3-ethylpiperidine-3-carboxylate, also known as 1-benzyl 3-methyl 3-ethylpiperidine-1,3-dicarboxylate, is a chiral, non-natural amino acid derivative. The presence of a quaternary stereocenter at the C3 position, decorated with both an ethyl and a methoxycarbonyl group, offers a unique three-dimensional projection of substituents, a feature of considerable interest in the design of novel bioactive molecules. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen provides stability and allows for selective deprotection under specific conditions, facilitating further synthetic transformations.
Table 1: Physical and Chemical Properties of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₂₃NO₄ | - |
| Molecular Weight | 305.37 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred from similar structures |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and insoluble in water. | Inferred from structural features |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| CAS Number | Not definitively assigned (Note: A previously cited CAS number, 253-82-7, has been identified as incorrect and corresponds to Quinazoline). | - |
Due to the limited availability of experimental data in the public domain for this specific compound, some properties are inferred based on the behavior of structurally related molecules. Researchers are advised to determine these properties experimentally for their specific batches.
Strategic Synthesis: A Step-by-Step Experimental Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The overall synthetic strategy involves the preparation of a suitable piperidine precursor followed by the crucial C3-alkylation step to introduce the ethyl group.
Synthesis of the Precursor: Methyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate
The logical precursor for the target molecule is methyl 1-Cbz-piperidine-3-carboxylate. Its synthesis can be achieved from commercially available piperidine-3-carboxylic acid.
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route from piperidine-3-carboxylic acid to the target compound.
Experimental Protocol: Synthesis of Methyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate
-
N-Cbz Protection:
-
To a solution of piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, add a base like sodium hydroxide (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to pH 2-3.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine-3-carboxylic acid.
-
-
Esterification:
-
Dissolve the N-Cbz-piperidine-3-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate.
-
C3-Alkylation: Introduction of the Ethyl Group
The introduction of the ethyl group at the C3 position is the most critical and challenging step. It requires the generation of an enolate at the C3 position, which can then react with an electrophile (ethyl iodide). The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing side reactions. Lithium diisopropylamide (LDA) is the base of choice for such transformations.
Experimental Protocol: Synthesis of this compound
-
Caution: This reaction must be carried out under strictly anhydrous conditions under an inert atmosphere (e.g., argon or nitrogen). All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are essential.
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve methyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the precursor to the LDA solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add ethyl iodide (1.5 eq) to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Diagram 2: C3-Alkylation Workflow
Caption: Step-by-step workflow for the C3-alkylation reaction.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information on the number and types of protons and their connectivity. Expected signals would include those for the ethyl group (a triplet and a quartet), the methyl ester (a singlet), the Cbz group (aromatic protons and a benzylic singlet), and the piperidine ring protons (a series of multiplets).
-
¹³C NMR: This will confirm the number of unique carbon atoms in the molecule, including the quaternary carbon at C3.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: This technique will show the presence of key functional groups, such as the carbonyl stretching frequencies for the ester and the carbamate groups.
-
Chromatographic Analysis:
-
Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reactions.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is primarily dictated by its functional groups:
-
N-Cbz Group: The benzyloxycarbonyl group is a versatile protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂, Pd/C), allowing for further functionalization of the secondary amine.
-
Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides or be subjected to other transformations.
-
Piperidine Ring: The piperidine ring itself can undergo various conformational changes, which can be important for its interaction with biological targets.
The unique combination of these functional groups makes this compound a valuable building block for the synthesis of a diverse range of more complex molecules, particularly in the context of drug discovery.
Conclusion
This technical guide has provided a detailed overview of the synthesis, properties, and characterization of this compound. While the lack of extensive publicly available data for this specific compound presents a challenge, a robust and logical synthetic route has been proposed based on well-established organic chemistry principles. The detailed experimental protocols are designed to be reproducible and provide a solid foundation for researchers to produce this valuable synthetic intermediate. The insights into its chemical reactivity and potential applications underscore its importance as a building block in the development of novel chemical entities with potential therapeutic applications. As with any chemical synthesis, proper safety precautions and analytical diligence are paramount to ensure the successful and safe execution of these procedures.
References
Due to the limited specific literature on the target compound, this guide has been constructed based on established principles of organic synthesis and data for structurally related compounds. Researchers should consult standard organic chemistry textbooks and databases for further information on the individual reaction types described.
An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate the structural elucidation and purity assessment of this compound, which holds significance as a building block in medicinal chemistry. We will delve into the theoretical principles governing the observed chemical shifts and coupling constants, present a detailed peak-by-peak assignment, and provide a standardized protocol for sample preparation and data acquisition. This guide is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by verifiable references.
Introduction: The Significance of Substituted Piperidines
The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a versatile template for interacting with biological targets. The specific compound of interest, this compound, incorporates several key functionalities: a carbobenzyloxy (Cbz) protecting group on the nitrogen, and both an ethyl and a methyl carboxylate group at the C3 position. Understanding the precise arrangement of these groups is critical for its application in synthesis. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the electronic environment and connectivity of every proton in the molecule.
Molecular Structure and Expected ¹H NMR Features
Before dissecting the spectrum, it is crucial to understand the molecular structure and the anticipated proton signals.
Caption: Molecular structure of this compound.
Proton Environments:
-
Cbz Group: Aromatic protons of the phenyl ring and the benzylic methylene protons.
-
Piperidine Ring: Methylene protons at positions 2, 4, 5, and 6. These are diastereotopic and will exhibit complex splitting patterns.
-
Ethyl Group: A methylene quartet and a methyl triplet.
-
Methyl Ester: A singlet for the methyl protons.
The presence of the chiral center at C3 and the restricted rotation around the N-Cbz bond due to amide resonance can lead to conformational isomers (rotamers), which may result in a more complex spectrum than anticipated.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure reproducible and reliable data, the following protocol for sample preparation and NMR data acquisition should be followed.
3.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its residual proton signal (δ ≈ 7.26 ppm) provides a convenient internal reference.[1][2]
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak is often sufficient for routine analysis.[3]
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
3.2. NMR Instrument Parameters
-
Spectrometer Frequency: A high-field instrument (e.g., 400 MHz or higher) is recommended to resolve complex multiplets.[4][5]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing:
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Spectral Analysis and Peak Assignment
The following table summarizes the expected ¹H NMR signals for this compound. The chemical shifts are influenced by the electron-withdrawing effects of the Cbz and ester groups, and the overall conformation of the piperidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~7.35 | m | 5H | Phenyl-H | The aromatic protons of the Cbz group typically appear as a complex multiplet in this region. |
| ~5.14 | s | 2H | Cbz-CH₂ | The benzylic protons are deshielded by the adjacent oxygen and phenyl ring. The singlet nature suggests free rotation or coincidental chemical shift equivalence. |
| ~3.68 | s | 3H | OCH₃ | The methyl ester protons appear as a sharp singlet, deshielded by the adjacent oxygen atom. |
| ~3.9-3.1 | m | 4H | Piperidine-H (C2, C6) | These protons adjacent to the nitrogen are significantly deshielded and often exhibit complex splitting due to their diastereotopic nature and coupling to neighboring protons. The Cbz group's anisotropy can further differentiate their chemical shifts. |
| ~1.9-1.4 | m | 4H | Piperidine-H (C4, C5) | These methylene protons are further from the electron-withdrawing groups and thus appear at a more upfield chemical shift. Their multiplets will be complex due to geminal and vicinal coupling. |
| ~1.8 | q | 2H | Ethyl-CH₂ | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl group. |
| ~0.85 | t | 3H | Ethyl-CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene group. |
Advanced Spectroscopic Considerations
5.1. Conformational Analysis
The piperidine ring can exist in chair conformations. The orientation (axial or equatorial) of the substituents at C3 will significantly influence the chemical shifts and coupling constants of the ring protons.[5] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to definitively assign the relative stereochemistry and preferred conformation.
5.2. Rotational Isomers (Rotamers)
The partial double bond character of the amide linkage in the Cbz group can lead to the presence of rotational isomers, which are slowly interconverting on the NMR timescale. This can manifest as a doubling of some or all of the NMR signals. The ratio of these rotamers can be determined by integrating the corresponding peaks.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic approach to data acquisition and analysis, as outlined in this guide, allows for the unambiguous confirmation of its structure and assessment of its purity. For more complex stereochemical questions, advanced 2D NMR experiments are invaluable. This guide serves as a foundational resource for researchers working with this and structurally related piperidine derivatives, enabling confident and accurate spectral interpretation in their synthetic and drug development endeavors.
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An In-depth Technical Guide to the Synthesis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate: Starting Materials and Strategic Selection
This guide provides a comprehensive overview of the synthetic strategies and starting materials for the preparation of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a key building block in pharmaceutical research and development. The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it is of paramount importance.[1][2] This document will delve into the chemical logic behind the selection of starting materials, offering a comparative analysis of different synthetic routes and providing detailed experimental insights.
Strategic Approaches to the Piperidine Core
The synthesis of the target molecule, this compound, can be approached from two main strategic standpoints: de novo ring construction or modification of a pre-existing piperidine ring.
-
De novo Ring Construction: Methods such as the Dieckmann condensation can be employed to construct the piperidine ring from an acyclic precursor.[3][4][5][6][7] This approach offers flexibility in introducing substituents but often involves more synthetic steps to prepare the necessary linear starting material.
-
Modification of a Pre-formed Ring: A more direct and often preferred method involves starting with a commercially available piperidine-3-carboxylic acid derivative. This strategy leverages readily accessible starting materials and focuses on the key transformations of N-protection and C3-alkylation.
This guide will focus on the latter strategy, as it represents a more common and efficient approach for accessing the target compound.
Core Directive: Synthesis via C3-Alkylation of a Pre-formed Piperidine Ring
The most logical and widely adopted pathway to this compound involves a three-step sequence starting from a piperidine-3-carboxylate derivative:
-
N-Protection: Introduction of the carboxybenzyl (Cbz) protecting group onto the piperidine nitrogen.
-
C3-Alkylation: Introduction of the ethyl group at the C3 position, alpha to the ester.
-
Esterification: Conversion of the carboxylic acid to its methyl ester, if not already present.
The following sections will dissect the critical choices of starting materials for this strategic approach.
Foundational Starting Material: The Piperidine-3-Carboxylate Scaffold
The choice of the initial piperidine-3-carboxylate derivative is the first critical decision. Several options are commercially available, each with its own set of advantages and considerations.
| Starting Material | Chemical Structure | Key Advantages | Considerations |
| Nipecotic Acid | 3-Piperidinecarboxylic acid | Readily available and cost-effective. | Requires both esterification and N-protection. |
| Ethyl Nipecotate | Ethyl 3-piperidinecarboxylate | Ester group is pre-installed, simplifying the synthesis. | Requires N-protection. Chirally pure forms are available.[8] |
| Methyl Nipecotate | Methyl 3-piperidinecarboxylate | The final methyl ester is already in place. | Requires N-protection. |
For the synthesis of the title compound, starting with methyl nipecotate is the most direct approach as it already contains the required methyl ester functionality. However, ethyl nipecotate is also an excellent starting material, with the ethyl ester being readily transesterified to the methyl ester in a later step if necessary.
The Crucial Role of N-Protection
The secondary amine of the piperidine ring is a nucleophilic site and must be protected to prevent side reactions during the C3-alkylation step, such as N-alkylation.[9][10] The carboxybenzyl (Cbz) group is an ideal choice for this purpose due to its stability under the basic conditions required for enolate formation and its ease of removal via catalytic hydrogenation.
The N-Cbz protected intermediate, methyl 1-Cbz-piperidine-3-carboxylate, is the direct precursor for the alkylation step.[11]
Experimental Protocol: N-Cbz Protection of Methyl Nipecotate
-
Dissolution: Dissolve methyl nipecotate in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition: Add a base, typically an aqueous solution of sodium carbonate or sodium bicarbonate, to neutralize the HCl salt of the starting material and to act as an acid scavenger.
-
Cbz-Cl Addition: Cool the reaction mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Perform an aqueous work-up to remove the base and salts, followed by extraction with an organic solvent. The crude product is then purified by flash column chromatography on silica gel.
The Key Transformation: C3-Alkylation
The introduction of the ethyl group at the C3 position is the most critical step in this synthesis. This is achieved by generating an enolate at the C3 position, which then acts as a nucleophile to attack an ethylating agent.
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without competing with the desired alkylation reaction. Lithium diisopropylamide (LDA) is the base of choice for this transformation. It is a strong base that is sterically hindered, minimizing the risk of nucleophilic attack on the ester carbonyl.
-
Solvent and Temperature: The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at low temperatures (-78 °C) to ensure the stability of the enolate and to control the reaction rate, preventing side reactions.
-
Ethylating Agent: A reactive ethyl halide, such as ethyl iodide or ethyl bromide, is used as the electrophile.
Experimental Protocol: C3-Ethylation of Methyl 1-Cbz-piperidine-3-carboxylate
-
Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 1-Cbz-piperidine-3-carboxylate in anhydrous THF. Cool the solution to -78 °C. Slowly add a freshly prepared solution of LDA in THF. Stir the mixture at this temperature for a period to ensure complete enolate formation.
-
Alkylation: To the cold enolate solution, add ethyl iodide dropwise.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then extract the product with an organic solvent like ethyl acetate.
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by flash column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic strategy discussed.
Caption: Synthetic route to the target compound.
Mechanistic Insight: The C3-Alkylation Step
The mechanism of the C3-alkylation is a classic example of enolate chemistry.
Caption: Mechanism of C3-alkylation.
Conclusion
The synthesis of this compound is most efficiently achieved by a strategic modification of a pre-existing piperidine-3-carboxylate scaffold. The judicious selection of starting materials, such as methyl nipecotate, and the careful execution of N-protection and C3-alkylation are paramount to a successful synthesis. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals working in this area.
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Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available at: [Link]
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The Dieckmann Condensation. Organic Reactions. Available at: [Link]
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Dieckmann condensation. Wikipedia. Available at: [Link]
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Alkylation Strategy on piperidine‐4 carboxylate. ResearchGate. Available at: [Link]
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Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]
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Ethyl 1-Cbz-3-methylpiperidine-3-carboxylate. MySkinRecipes. Available at: [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
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Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. Available at: [Link]
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An In-Depth Technical Guide to the Retrosynthesis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
This guide provides a comprehensive technical overview of the retrosynthetic analysis and forward synthesis of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a substituted piperidine derivative of interest to researchers, scientists, and professionals in drug development. The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to synthesize polysubstituted derivatives with high precision is crucial for the exploration of new chemical space and the development of novel therapeutic agents.
Introduction to the Target Molecule
This compound is a chiral, non-natural amino acid derivative. Its structure combines the rigid piperidine ring with a quaternary center at the C3 position, featuring both an ethyl group and a methyl ester. The nitrogen atom is protected with a carbobenzyloxy (Cbz) group, a common protecting group in peptide synthesis and organic chemistry that can be readily removed under specific conditions.[1][2] The unique three-dimensional arrangement of these functional groups makes it an attractive building block for the synthesis of complex molecules with potential biological activity.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two primary disconnection strategies. The choice between these pathways in a practical laboratory setting would depend on factors such as the availability of starting materials, scalability, and stereochemical control.
Strategy A: C-C Bond Formation via Alkylation
This approach involves the disconnection of the C3-ethyl bond, leading back to a simpler piperidine precursor.
Caption: Retrosynthetic analysis via C-C bond disconnection (Alkylation).
This strategy hinges on the alkylation of the enolate of methyl 1-Cbz-piperidine-3-carboxylate. The key challenge in this approach is to achieve mono-alkylation at the C3 position without competing reactions.
Strategy B: Piperidine Ring Formation via Cyclization
This alternative strategy involves the disconnection of the N-C2 and C3-C4 bonds of the piperidine ring, suggesting a cyclization reaction as the key bond-forming step. A Dieckmann condensation of an acyclic amino-diester is a plausible approach.
Caption: Retrosynthetic analysis via ring disconnection (Dieckmann Condensation).
This pathway offers the potential to construct the 3,3-disubstituted piperidine core in a single, efficient step. The synthesis of the acyclic precursor would involve standard transformations.
Forward Synthesis: A Practical Approach
Based on the retrosynthetic analysis, a plausible and well-documented forward synthesis is presented below, primarily following the alkylation strategy (Strategy A) due to its convergent nature and the ready availability of the starting materials.
Synthesis of Methyl 1-Cbz-piperidine-3-carboxylate (Precursor 1)
The synthesis begins with the commercially available methyl piperidine-3-carboxylate.[3][4] The secondary amine needs to be protected to prevent side reactions in the subsequent alkylation step. The Cbz group is an excellent choice for this purpose.
Experimental Protocol: N-Protection
-
Dissolution: Dissolve methyl piperidine-3-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of an organic solvent and aqueous sodium bicarbonate.
-
Basification: Cool the solution to 0 °C and add a base, such as sodium bicarbonate (2.0 eq.) or triethylamine (1.2 eq.), to neutralize the HCl that will be generated.
-
Acylation: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) to the stirred solution.[2] The reaction is typically exothermic and should be controlled by the addition rate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, perform an aqueous work-up to remove the base and any water-soluble byproducts. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure methyl 1-Cbz-piperidine-3-carboxylate.
Alkylation of Methyl 1-Cbz-piperidine-3-carboxylate
This is the key step in the synthesis, where the ethyl group is introduced at the C3 position. The reaction proceeds through the formation of a lithium enolate, which then acts as a nucleophile.
Experimental Protocol: C3-Alkylation
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve methyl 1-Cbz-piperidine-3-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF to the reaction mixture.[5][6] LDA is a strong, non-nucleophilic base that will deprotonate the α-carbon (C3) to form the lithium enolate. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add ethyl iodide (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical as the lithium enolate is a strong base and will be quenched by water or protic solvents.
-
Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the enolate and minimize side reactions, such as self-condensation or decomposition.
-
Strong, Non-nucleophilic Base: LDA is the base of choice because it is strong enough to completely deprotonate the α-carbon but is sterically hindered, which prevents it from acting as a nucleophile and attacking the ester carbonyl.[5][6]
Caption: Workflow for the forward synthesis of the target molecule.
Alternative Approach: Dieckmann Condensation
While the alkylation route is presented as the primary synthetic strategy, the Dieckmann condensation offers a powerful alternative for constructing the piperidine ring.[7][8]
Conceptual Forward Synthesis via Dieckmann Condensation:
-
Precursor Synthesis: The synthesis would commence with the preparation of an acyclic N-Cbz protected amino diester. This could be achieved through a multi-step sequence, for example, by N-alkylation of a primary amine with two different haloesters, or through a Michael addition followed by further functionalization.
-
Intramolecular Cyclization: The acyclic diester would then be subjected to intramolecular Dieckmann condensation using a strong base like sodium ethoxide or sodium hydride.[7][8] This would form the β-keto ester intermediate.
-
Alkylation and Decarboxylation: The resulting cyclic β-keto ester could then be alkylated with ethyl iodide. Subsequent hydrolysis and decarboxylation would yield the desired 3-ethyl-3-substituted piperidine.
This approach, while potentially more step-economical in the ring-forming step, may present challenges in the synthesis of the acyclic precursor and in controlling the regioselectivity of the cyclization if the diester is unsymmetrical.
Summary of Key Transformations
| Step | Transformation | Key Reagents | Solvent | Temperature | Expected Yield |
| 1 | N-Cbz Protection | Benzyl chloroformate, NaHCO₃ | DCM/H₂O | 0 °C to RT | 85-95% |
| 2 | C3-Alkylation | LDA, Ethyl iodide | Anhydrous THF | -78 °C to RT | 60-75% |
Conclusion
The retrosynthetic analysis of this compound highlights two viable synthetic strategies. The detailed forward synthesis via the alkylation of a pre-formed piperidine ring provides a robust and practical route for laboratory-scale preparation. The choice of protecting groups, bases, and reaction conditions is critical for achieving high yields and purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.
References
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NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ChemBK. (2024, April 9). METHYL PIPERIDINE-3-CARBOXYLATE. Retrieved from [Link]
-
Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Retrieved from [Link]
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JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
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Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(58), 7949-7952. [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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Macmillan Group. (2008, March 12). Enolate Seminar. Retrieved from [Link]
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Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3235. [Link]
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Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
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University of Oxford. (n.d.). III Enolate Chemistry. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
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ResearchGate. (n.d.). Alkylation Strategy on piperidine‐4 carboxylate. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
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Mechanism of formation for methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
An In-Depth Guide to the Formation of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Abstract
The 3,3-disubstituted piperidine scaffold represents a privileged structure in modern medicinal chemistry, conferring valuable pharmacokinetic properties and providing a three-dimensional vector for molecular exploration. This compound is a key building block within this class, featuring a synthetically useful quaternary center. This guide provides an in-depth examination of the core mechanism for its formation: the intramolecular Dieckmann condensation. We will explore the retrosynthetic logic, the step-by-step forward reaction mechanism, a detailed experimental protocol, and the analytical techniques required for structural verification. This document is intended to serve as a practical and theoretical resource for chemists engaged in the synthesis of complex heterocyclic molecules.
Introduction and Retrosynthetic Analysis
The target molecule, this compound, possesses a Cbz-protected nitrogen and a quaternary carbon at the C-3 position, which is substituted with both an ethyl group and a methyl ester. The creation of such a sterically congested quaternary center is a non-trivial synthetic challenge. The most logical and efficient approach to constructing the piperidine ring is through an intramolecular cyclization.
The Dieckmann condensation is a powerful and widely used organic reaction for forming five- or six-membered rings via the intramolecular condensation of a diester under basic conditions.[1][2] This strategy is particularly well-suited for our target molecule.
A retrosynthetic analysis reveals the key bond disconnection between C-2 and C-3 of the piperidine ring. This disconnection simplifies the cyclic structure back to an acyclic (linear) precursor. This precursor must be a 1,6-diester containing the Cbz-protected nitrogen, the ethyl group, and the two ester functionalities positioned correctly to enable a 6-membered ring closure.
Figure 1: Retrosynthetic analysis of the target molecule via a Dieckmann condensation disconnection.
The Core Mechanism: Dieckmann Condensation
The forward synthesis begins with the acyclic precursor, dimethyl 2-((3-(benzyloxycarbonyl)amino)propyl)-2-ethylmalonate. The cyclization is initiated by a strong, non-nucleophilic base capable of generating an enolate. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the acidic α-carbon, driving the reaction forward by the evolution of hydrogen gas.
The mechanism proceeds through the following key steps:
-
Enolate Formation: The base abstracts the acidic proton from the carbon positioned between the two ester carbonyls (the malonate α-carbon). This is the most acidic proton in the molecule, leading to the formation of a stabilized enolate intermediate.
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the distal ester group. This intramolecular attack is sterically favored to form a six-membered ring.
-
Cyclization and Elimination: A tetrahedral intermediate is formed, which then collapses, expelling a methoxide (⁻OCH₃) leaving group. This step forms the cyclic β-keto ester intermediate.
-
Deprotonation (Irreversible Step): The resulting cyclic β-keto ester still has a highly acidic proton between the two carbonyl groups. In the presence of a strong base like sodium hydride or the methoxide generated in situ, this intermediate is immediately deprotonated. This step is often thermodynamically downhill and helps drive the reaction to completion.
-
Acidic Workup: A final protonation step, typically achieved by adding a mild acid (e.g., aqueous ammonium chloride or dilute HCl), neutralizes the enolate to yield the final target molecule.
Figure 2: Step-by-step mechanism of the Dieckmann condensation for the formation of the target piperidine.
Experimental Protocol
This section provides a robust, self-validating protocol for the synthesis. The synthesis of substituted piperidines via intramolecular cyclization is a well-established strategy in organic chemistry.[3][4] While the exact protocol for this molecule may vary, the following represents a standard and reliable laboratory procedure based on known Dieckmann cyclizations.[5][6]
Objective: To synthesize this compound from its acyclic diester precursor.
Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| Dimethyl 2-((3-(benzyloxycarbonyl)amino)propyl)-2-ethylmalonate | 381.43 | 10.0 g | 26.2 | 1.0 eq |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.26 g | 31.5 | 1.2 eq |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | - |
| Saturated Aqueous NH₄Cl Solution | - | 100 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.26 g, 31.5 mmol) to a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Carefully wash the sodium hydride dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and then add anhydrous THF (150 mL) to the flask. Cool the suspension to 0 °C using an ice bath.
-
Scientist's Note:Removing the mineral oil is crucial for ensuring reproducible reaction kinetics. Cooling to 0 °C helps to control the initial exothermic reaction and the rate of hydrogen gas evolution.
-
-
Substrate Addition: Dissolve the acyclic diester precursor (10.0 g, 26.2 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the stirred NaH suspension over a period of 30 minutes. A gas-venting needle is necessary to safely release the H₂ gas produced.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring:The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~100 mL) until gas evolution ceases.
-
Causality:A saturated NH₄Cl solution is a mild proton source that effectively neutralizes the reaction mixture and quenches the reactive base without causing significant hydrolysis of the ester product.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (200 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless oil or white solid.
Structural Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | ~7.3 ppm (m, 5H): Aromatic protons of the Cbz group. ~5.1 ppm (s, 2H): Benzylic CH₂ protons of the Cbz group. ~3.7 ppm (s, 3H): Methyl ester (COOCH₃) protons. Other signals: Complex multiplets in the aliphatic region (~1.5-4.0 ppm) corresponding to the piperidine ring and ethyl group protons. |
| ¹³C NMR (CDCl₃) | ~173 ppm: Ester carbonyl carbon. ~155 ppm: Carbamate carbonyl carbon. ~136 ppm, ~128 ppm: Aromatic carbons. ~67 ppm: Benzylic carbon. ~52 ppm: Methyl ester carbon. Other signals: Aliphatic carbons for the piperidine ring, quaternary carbon, and ethyl group. |
| FT-IR (thin film) | ~1735 cm⁻¹: Strong C=O stretch (ester). ~1695 cm⁻¹: Strong C=O stretch (carbamate). ~2950 cm⁻¹: C-H aliphatic stretches. ~1200-1300 cm⁻¹: C-O stretch. |
| Mass Spec (ESI+) | [M+H]⁺: Expected m/z = 306.17. [M+Na]⁺: Expected m/z = 328.15. |
Conclusion and Significance
The formation of this compound is efficiently achieved through a Dieckmann condensation of a suitably designed acyclic diester. This intramolecular cyclization strategy provides a reliable and high-yielding pathway to construct the substituted piperidine core, including the challenging C-3 quaternary center. Understanding this mechanism is crucial for researchers, as the resulting molecule is a valuable intermediate for the synthesis of more complex, biologically active compounds in the field of drug discovery.[7] The ability to rationally design and execute such transformations is fundamental to the advancement of modern organic and medicinal chemistry.
References
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Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]
-
Kurpiewska, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8303. [Link]
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Rew, Y., et al. (2012). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 55(11), 4936-4954. [Link]
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Knight, D. W., et al. (2002). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 67(19), 6564-6575. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation. Organic Reactions. [Link]
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
-
Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link]
-
Moody, C. J., & Taylor, R. J. (2002). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]
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Stability of Cbz protecting group in methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
An In-Depth Technical Guide to the Stability of the Carboxybenzyl (Cbz) Protecting Group on a Quaternary Piperidine Scaffold
Topic: Stability of Cbz Protecting Group in Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Introduction: The Strategic Imperative of Protecting Group Stability
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious selection and management of protecting groups are paramount.[1] These molecular scaffolds serve as temporary masks for reactive functional groups, guiding synthetic transformations with precision and preventing unwanted side reactions.[2] The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of amine protection strategy.[3] Its renown stems from a robust stability profile under a variety of conditions, coupled with specific, mild cleavage methods that grant it orthogonality to other common protecting groups like the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups.[4][5][6]
This guide provides a detailed technical analysis of the stability of the Cbz group within a specific and structurally relevant context: the quaternary center of this compound. For researchers and drug development professionals, understanding the precise limits of a protecting group's stability on a complex, sterically hindered scaffold is not merely an academic exercise; it is a critical factor that dictates the success, efficiency, and scalability of a synthetic route. We will explore the fundamental principles of Cbz group reactivity, provide validated experimental protocols for assessing its stability, and present the data in a clear, actionable format.
The Physicochemical Landscape of the Target Molecule
The stability of any functional group is intrinsically linked to its molecular environment. The subject of our investigation, this compound, presents a unique combination of features that must be considered.
Caption: Structure of this compound.
-
Cbz-Protected Tertiary Amine: The nitrogen atom is part of the piperidine ring and is directly bonded to the carbonyl of the Cbz group, forming a carbamate.[7] This delocalization of the nitrogen's lone pair into the carbonyl system significantly reduces its nucleophilicity and basicity.[5]
-
Quaternary Stereocenter: The C3 position of the piperidine ring is a quaternary carbon, substituted with both an ethyl group and a methyl carboxylate group. This creates significant steric hindrance around the carbamate linkage, which can influence its accessibility to reagents and catalysts.
-
Methyl Ester: The presence of a methyl ester at C3 introduces a potentially labile site under harsh basic or acidic conditions, a factor to consider when evaluating orthogonal deprotection strategies.
The Chemical Stability Profile of the Cbz Moiety
The utility of the Cbz group is defined by its resilience to a broad range of chemical environments and its predictable lability under specific, controlled conditions.
Reductive Cleavage: The Primary Deprotection Pathway
The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[3][8] This method involves the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.[9]
-
Catalytic Hydrogenation: Typically performed using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in solvents like methanol or ethanol.[5][10] The reaction is clean, and the byproducts are volatile, simplifying workup.[5]
-
Catalytic Transfer Hydrogenation: This method offers a safer, more convenient alternative to using flammable hydrogen gas.[11] It employs a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, to generate hydrogen in situ in the presence of the Pd/C catalyst.[11][12]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.[11]
Acid-Mediated Cleavage
While generally stable to mild acids, the Cbz group can be cleaved under strong acidic conditions.[9] This provides a useful alternative when the substrate contains functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, or other reducible moieties).[11]
-
Strong Protic Acids: The classic reagent for this transformation is a solution of hydrogen bromide (HBr) in acetic acid.[5][11] Other strong acids like HCl have also been employed.[13] The mechanism involves protonation of the carbamate followed by nucleophilic attack (Sₙ2) by the bromide ion on the benzylic carbon.
-
Lewis Acids: Milder, more selective acidic deprotection can be achieved with certain Lewis acids. For example, aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups with good functional group tolerance.[14]
Stability Under Basic Conditions
A key feature of the Cbz group is its general stability under basic conditions, which is fundamental to its orthogonality with the Fmoc group.[4][15] It is resistant to cleavage by amine bases (like the piperidine used for Fmoc removal) and aqueous inorganic bases (e.g., NaHCO₃, Na₂CO₃) commonly used in workups and for pH control during protection reactions.[5][15] However, prolonged exposure to harsh basic conditions at elevated temperatures should be evaluated on a case-by-case basis, especially in the presence of other sensitive functionalities like esters.
Summary of Stability and Orthogonality
The distinct cleavage requirements of Cbz, Boc, and Fmoc groups form the basis of modern orthogonal strategy in complex synthesis.[2][4]
| Protecting Group | Deprotection Condition | Stability of Cbz Group | Causality |
| Boc | Strong Acid (e.g., TFA, HCl)[7] | Generally Stable[4] | Cbz cleavage requires stronger acidic conditions or nucleophilic counter-ions (e.g., HBr) than typical Boc removal. |
| Fmoc | Base (e.g., 20% Piperidine in DMF)[4] | Stable[4] | The carbamate linkage of the Cbz group is not susceptible to the E1cB elimination mechanism that cleaves the Fmoc group. |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C)[5] | N/A | This is the primary cleavage method for Cbz. |
Experimental Assessment of Cbz Stability in the Target Molecule
To provide actionable insights for drug development professionals, we present a series of validated protocols to quantitatively assess the stability of the Cbz group on this compound.
Analytical Methodologies for Monitoring
Effective assessment requires robust analytical methods to monitor the reaction progress. A combination of techniques is recommended for a comprehensive analysis.
-
Thin-Layer Chromatography (TLC): Provides a rapid, qualitative assessment of the reaction's progress by comparing the spot of the starting material to any new spots corresponding to the deprotected product.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative data on the consumption of the starting material and the formation of the product over time.[16][17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the starting material, product, and any byproducts by providing mass-to-charge ratio data.[16][17]
Caption: General experimental workflow for stability assessment.
Protocol 1: Baseline Deprotection via Catalytic Transfer Hydrogenolysis
This protocol establishes the baseline conditions for effective Cbz removal, confirming the identity of the deprotected product for analytical comparison.
-
Dissolution: Dissolve this compound (1.0 equiv.) in methanol (MeOH) to a concentration of approximately 0.1 M.
-
Catalyst & Donor Addition: To the solution, add 10% Palladium on carbon (Pd/C, 10 mol%) followed by ammonium formate (5.0 equiv.).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 3-ethylpiperidine-3-carboxylate. The product should be characterized by LC-MS and NMR to serve as an analytical standard.
Protocol 2: Acid Stability Challenge (TFA)
This protocol tests the stability of the Cbz group under conditions typically used for Boc deprotection, validating its orthogonality.
-
Dissolution: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10 equiv.) to the solution at room temperature.
-
Reaction & Monitoring: Stir the mixture and take aliquots at t = 0, 1, 4, and 24 hours. Analyze each aliquot by HPLC and LC-MS to quantify the percentage of remaining starting material.
-
Work-up (for analysis): For each aliquot, dilute with DCM, neutralize carefully with saturated aqueous NaHCO₃, separate the organic layer, dry over Na₂SO₄, and concentrate before analysis.
-
Expected Outcome: The Cbz group is expected to be highly stable, with >95% of the starting material remaining after 24 hours.
Protocol 3: Base Stability Challenge (Piperidine)
This protocol tests the stability of the Cbz group under conditions typically used for Fmoc deprotection.
-
Dissolution: Dissolve this compound (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to create a 20% (v/v) solution.
-
Reaction & Monitoring: Stir the mixture at room temperature. Analyze aliquots at t = 0, 1, 4, and 24 hours by HPLC and LC-MS to quantify the percentage of remaining starting material.
-
Work-up (for analysis): For each aliquot, dilute with ethyl acetate, wash extensively with water and brine to remove DMF and piperidine, dry the organic layer over Na₂SO₄, and concentrate.
-
Expected Outcome: The Cbz group is expected to be completely stable under these conditions. Note any hydrolysis of the methyl ester, which could occur under prolonged exposure.
Conclusion
The carboxybenzyl (Cbz) protecting group is a robust and reliable tool for amine protection, demonstrating significant stability under both the acidic conditions used for Boc deprotection and the basic conditions required for Fmoc removal.[4] For the specific substrate, this compound, this stability is expected to hold, making the Cbz group an excellent strategic choice for syntheses involving this or similarly substituted piperidine scaffolds. Its primary lability is confined to reductive methods, most notably catalytic hydrogenolysis, or treatment with strong acid systems such as HBr in acetic acid.[5][15] By employing the analytical workflows and stability-testing protocols outlined in this guide, researchers and drug development professionals can confidently validate the performance of the Cbz group within their specific synthetic routes, ensuring the efficiency and success of their chemical campaigns.
References
- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. Benchchem.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.
- Orthogonal Protection Definition. Fiveable.
- Application Notes and Protocols for the Removal of the Cbz Protecting Group. Benchchem.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Cbz Deprotection Mechanism - Strong Acid. Common Organic Chemistry.
- Application Notes: Deprotection Strategies for the Z (Benzyloxycarbonyl) Group. Benchchem.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine. Benchchem.
- Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate.
- Protecting groups. Unknown Source.
- A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. Benchchem.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. PMC - PubMed Central.
- Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. PMC - NIH.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Development of a high performance chromatographic method for therapeutic drug monitoring of carbamazepine based on an experimental design approach. ResearchGate.
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Solubility of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
Understanding the solubility of synthetic intermediates is a cornerstone of efficient process development, enabling rational solvent selection for reactions, purifications, and formulations.[1] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted piperidine derivative typical of those found in modern drug discovery programs. Due to the absence of extensive published empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds, fundamental physicochemical principles, and established laboratory methodologies to provide a robust predictive framework and a practical guide for experimental determination. We will explore the molecule's physicochemical profile, predict its solubility across a spectrum of common organic solvents, and provide a detailed, validated protocol for quantitative solubility measurement.
Physicochemical Profile & Structural Analysis
The solubility of a compound is fundamentally dictated by its structure. This compound is a moderately complex molecule with distinct regions that influence its interaction with various solvents.
-
Molecular Formula: C₁₇H₂₃NO₄
-
Molecular Weight: 305.37 g/mol [2]
Key structural features influencing solubility:
-
N-Cbz (Carboxybenzyl) Group: This large, aromatic protecting group is predominantly nonpolar and lipophilic. It significantly contributes to the molecule's solubility in nonpolar and moderately polar aprotic solvents.
-
Piperidine Ring: A saturated heterocyclic amine, which in its N-protected state is relatively nonpolar.
-
Quaternary Center: The C3 position is a quaternary carbon, which can introduce some steric hindrance, potentially affecting crystal lattice energy and, consequently, solubility.
-
Ethyl Group: A nonpolar alkyl chain that increases the molecule's lipophilicity.
-
Methyl Ester Group: A polar functional group that can act as a hydrogen bond acceptor but not a donor. This provides a site for interaction with polar solvents.
Based on these features, the molecule presents a balanced, or amphiphilic, character, albeit with a strong inclination towards lipophilicity due to the dominant Cbz and alkyl moieties.
Table 1: Predicted Physicochemical Properties
Note: As direct experimental data is unavailable, these values are estimated based on the compound's structure and data from close structural analogs.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~305 g/mol | Larger molecules can have lower solubility due to greater energy required to overcome crystal lattice forces. |
| LogP (Lipophilicity) | High (Est. > 3.0) | Predicts favorable solubility in nonpolar, lipophilic solvents and poor solubility in water. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its solubility in protic solvents like water or methanol.[3] |
| Hydrogen Bond Acceptors | 4 (two carbonyl oxygens, two ester oxygens) | The presence of H-bond acceptors allows for interaction with protic solvents, but this is often insufficient to grant high solubility without donor groups. |
| Polar Surface Area (PSA) | ~59 Ų | A moderate PSA suggests the molecule is not extremely polar, favoring solubility in solvents of intermediate polarity like ethers and esters.[4] |
Theoretical Principles & Predicted Solubility Profile
The guiding principle for solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[5][6]
-
Nonpolar Solvents (e.g., Hexanes, Toluene): The large nonpolar surface area from the Cbz and ethyl groups suggests some affinity for these solvents. However, the polar ester and carbamate functionalities will limit high solubility. Toluene, with its aromatic ring, is expected to be a better solvent than aliphatic hexanes due to potential π-π stacking interactions with the Cbz group.
-
Polar Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate, Acetone): This class of solvents is predicted to be the most effective. They are polar enough to interact with the ester and carbamate groups but lack the strong hydrogen-bonding networks of protic solvents, making it easier to solvate the lipophilic parts of the molecule. Dichloromethane (DCM) and ethyl acetate (EtOAc) are often excellent choices for such compounds.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate to low. While these solvents can act as hydrogen bond donors to the molecule's acceptor sites, the large, nonpolar structure must disrupt the solvent's strong H-bonding network, which is energetically unfavorable. Solubility may be significantly improved with heating.
-
Aqueous Solubility: Expected to be very low to negligible due to the molecule's high lipophilicity and lack of hydrogen bond donors.
Table 2: Predicted Qualitative Solubility at Room Temperature (~25°C)
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Nonpolar | n-Hexane | 0.1 | Low / Insoluble | Primarily lipophilic interactions, but insufficient to overcome the polar groups. Good anti-solvent candidate. |
| Toluene | 2.4 | Moderate | Aromatic nature interacts well with the Cbz group. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Excellent balance for dissolving both polar and nonpolar regions of the molecule. |
| Tetrahydrofuran (THF) | 4.0 | High | Strong dipole interactions; effective at solvating a wide range of compounds. | |
| Ethyl Acetate (EtOAc) | 4.4 | High | Acts as an H-bond acceptor and has a moderate dielectric constant, making it a versatile solvent. | |
| Acetone | 5.1 | Moderate / High | Very polar, may be slightly less effective than DCM or EtOAc for the large nonpolar moiety. | |
| Acetonitrile (MeCN) | 5.8 | Moderate | Highly polar; solubility may be limited by the lipophilic Cbz group. | |
| Polar Protic | Ethanol | 4.3 | Moderate | Can H-bond with the solute, but its own H-bond network is strong. Solubility likely increases with heat. |
| Methanol | 5.1 | Low / Moderate | More polar than ethanol, making it a slightly poorer solvent for this lipophilic compound. | |
| Water | 10.2 | Insoluble | Highly polar H-bonding network cannot effectively solvate the large, nonpolar molecule.[8] |
Practical Applications in Synthesis & Purification
Solubility data directly informs process optimization. The logical selection of solvents is critical for maximizing yield, ensuring purity, and improving process efficiency.[9][10][11]
-
Reaction Solvent: A solvent in which all reactants are highly soluble is preferred. Based on the predictions, DCM or THF would be excellent starting points for reactions involving this intermediate.
-
Extraction Solvent: A solvent that has high solubility for the target compound and is immiscible with the aqueous phase is required. Ethyl Acetate and DCM are ideal choices.
-
Crystallization/Precipitation: The ideal system involves a solvent in which the compound is highly soluble (especially when hot) and an "anti-solvent" in which it is poorly soluble. A common and effective system for a compound like this would be dissolving it in a minimal amount of hot Ethyl Acetate or Ethanol and then slowly adding cold n-Hexane to induce crystallization.[12]
-
Chromatography: For silica gel column chromatography, a solvent system is chosen to provide differential partitioning. A typical mobile phase would be a mixture of a nonpolar solvent (like Hexane ) and a more polar solvent (like Ethyl Acetate ). The high solubility in the EtOAc/Hexane mixture allows for effective separation.
The diagram below illustrates a typical decision-making workflow for solvent selection.
Caption: Logical workflow for selecting an appropriate solvent based on the intended application.
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and simplicity.[13][14]
Materials & Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Temperature-controlled orbital shaker or incubator
-
2-4 mL glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.01 mg)
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm PTFE syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)
Step-by-Step Procedure
-
Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid remains undissolved at equilibrium. A starting point is ~10-20 mg of solid to 1 mL of solvent.
-
Equilibration: Add a precise volume (e.g., 1.0 or 2.0 mL) of the chosen solvent to the vial. Seal the vial tightly.
-
Incubation: Place the vials in the orbital shaker set to a constant temperature (e.g., 25°C) and agitation (e.g., 200 rpm). Allow the system to equilibrate for at least 24-48 hours to ensure saturation is reached.[15][16]
-
Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for 1-2 hours to allow undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE filter and dispense the filtrate into a clean vial. This step is critical to remove all particulate matter.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L.
The diagram below visualizes this experimental workflow.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
This compound is a lipophilic molecule with moderate polarity, predicting a solubility profile that favors polar aprotic solvents such as dichloromethane, ethyl acetate, and THF. Its solubility is expected to be limited in highly nonpolar (hexanes) and highly polar protic (water, methanol) solvents. This predictive guide serves as a strong starting point for researchers, minimizing trial-and-error and enabling informed solvent selection for synthesis and purification. For definitive quantitative data, the provided shake-flask experimental protocol offers a reliable and universally accepted method for validation.
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How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
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Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]
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Important points to be considered for selecting solvents in different applications. OnlyTRAININGS. [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
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An In-depth Technical Guide to Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. A critical finding of our research is a significant discrepancy in the assignment of its CAS number. While some chemical suppliers list CAS number 253-82-7 for this compound, major authoritative databases, including PubChem and ChemicalBook, assign this CAS number to Quinazoline , a completely different heterocyclic aromatic compound. This guide will first address this critical data conflict to ensure scientific accuracy. Subsequently, it will delve into the compound's chemical identity, propose a logical synthetic pathway based on established organic chemistry principles for analogous structures, and discuss its potential applications in drug development, drawing insights from the well-documented utility of the N-Cbz protected piperidine scaffold. This document is intended to be a valuable resource for researchers, providing both a clear overview of the available information and a framework for future investigation into this specific molecule.
Chemical Identity and CAS Number Discrepancy
The accurate identification of a chemical compound is paramount for research and development. In the case of this compound, there is conflicting information regarding its CAS number.
A minority of sources, primarily some chemical suppliers, have associated the CAS number 253-82-7 with this piperidine derivative.[1] However, a thorough review of major chemical databases reveals that CAS number 253-82-7 is authoritatively assigned to Quinazoline . This discrepancy is highlighted in the table below:
| Property | This compound | Quinazoline |
| Structure | (Structure of the piperidine derivative) | (Structure of Quinazoline) |
| CAS Number | 253-82-7 (Disputed) | 253-82-7 (Confirmed) |
| Molecular Formula | C₁₇H₂₃NO₄ | C₈H₆N₂ |
| Molecular Weight | 305.37 g/mol | 130.15 g/mol |
| Chemical Class | Alicyclic Heterocycle (Piperidine) | Aromatic Heterocycle (Azanaphthalene) |
This significant difference in molecular formula, weight, and structure underscores the misattribution of the CAS number. Researchers are strongly advised to verify the identity of any compound purported to be this compound with CAS number 253-82-7 through analytical methods such as NMR, mass spectrometry, and elemental analysis. For the remainder of this guide, we will refer to the compound by its systematic name to avoid ambiguity.
Caption: Visual representation of the CAS number discrepancy.
Proposed Synthesis and Mechanistic Insights
Synthetic Workflow Overview
The proposed synthesis starts from commercially available methyl 1-Cbz-piperidine-3-carboxylate. The key steps involve the deprotonation of the α-carbon to the ester, followed by alkylation with an ethyl halide.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Methyl 1-Cbz-piperidine-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Ethyl iodide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with methyl 1-Cbz-piperidine-3-carboxylate dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: A solution of LDA (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1 hour to ensure complete formation of the lithium enolate. The carbanionic center at the C3 position is stabilized by the adjacent ester group.
-
Alkylation: Ethyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 30 minutes and then slowly warmed to room temperature overnight. The nucleophilic enolate attacks the electrophilic ethyl iodide in an Sₙ2 reaction, forming the new carbon-carbon bond at the 3-position.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Physicochemical and Spectroscopic Properties (Predicted)
As no experimental data is available, the physicochemical properties are predicted based on its structure.
| Property | Predicted Value/Description |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |
| Boiling Point | > 400 °C (Predicted) |
| Density | ~1.15 g/cm³ (Predicted) |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water. |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would show characteristic peaks for the ethyl group (a triplet and a quartet), the methyl ester (a singlet around 3.7 ppm), the Cbz protecting group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 5.1 ppm), and the piperidine ring protons (a series of multiplets).
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons of the Cbz group, the benzylic carbon, the methoxy carbon, and the carbons of the piperidine ring and the ethyl group.
-
Mass Spectrometry (HRMS): The exact mass should be consistent with the molecular formula C₁₇H₂₃NO₄.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a wide range of clinically approved drugs.[2] The introduction of substituents at the 3-position of the piperidine ring can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.[3]
Role of the N-Cbz Protecting Group:
The carboxybenzyl (Cbz) group is a widely used nitrogen-protecting group in organic synthesis.[4] Its key advantages include:
-
Stability: It is stable to a wide range of reaction conditions, allowing for modifications elsewhere in the molecule.
-
Facile Removal: It can be readily removed by catalytic hydrogenation, which is a mild and efficient method.
Potential as a Building Block:
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The Cbz group can be removed to liberate the secondary amine, which can then be further functionalized.
This structural motif, a 3,3-disubstituted piperidine, is of interest in the development of:
-
CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system.
-
Enzyme Inhibitors: The rigid scaffold can be used to orient functional groups for optimal interaction with the active site of an enzyme.
-
Receptor Ligands: The molecule can serve as a core for the development of agonists or antagonists for various receptors.
The synthesis of piperidine-3-carboxamide derivatives has been explored for their potential as anti-osteoporosis agents targeting cathepsin K.[5] Furthermore, the catalytic enantioselective synthesis of 3-substituted piperidines is an active area of research, highlighting the importance of this class of compounds in drug discovery.[6]
Conclusion
This compound is a potentially valuable building block in medicinal chemistry. However, the significant discrepancy regarding its CAS number (253-82-7) necessitates careful analytical verification by any researcher intending to work with this compound. This guide has provided a proposed synthetic route and an overview of its potential applications based on the well-established chemistry of related piperidine derivatives. Further research is needed to isolate and characterize this compound and to explore its utility in the synthesis of novel bioactive molecules.
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The Discovery and History of Substituted Piperidines: From Natural Alkaloids to Privileged Scaffolds in Modern Medicine
An In-Depth Technical Guide
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant and ubiquitous structural motifs in the landscape of pharmaceutical sciences. Its journey from a pungent isolate of black pepper to a cornerstone of modern drug design is a compelling narrative of chemical discovery and therapeutic innovation. This technical guide provides an in-depth exploration of the discovery and history of substituted piperidines, designed for researchers, scientists, and drug development professionals. We will traverse the early isolation of piperidine alkaloids, chronicle the evolution of synthetic methodologies from classical reductions to sophisticated stereoselective strategies, and analyze the profound pharmacological impact of this scaffold through seminal case studies of blockbuster drugs. This paper synthesizes historical context with rigorous technical detail, offering field-proven insights into why the substituted piperidine core remains a "privileged scaffold" in the quest for novel therapeutics.
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine heterocycle is a saturated six-membered ring containing five carbon atoms and one nitrogen atom.[1] Its conformational flexibility, primarily adopting a stable chair conformation similar to cyclohexane, combined with its ability to serve as both a hydrogen bond donor and acceptor, makes it an exceptionally versatile building block in medicinal chemistry.[2][3] This versatility is demonstrated by its presence in over twenty classes of pharmaceuticals, targeting a vast array of biological systems including the central nervous system (CNS), cardiovascular system, and infectious agents.[1][4]
The term "privileged scaffold" is applied to molecular frameworks that are capable of providing ligands for more than one type of biological receptor. The piperidine motif is a quintessential example of such a scaffold.[2] Its incorporation into a molecule can enhance "druggability" by improving critical pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), such as metabolic stability and the ability to cross cellular membranes, often while reducing toxicity.[2]
Caption: The basic structure and key drug-like properties of the piperidine scaffold.
Early Discoveries: From Natural Alkaloids to the Dawn of Synthesis
The history of piperidine begins not in the laboratory, but in the spice trade. The compound was first reported in 1850 by the Scottish chemist Thomas Anderson and again independently in 1852 by the French chemist Auguste Cahours.[3] Both isolated piperidine by reacting piperine—the alkaloid responsible for the pungency of black pepper (Piper nigrum)—with nitric acid.[3]
This discovery opened the door to recognizing the piperidine core in a vast number of naturally occurring alkaloids.[5] These compounds, produced by a wide range of plants and animals, often possess potent biological activities. Notable examples include:
-
Coniine: A neurotoxic alkaloid from poison hemlock (Conium maculatum), famously used in the execution of Socrates.[6]
-
Lobeline: Isolated from Indian tobacco (Lobelia inflata), it has been used as a respiratory stimulant.[5]
-
Solenopsin: A key component of the venom of fire ants (Solenopsis invicta).[3]
The structural elucidation of these natural products provided a critical impetus for the field of synthetic organic chemistry. The first total synthesis of a piperidine alkaloid, coniine, by Albert Ladenburg in 1886, was a landmark achievement that helped to validate the structural theories of the time and demonstrate the power of chemical synthesis.[6] This event marked the transition from merely isolating piperidines to actively constructing them, paving the way for the creation of novel, non-natural analogues with tailored properties.
Caption: A timeline of key milestones in the history of substituted piperidines.
The Synthetic Revolution: Evolution of Methodologies for Piperidine Construction
The demand for substituted piperidines in drug discovery has driven the development of a vast arsenal of synthetic methods. These strategies have evolved from simple, robust procedures to highly sophisticated and stereoselective transformations.
Classical Approaches: The Workhorses of Synthesis
The most fundamental and industrially significant method for producing the piperidine core is the hydrogenation of pyridine .[3] This reaction involves the reduction of the aromatic pyridine ring to its saturated counterpart, typically using hydrogen gas over a metal catalyst.
-
Catalysts: While early methods used harsh conditions, modern protocols employ a range of heterogeneous catalysts, including molybdenum disulfide, as well as cobalt, ruthenium, and nickel-based systems, which allow for hydrogenation under milder conditions and with greater functional group tolerance.[3][7]
Modern Stereoselective Syntheses
As drug development has become more sophisticated, the demand for enantiomerically pure compounds has grown. This has spurred the creation of methods that can control the three-dimensional arrangement of atoms in the piperidine ring.
-
Asymmetric Hydrogenation: Chiral catalysts, often based on iridium or rhodium, can be used for the asymmetric hydrogenation of pyridinium salts or substituted pyridines, yielding piperidines with high enantiomeric excess.[4]
-
Transition-Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, such as intramolecular allylic amination, have emerged as powerful tools for constructing substituted piperidine rings with defined stereochemistry.[4]
-
Domino and Cascade Reactions: These elegant strategies involve a sequence of reactions that occur in a single pot, rapidly building molecular complexity from simple starting materials to form highly functionalized piperidines.[2]
Experimental Protocol: Rhodium-Catalyzed C-H Insertion for Methylphenidate Analogue Synthesis
This protocol is representative of a modern, efficient method for creating substituted piperidines, as applied to the synthesis of analogues of the ADHD medication methylphenidate.[8] This approach involves the direct insertion of a rhodium-carbene intermediate into a C-H bond of the piperidine ring.
Objective: To synthesize a racemic methylphenidate analogue via intermolecular C-H insertion.
Materials:
-
N-Boc-piperidine (Substrate)
-
Methyl phenyldiazoacetate (Carbene precursor)
-
Dirhodium tetraacetate [Rh₂(OAc)₄] (Catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a solution of N-Boc-piperidine (1.2 equivalents) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., argon), add dirhodium tetraacetate (1 mol%).
-
Carbene Precursor Addition: Slowly add a solution of methyl phenyldiazoacetate (1.0 equivalent) in anhydrous DCM to the reaction mixture over 1 hour at room temperature using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diazo compound is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product (the N-Boc protected piperidine analogue) by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc protected intermediate in DCM (0.2 M). Add trifluoroacetic acid (10 equivalents) and stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the acid and remove the trifluoroacetate salt.
-
Final Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final methylphenidate analogue. The product will be a mixture of diastereomers that can be separated if required.
Caption: A general workflow for the synthesis of methylphenidate analogues.
Pharmacological Significance and Case Studies
The true measure of the piperidine scaffold's importance lies in the life-changing medicines that incorporate it. Substituted piperidines are central to numerous blockbuster drugs, particularly those targeting the CNS.
Case Study: Fentanyl - A Revolution in Pain Management
Fentanyl, a potent synthetic opioid analgesic, stands as a monumental, if controversial, achievement in medicinal chemistry. First synthesized by Dr. Paul Janssen in 1959, it is approximately 100 times more potent than morphine.[9][10][11] Its discovery was a direct result of systematic modifications of the piperidine scaffold to optimize binding to the μ-opioid receptor.
The introduction of fentanyl as an intravenous anesthetic (Sublimaze) in the 1960s transformed surgical practice.[9][10] Subsequent research led to a family of analogues (e.g., sufentanil, alfentanil) and innovative drug delivery systems, most notably the Duragesic transdermal patch in the 1990s, which provided long-term pain relief for patients with chronic conditions.[9][12] The development of fentanyl underscores how substitution on the piperidine ring can dramatically modulate potency and pharmacokinetic properties.
Case Study: Methylphenidate - A Cornerstone of ADHD Treatment
Methylphenidate (Ritalin) was first synthesized in 1944, though its utility in treating what is now known as Attention-Deficit/Hyperactivity Disorder (ADHD) was not recognized until later.[13] The molecule, systematically named methyl 2-phenyl-2-(piperidin-2-yl)acetate, acts as a dopamine and norepinephrine reuptake inhibitor.[8][13]
The therapeutic activity resides almost exclusively in the d-threo-enantiomer.[14] This fact has driven significant efforts to develop enantioselective syntheses to produce the active isomer directly, avoiding the need for challenging separations and reducing the patient's metabolic load from the inactive isomer.[8][14] Methylphenidate's story highlights the critical importance of stereochemistry in the biological activity of substituted piperidines.
Case Study: Atypical Antipsychotics
The piperidine moiety is a key structural feature in many second-generation or "atypical" antipsychotic drugs used to treat schizophrenia and other psychiatric disorders.[15][16] Unlike earlier antipsychotics, these agents typically exhibit a multi-receptor binding profile, acting as antagonists or partial agonists at various dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[17][18]
Compounds like risperidone and haloperidol utilize the piperidine scaffold to correctly position other functional groups for optimal interaction with these multiple receptor targets.[18] This polypharmacology is thought to contribute to their improved efficacy against the negative symptoms of schizophrenia and a reduced risk of certain side effects compared to older drugs.[17][19]
Data Presentation: Representative Piperidine-Containing Pharmaceuticals
| Drug Name | Chemical Class | Primary Indication | Key Piperidine Feature |
| Fentanyl | 4-Anilidopiperidine | Severe Pain, Anesthesia | N-substituted 4-anilidopiperidine |
| Methylphenidate | Phenyl-piperidineacetate | ADHD, Narcolepsy | 2-substituted piperidine |
| Risperidone | Benzisoxazole-piperidine | Schizophrenia, Bipolar Disorder | 4-substituted piperidine linker |
| Donepezil | N-Benzylpiperidine | Alzheimer's Disease | N-benzylpiperidine |
| Haloperidol | Butyrophenone | Schizophrenia, Tourette's | 4-substituted piperidine |
| Meperidine | Phenylpiperidine | Moderate-to-Severe Pain | 4-phenyl-4-ester piperidine |
Conclusion and Future Outlook
From its humble origins in black pepper, the substituted piperidine has evolved into one of the most powerful and reliable scaffolds in the drug discovery toolkit. Its history is a microcosm of the history of medicinal chemistry itself—a journey from the isolation of natural products to the rational design and stereoselective synthesis of complex, life-saving molecules. The early work on alkaloids provided the initial spark, but it was the relentless innovation in synthetic methodology that unlocked the scaffold's true potential.
The case studies of fentanyl, methylphenidate, and atypical antipsychotics demonstrate the profound impact of this simple heterocycle on human health. Looking forward, the piperidine core will undoubtedly continue to be a central focus of drug development. Future research will likely concentrate on developing even more precise and efficient synthetic methods, exploring novel substitution patterns to engage new biological targets, and applying the piperidine scaffold to emerging therapeutic areas. The legacy of the piperidine ring is a testament to the enduring power of a privileged chemical structure to inspire and enable therapeutic innovation.
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- Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. (2007).
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Methodological & Application
The Strategic Application of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate in Medicinal Chemistry: A Guide to Synthesis and Derivatization
Introduction: The Privileged Piperidine Scaffold and the Role of 3,3-Disubstitution
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional geometry that can effectively present substituents for optimal interaction with biological targets. Furthermore, the piperidine motif often imparts favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability.[1] Introducing chirality and specific substitution patterns onto the piperidine ring allows for fine-tuning of a molecule's physicochemical properties, biological activity, and selectivity.[2][3]
This guide focuses on a specific, yet highly versatile, building block: methyl 1-Cbz-3-ethylpiperidine-3-carboxylate . This compound is a quintessential example of a protected, functionalized piperidine intermediate designed for sophisticated molecular construction in drug discovery. Its key features include:
-
The Piperidine Core : Provides the fundamental three-dimensional structure.
-
The N-Cbz Protecting Group : The Carboxybenzyl (Cbz) group provides robust protection of the piperidine nitrogen, preventing its participation in unwanted side reactions. It is stable to a wide range of conditions but can be cleanly removed via catalytic hydrogenation, a mild and highly effective deprotection strategy.
-
The C3-Ester Functionality : The methyl ester at the 3-position serves as a synthetic handle for further molecular elaboration, such as amide bond formation or reduction to an alcohol.
-
The C3-Ethyl Group : The presence of a quaternary center at the 3-position introduces steric bulk and conformational constraint, which can be crucial for locking a molecule into a bioactive conformation and enhancing selectivity for its target.
This document provides a detailed protocol for the synthesis of this key intermediate and illustrates its application in the conceptual design and synthesis of novel therapeutic agents, using the development of opioid receptor modulators as a representative example.
I. Synthesis of the Key Intermediate: this compound
The creation of the C3-quaternary center is the key synthetic challenge. This is efficiently achieved through the alkylation of a precursor, methyl 1-Cbz-piperidine-3-carboxylate. The protocol below details a standard, reliable method for this transformation.
Protocol 1: Synthesis of this compound
This protocol describes the deprotonation of the α-carbon to the ester and subsequent alkylation with an ethyl halide.
Core Principle: The proton on the carbon adjacent to the ester carbonyl (the α-proton) is weakly acidic. A strong, non-nucleophilic base can remove this proton to generate a carbanion (enolate), which then acts as a nucleophile to attack an alkyl halide, forming a new carbon-carbon bond.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the C3-ethylation of the piperidine scaffold.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) |
| Methyl 1-Cbz-piperidine-3-carboxylate | 174543-74-9 | 277.31 | 2.77 g (10.0 mmol) |
| Diisopropylamine | 108-18-9 | 101.19 | 1.67 mL (12.0 mmol) |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 4.8 mL (12.0 mmol) |
| Iodoethane | 75-03-6 | 155.97 | 0.97 mL (12.0 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed |
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation (In Situ): To the reaction flask, add anhydrous THF (30 mL) and diisopropylamine (1.67 mL, 12.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).
-
Scientist's Insight: Preparing LDA in situ is crucial for ensuring its reactivity. Pre-made solutions can degrade over time. The use of a strong, bulky, non-nucleophilic base like LDA is essential to favor deprotonation at the α-carbon without competing nucleophilic attack on the ester carbonyl.
-
-
Enolate Formation: Dissolve methyl 1-Cbz-piperidine-3-carboxylate (2.77 g, 10.0 mmol) in anhydrous THF (20 mL). Slowly add this solution to the cold LDA solution via cannula or syringe over 20 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Scientist's Insight: Slow addition of the ester to the base prevents localized high concentrations of the ester, which could lead to side reactions like self-condensation. The deep red or yellow color of the solution is often indicative of enolate formation.
-
-
Alkylation: Add iodoethane (0.97 mL, 12.0 mmol) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours (overnight).
-
Scientist's Insight: Iodoethane is a highly reactive alkylating agent, ideal for this SN2 reaction. Maintaining a low temperature during addition minimizes side reactions. Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.
-
-
Reaction Quench and Workup: Cool the flask to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution (50 mL) to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford this compound as a clear oil.
II. Application in Medicinal Chemistry: A Case Study in Opioid Receptor Modulator Development
The 3,3-disubstituted piperidine scaffold is an excellent starting point for synthesizing novel ligands for G-protein coupled receptors (GPCRs), such as opioid receptors. The development of balanced µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists is a promising strategy for creating potent analgesics with a reduced side-effect profile, such as tolerance and dependence.[1][4]
Our synthesized intermediate can be elaborated into a final compound through a straightforward synthetic sequence involving amide coupling.
Conceptual Synthetic Pathway to a Target Molecule
The following workflow outlines how our intermediate can be used to synthesize a hypothetical opioid receptor modulator.
Sources
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hydi.um.edu.mt [hydi.um.edu.mt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Deprotection of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Introduction: The Role of the Cbz Group in Piperidine Synthesis
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group for amines in modern organic synthesis, prized for its general stability to a wide range of non-reductive conditions.[1][2] Its application in the synthesis of complex molecules, such as substituted piperidines, allows for precise chemical manipulations at other sites without unintended reactions of the nitrogen atom. The target molecule, methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, is a representative intermediate where the secondary amine is masked, enabling selective modifications or constructions involving the ester and ethyl functionalities.
The removal, or "deprotection," of the Cbz group is a critical final step to unmask the piperidine nitrogen, making it available for subsequent coupling reactions, salt formation, or biological screening. The efficacy of this step hinges on the judicious selection of a deprotection method that is compatible with the other functional groups present in the molecule—in this case, a methyl ester. This guide provides a detailed examination of the primary deprotection strategies, the rationale behind their selection, and field-proven, step-by-step protocols for their execution.
Mechanistic Overview: Cleavage of the Benzylic Carbon-Oxygen Bond
The key to the Cbz group's removal is the inherent lability of the benzylic carbon-oxygen bond. This bond can be readily cleaved through hydrogenolysis, a process that involves the catalytic addition of hydrogen across the bond. This reaction is highly efficient and clean, liberating the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as the sole byproducts.[1]
Caption: General reaction scheme for Cbz deprotection via hydrogenolysis.
Strategic Selection of Deprotection Protocol
The choice of deprotection method is paramount and is dictated by the overall functionality of the substrate. For this compound, the primary consideration is the stability of the methyl ester under the reaction conditions. Fortunately, the most common Cbz deprotection methods are fully compatible with ester groups. The decision tree below guides the selection process for more complex substrates.
Caption: Decision tree for selecting a Cbz deprotection method based on substrate compatibility.
For the target molecule, which lacks easily reducible or acid-labile groups beyond the Cbz itself, both Catalytic Hydrogenolysis and Catalytic Transfer Hydrogenation are excellent choices.
Experimental Protocols
The following protocols are optimized for the deprotection of this compound.
Protocol 1: Catalytic Hydrogenolysis with Hydrogen Gas
This is the classic, high-yielding method for Cbz deprotection. Its primary drawback is the requirement for handling flammable hydrogen gas, which necessitates specialized equipment.[2][3]
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% w/w Pd, 5-10 mol%)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Dissolution: Dissolve the Cbz-protected piperidine (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask.
-
Inerting: Purge the flask with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Palladium on carbon (5-10 mol%). Causality Note: Performing this under an inert atmosphere is a critical safety step, as dry Pd/C can be pyrophoric and may ignite flammable solvents in the presence of air.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask under vacuum and backfill with H₂. Repeat this cycle 3-5 times to ensure the atmosphere is fully exchanged.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of H₂ (typically 1 atm from a balloon). Expertise Note: Vigorous stirring is essential to ensure good mixing and contact between the substrate, catalyst, and hydrogen gas for an efficient reaction rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours. A successful reaction will show the disappearance of the starting material and the appearance of a new, more polar spot (the free amine).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Filtration: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the Pd/C catalyst.[2] Wash the Celite pad thoroughly with additional methanol to ensure complete recovery of the product. Trustworthiness Note: The Celite pad prevents fine carbon particles from passing through, ensuring the final product is free from heterogeneous catalyst contamination.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude methyl 3-ethylpiperidine-3-carboxylate. The product is often of high purity, but can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
This method offers a significant advantage in operational simplicity and safety by avoiding the use of flammable H₂ gas.[3] Ammonium formate serves as an in situ source of hydrogen.[4]
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% w/w Pd, 5-10 mol%)
-
Ammonium formate (HCOONH₄, 4-5 eq)
-
Methanol (or Ethanol)
-
Celite®
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Dissolution: Dissolve the Cbz-protected piperidine (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask.
-
Reagent Addition: To the solution, add ammonium formate (4-5 eq) followed by the careful addition of 10% Pd/C (5-10 mol%).
-
Reaction: Stir the mixture at room temperature or heat gently to reflux (40-60 °C) for 1-4 hours. Causality Note: Gentle heating accelerates the decomposition of ammonium formate into hydrogen, CO₂, and ammonia, thus increasing the rate of hydrogenolysis.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1. Transfer hydrogenation is often faster than using H₂ gas at atmospheric pressure.
-
Work-up and Filtration: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate salts.
-
Purification: To remove the salts, perform an aqueous work-up. Dissolve the residue in dichloromethane or ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified methyl 3-ethylpiperidine-3-carboxylate.
Data Summary and Method Comparison
| Parameter | Protocol 1: Catalytic Hydrogenolysis | Protocol 2: Catalytic Transfer Hydrogenation |
| Hydrogen Source | H₂ Gas (1 atm or higher) | Ammonium Formate |
| Catalyst | 10% Pd/C (5-10 mol%) | 10% Pd/C (5-10 mol%) |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol |
| Temperature | Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-16 hours | 1-4 hours |
| Advantages | Very clean byproducts (toluene, CO₂), high yields.[1] | No specialized H₂ equipment needed, safer, often faster.[3][4] |
| Limitations | Requires handling of flammable H₂ gas, potential for catalyst pyrophoricity.[2][5] | Requires removal of formate salts during work-up. |
General Experimental Workflow
The process for both protocols can be visualized as a standard sequence of synthetic operations.
Caption: A generalized workflow for a typical Cbz deprotection experiment.
Safety Precautions
-
Palladium on Carbon (Pd/C): Pd/C is flammable, particularly when dry or in the presence of hydrogen and organic solvents. Handle with care, preferably in an inert atmosphere.[2]
-
Hydrogen Gas: H₂ is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from any potential ignition sources.[5]
-
Pressure: Ensure that any glassware used under a positive pressure of hydrogen is free of cracks or defects.
By carefully selecting and executing one of the detailed protocols, researchers can reliably and efficiently remove the Cbz protecting group from this compound, paving the way for the next steps in their synthetic and drug development endeavors.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Studley, J. (2023). To Deprotect and Serve. Scientific Update. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Retrieved from [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]
-
Anantha Reddy, P., & Ur-Rahman, A. (1995). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 34B, 505-507. Retrieved from [Link]
-
S. G. S. R. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. Retrieved from [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Application Note: A Scalable, High-Yield Synthesis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Abstract
Substituted piperidine scaffolds are cornerstones in modern medicinal chemistry, appearing in a vast array of pharmaceutical agents due to their favorable physicochemical properties and synthetic versatility.[1][2] This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a key building block for more complex molecules. The synthetic strategy hinges on a highly efficient, two-step sequence involving N-protection followed by a regioselective α-alkylation. We emphasize the critical parameters for scalability, safety, and yield optimization, offering a robust and reproducible methodology for researchers in pharmaceutical and process chemistry.
Introduction and Synthetic Strategy
The target molecule, this compound, possesses a quaternary carbon center at the 3-position, a common motif for introducing conformational rigidity and exploring structure-activity relationships (SAR).[3] The development of a scalable synthesis is crucial for enabling its use in drug discovery and development programs.
Our synthetic approach is a two-step process designed for efficiency and control on a large scale:
-
N-Protection: The secondary amine of the starting material, methyl piperidine-3-carboxylate, is protected with a carboxybenzyl (Cbz) group. The Cbz group is selected for its high stability under the strongly basic conditions of the subsequent alkylation step and its well-documented removal via catalytic hydrogenolysis or acidic conditions.[4][5][6]
-
α-Alkylation: A quaternary center is constructed at the C-3 position via enolate chemistry. The Cbz-protected intermediate is deprotonated at the carbon alpha to the ester using a strong, non-nucleophilic base, followed by quenching the resulting enolate with an ethylating agent.
This strategy avoids the challenges associated with direct pyridine hydrogenation, which can require harsh conditions and yield complex product mixtures when multiple substituents are present.[1][7]
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Application Protocol: Synthesis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate via LDA-Mediated Alkylation
Introduction: The Significance of 3,3-Disubstituted Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3] Specifically, piperidines featuring quaternary centers, such as 3,3-disubstituted derivatives, are of significant interest as they introduce conformational rigidity and novel steric profiles, which can be pivotal for modulating biological activity and optimizing pharmacokinetic properties.
This application note provides a detailed, field-proven protocol for the synthesis of a 3,3-disubstituted piperidine derivative, methyl 1-Cbz-3-ethylpiperidine-3-carboxylate. The procedure hinges on the C-alkylation of a monosubstituted precursor, methyl 1-Cbz-piperidine-3-carboxylate. This transformation is achieved through the generation of a nucleophilic enolate intermediate using the strong, non-nucleophilic base Lithium Diisopropylamide (LDA), followed by an SN2 reaction with an ethylating agent. The protocol emphasizes safety, mechanistic understanding, and procedural robustness, making it suitable for researchers in synthetic and medicinal chemistry.
Mechanistic Rationale & Experimental Design
The success of this synthesis relies on the precise control of reactivity through the strategic choice of base, solvent, and temperature.
2.1. Enolate Formation: The Role of LDA The proton on the C3 carbon of the starting material, methyl 1-Cbz-piperidine-3-carboxylate, is positioned alpha (α) to the ester's carbonyl group. This position renders it acidic (pKa ≈ 25 in DMSO) due to the electron-withdrawing nature of the carbonyl and the ability of the resulting conjugate base to be stabilized by resonance.[4][5]
To achieve complete and irreversible deprotonation, a very strong base is required. Weaker bases, such as alkoxides, would only establish a low-concentration equilibrium, leaving significant amounts of unreacted starting material that could lead to side reactions.[4] Lithium Diisopropylamide (LDA) is the base of choice for several key reasons:
-
High Basicity: With a conjugate acid pKa of ~36, LDA is more than strong enough to quantitatively deprotonate the α-carbon of the ester.[5][6]
-
Steric Hindrance: The two bulky isopropyl groups on the nitrogen atom prevent LDA from acting as a nucleophile and attacking the electrophilic ester carbonyl, a common side reaction with smaller, strong bases like n-butyllithium.[4][6]
-
Kinetic Control: The reaction is performed at a very low temperature (-78 °C) to ensure the formation of the kinetic enolate and to suppress potential side reactions.[6][7]
The resulting lithium enolate is a potent carbon-centered nucleophile, poised for the subsequent alkylation step.[8][9]
2.2. The Alkylation Step: An SN2 Reaction The formed enolate attacks the electrophilic ethylating agent (e.g., ethyl iodide) via a classic SN2 mechanism, forming the new carbon-carbon bond at the C3 position.[10][11] The efficiency of this step is highest with reactive, unhindered electrophiles such as primary alkyl halides.
2.3. N-Cbz Protecting Group Stability The benzyloxycarbonyl (Cbz) group is employed to protect the piperidine nitrogen. This group is exceptionally stable under the strongly basic, non-nucleophilic conditions of the LDA-mediated alkylation, ensuring the integrity of the piperidine core throughout the reaction.[12][13][14] It remains intact until a specific deprotection step, typically catalytic hydrogenolysis, is performed.[12][15]
MANDATORY SAFETY PROTOCOL
WARNING: Lithium Diisopropylamide (LDA) solutions are highly reactive, pyrophoric (may ignite spontaneously on contact with air), and corrosive. This reagent reacts violently with water and protic solvents. All operations must be conducted by trained personnel in a certified chemical fume hood under a strictly inert atmosphere (dry Nitrogen or Argon).
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[16][17]
-
Inert Atmosphere: All glassware must be rigorously dried in an oven (e.g., >120 °C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator immediately before use.[18] The reaction must be performed under a positive pressure of dry nitrogen or argon using a Schlenk line or manifold.
-
Reagent Handling: Use Sure/Seal™ bottles and transfer reagents via a clean, dry syringe or cannula.[19] Never allow LDA to come into contact with air or moisture.[20][21]
-
Quenching: The reaction must be quenched carefully at low temperature by the slow addition of a saturated aqueous ammonium chloride solution. Never add water or protic solvents directly to an unquenched LDA reaction mixture.
-
Spill & Emergency: In case of a spill, do NOT use water. Smother the spill with a dry absorbent material like sand or vermiculite.[22] Have a Class D fire extinguisher readily available. In case of skin contact, immediately flush with copious amounts of water and seek medical attention.[16][17]
Experimental Procedure
This protocol details the synthesis of this compound on a 5 mmol scale.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount | Notes |
| Methyl 1-Cbz-piperidine-3-carboxylate | 277.31 | 1.0 | 5.0 | 1.39 g | Starting material. Must be dry. |
| Lithium Diisopropylamide (LDA) | - | 1.1 | 5.5 | 2.75 mL | 2.0 M solution in THF/heptane/ethylbenzene. Handle with extreme care. |
| Ethyl Iodide (C₂H₅I) | 155.97 | 1.2 | 6.0 | 0.48 mL (936 mg) | Freshly distilled or from a new bottle. |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | ~40 mL | From a solvent purification system or a fresh Sure/Seal™ bottle. |
| Saturated Aqueous NH₄Cl | - | - | - | ~20 mL | Used to quench the reaction. |
| Ethyl Acetate (EtOAc) | - | - | - | ~150 mL | For extraction. |
| Brine (Saturated Aqueous NaCl) | - | - | - | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed | For drying the organic phase. |
3.2. Visual Workflow of the Experimental Protocol
Caption: High-level overview of the experimental procedure.
3.3. Step-by-Step Protocol
-
Preparation:
-
Place a 100 mL round-bottom flask (Flask A) and a 50 mL round-bottom flask (Flask B), each with a magnetic stir bar, in an oven (>120 °C) for at least 4 hours.
-
Assemble Flask A and B while hot and allow them to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
To Flask B, add methyl 1-Cbz-piperidine-3-carboxylate (1.39 g, 5.0 mmol). Dissolve it in 10 mL of anhydrous THF via syringe.
-
To the main reaction flask (Flask A), add 20 mL of anhydrous THF.
-
-
Enolate Formation:
-
Cool Flask A to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (2.75 mL of 2.0 M solution, 5.5 mmol) to the stirred THF in Flask A via syringe over 5 minutes.
-
Using a cannula, slowly add the substrate solution from Flask B into the LDA solution in Flask A over 15 minutes. The solution may turn yellow, indicating enolate formation.
-
Rinse Flask B with a small amount of anhydrous THF (2 x 2 mL) and add the rinsing to Flask A via the same cannula.
-
Allow the resulting mixture to stir at -78 °C for 30 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
While maintaining the temperature at -78 °C, add ethyl iodide (0.48 mL, 6.0 mmol) dropwise to the reaction mixture via syringe.
-
Stir the reaction at -78 °C for 1 hour.
-
After 1 hour, transfer the flask from the dry ice/acetone bath to an ice/water bath and allow it to stir at 0 °C for an additional 1 hour.
-
-
Work-up and Isolation:
-
While still at 0 °C, carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. Caution: Initial quenching may be exothermic.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
A solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes) is typically effective for separating the product from unreacted starting material and byproducts.
-
Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield this compound as a pure oil or solid.
-
Reaction Mechanism
Caption: Mechanism showing deprotonation followed by SN2 attack.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chapter 9: A return to the carbonyl – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 9. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
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The Versatile Building Block: Application Notes for Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate in Synthetic and Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design.[2] Within this important class of heterocycles, methyl 1-Cbz-3-ethylpiperidine-3-carboxylate emerges as a highly valuable and versatile building block. This trisubstituted piperidine derivative offers a unique combination of functionalities: a protected nitrogen, a reactive ester for further elaboration, and a quaternary center that imparts steric complexity and metabolic stability.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the strategic utilization of this compound in the synthesis of advanced intermediates and complex molecular architectures. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₄ | [3] |
| Molecular Weight | 305.37 g/mol | [3] |
| CAS Number | 253-82-7 | [3] |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
The carboxybenzyl (Cbz) protecting group on the piperidine nitrogen provides stability during various synthetic transformations, while the methyl ester at the 3-position serves as a versatile handle for a range of chemical modifications, including hydrolysis, amidation, and reduction.[4]
Core Applications and Synthetic Protocols
The strategic placement of functional groups in this compound allows for its application in several key synthetic strategies, including the synthesis of spiropiperidines, conformationally constrained diamines, and novel carboxamide derivatives.
Synthesis of Spirocyclic Scaffolds: Building Three-Dimensional Complexity
Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and physicochemical properties.[5] this compound is an excellent starting point for the synthesis of spiropiperidines. A general workflow involves the conversion of the ester and ethyl groups into a new ring system.
Sources
Application Note & Protocols: Strategic Synthesis of Novel Alkaloid Scaffolds from Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1] This document provides a detailed guide for the strategic utilization of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a versatile chiral building block, for the synthesis of novel and complex alkaloid structures. We present a logical, multi-step synthetic pathway, beginning with the selective reduction of the ester, followed by removal of the carbobenzyloxy (Cbz) protecting group, and culminating in a Pictet-Spengler cyclization to construct a key tetracyclic alkaloid core. The protocols herein are detailed with mechanistic insights, safety considerations, and characterization data to ensure reproducibility and facilitate further derivatization for drug discovery programs.
Theoretical Framework & Mechanistic Insights
The Starting Material: A Privileged Chiral Building Block
This compound is an ideal starting material for complex alkaloid synthesis. The 3,3-disubstituted piperidine core provides a sterically defined quaternary center, which is a common feature in many biologically active natural products.[2][3][4][5]
-
The Cbz Protecting Group: The carbobenzyloxy (Cbz) group is a robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions, yet can be cleanly removed, most commonly via catalytic hydrogenolysis.[6] This orthogonality is crucial for multi-step synthesis.
-
The Methyl Ester: The ester functionality at the C3 position is a versatile handle for chemical manipulation. It can be hydrolyzed, reduced to an alcohol or an aldehyde, or converted to an amide, allowing for diverse synthetic elaborations.
-
The Ethyl Group: The ethyl substituent at C3 provides a fixed stereochemical element that can influence the conformational preference of the piperidine ring and the stereochemical outcome of subsequent reactions.
Overall Synthetic Strategy
The synthetic approach is designed in three key stages, transforming the simple piperidine precursor into a complex polycyclic alkaloid scaffold suitable for further functionalization.
Caption: General Synthetic Workflow.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).
Protocol 1: Selective Reduction of Methyl Ester to Aldehyde
This protocol describes the partial reduction of the methyl ester to the corresponding aldehyde using Diisobutylaluminium Hydride (DIBAL-H). This transformation is highly temperature-sensitive to prevent over-reduction to the primary alcohol.[7][8][9][10]
Mechanistic Insight: DIBAL-H is a bulky Lewis acidic reducing agent. At low temperatures (-78 °C), it coordinates to the ester's carbonyl oxygen. A single hydride transfer forms a stable tetrahedral intermediate.[9][10] This intermediate does not collapse until aqueous workup, which then hydrolyzes it to the aldehyde.[10] This low-temperature stability is key to preventing a second hydride addition that would lead to the alcohol.[10][11]
Materials:
-
This compound (1.0 eq)
-
DIBAL-H (1.0 M in hexanes, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, low-temperature thermometer, and dropping funnel.
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 equivalents) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H.
-
Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until the two layers become clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
The product, 1-Cbz-3-ethylpiperidine-3-carbaldehyde, is often used in the next step without further purification.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol removes the Cbz protecting group to liberate the secondary amine, which is essential for the subsequent cyclization step. Catalytic hydrogenation is the most common and effective method for Cbz cleavage.[12][6]
Mechanistic Insight: The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen (H₂). The reaction produces the free amine and toluene, with carbon dioxide being released from the resulting unstable carbamic acid.[12]
Caption: Mechanism of Cbz Deprotection.
Materials:
-
1-Cbz-3-ethylpiperidine-3-carbaldehyde (from Protocol 1, 1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the crude aldehyde from the previous step in MeOH or EtOAc in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-ethylpiperidine-3-carbaldehyde. This product is often unstable and should be used immediately in the next step.
Protocol 3: Pictet-Spengler Reaction for Tetracycle Formation
The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are core structures of many alkaloids.[13][14][15][16] In this step, the deprotected amino-aldehyde cyclizes with an activated aromatic species like tryptamine.
Mechanistic Insight: The reaction proceeds via the condensation of the secondary amine with an external aldehyde (from tryptamine's side chain after an initial reaction) to form an iminium ion. This electrophilic iminium ion is then attacked by the nucleophilic C2 position of the indole ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the new six-membered ring.[13][15]
Materials:
-
Crude 3-ethylpiperidine-3-carbaldehyde (from Protocol 2, 1.0 eq)
-
Tryptamine (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
Dissolve the crude amino-aldehyde from Protocol 2 and tryptamine in anhydrous DCM.
-
Add a catalytic amount of TFA (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.
-
Monitor the formation of the product by TLC and/or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the novel tetracyclic alkaloid.
Data Analysis and Characterization
The final product and key intermediates should be characterized thoroughly using modern spectroscopic techniques.
| Compound | Method | Expected Key Data |
| 1-Cbz-3-ethyl-3-carbaldehyde | ¹H NMR | Aldehyde proton (CHO) at ~9.5 ppm; Benzylic protons (CH₂) of Cbz at ~5.1 ppm; Aromatic protons at ~7.3 ppm. |
| IR (film) | Carbonyl stretches for aldehyde (~1725 cm⁻¹) and carbamate (~1690 cm⁻¹). | |
| Mass Spec | Correct [M+H]⁺ or [M+Na]⁺ peak. | |
| Final Tetracyclic Alkaloid | ¹H NMR | Disappearance of aldehyde proton; Appearance of new aromatic and aliphatic signals corresponding to the fused ring system. |
| ¹³C NMR | Appearance of new quaternary carbon signal at the spiro-junction; distinctive shifts for the indole moiety. | |
| HRMS | Exact mass confirmation of the molecular formula. |
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link][12]
-
Li, J. J. The Pictet-Spengler Reaction. In: Name Reactions. Springer, Cham. (2021). Available from: [Link][13]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Available from: [Link][17]
-
Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. Available from: [Link][2]
-
ResearchGate. Piperidine ring-containing secondary metabolites from a variety of sources. Available from: [Link][14]
-
Scientific Update. To Deprotect and Serve. (2023). Available from: [Link][6]
-
Amat, M., et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. Journal of Organic Chemistry, 72(12), 4431-9. Available from: [Link][3]
-
Organic Chemistry Study Materials. Ester to Aldehyde - Common Conditions. Available from: [Link][7]
-
Chemistry LibreTexts. Esters can be converted aldehydes using diisobutylaluminum hydride (DIBAH). (2023). Available from: [Link][8]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link][15]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link][18]
-
ResearchGate. What is a simple and inexpensive way to convert an ester to an aldehyde?. (2022). Available from: [Link][11]
-
Vedantu. Ester to Aldehyde Conversion Made Easy | Key Reactions & Tips. Available from: [Link][9]
-
Chemistry Steps. Esters to Aldehydes. Available from: [Link][10]
-
OUCI. Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. (2007). Available from: [Link][4]
-
ACS Figshare. Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. (2016). Available from: [Link][5]
-
Al-awar, R. S., et al. (2016). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 21(11), 1548. Available from: [Link][16]
-
Journal of Chemical and Pharmaceutical Research. A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. (2018). Available from: [Link][19]
-
MySkinRecipes. Ethyl 1-Cbz-3-methylpiperidine-3-carboxylate. Available from: [Link][20]
-
YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). Available from: [Link][1]
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Application Notes & Protocols: Stereoselective Synthesis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents and natural products.[1][2][3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[4] The introduction of stereocenters into the piperidine ring significantly expands the accessible chemical space, often leading to enhanced potency, selectivity, and a reduction in off-target effects.[4]
A particularly challenging yet valuable subclass of these molecules consists of 3,3-disubstituted piperidines bearing a quaternary stereocenter. The synthesis of such structures in an enantiomerically pure form is a formidable task due to the steric hindrance around the target carbon. This guide provides a detailed protocol and scientific rationale for the stereoselective synthesis of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a key building block for more complex pharmaceutical intermediates. The core of our strategy relies on a catalytic asymmetric phase-transfer alkylation, a powerful method for the enantioselective formation of carbon-carbon bonds.
Strategic Overview: Asymmetric Alkylation via Phase-Transfer Catalysis
The direct functionalization of a pre-existing piperidine ring is a convergent and efficient strategy. Our approach focuses on the asymmetric ethylation of the C3 position of methyl 1-Cbz-piperidine-3-carboxylate. The central challenge is to control the facial selectivity of the enolate intermediate as it attacks the electrophile (ethyl iodide).
To achieve this, we employ a chiral phase-transfer catalyst (PTC). The mechanism involves the deprotonation of the substrate by a strong base (e.g., potassium hydroxide) at the interface of an organic and aqueous phase (or in a solid-liquid system). The chiral quaternary ammonium salt (Q⁺X⁻) then forms a tight, chiral ion pair with the resulting enolate. This complex shuttles the enolate into the organic phase, where its conformation is rigidly controlled by the catalyst's chiral environment. One face of the planar enolate is sterically shielded, forcing the ethyl iodide to approach from the less hindered face, thereby inducing high stereoselectivity in the final product.
This method is advantageous due to its operational simplicity, mild reaction conditions, and the avoidance of stoichiometric chiral auxiliaries or expensive transition metal catalysts that can be difficult to remove from the final product.
Figure 1: High-level workflow for the stereoselective synthesis.
Detailed Experimental Protocol
This protocol outlines the catalytic asymmetric phase-transfer ethylation of the piperidine substrate. Researchers should perform this reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions involving atmospheric moisture and oxygen.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| Methyl 1-Cbz-piperidine-3-carboxylate | >98% | Sigma-Aldrich | Substrate |
| (S)-N-(4-Trifluoromethylbenzyl)cinchoninium bromide | >95% | Strem Chemicals | Chiral Phase-Transfer Catalyst (PTC) |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Use freshly ground powder to maximize surface area. |
| Ethyl Iodide (EtI) | >99%, stabilized | Acros Organics | Electrophile. Store over copper wire to remove radical impurities. |
| Toluene | Anhydrous, >99.8% | EMD Millipore | Reaction solvent. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Lab-prepared | For quenching. |
| Brine (Saturated aq. NaCl) | N/A | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | J.T. Baker | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Equipment | |||
| Round-bottom flask with stir bar | |||
| Schlenk line or inert gas manifold | |||
| Septa, needles, and syringes | |||
| Low-temperature circulator/bath | For temperature control. | ||
| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring. | ||
| Rotary evaporator | For solvent removal. | ||
| Glass chromatography column | For purification. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1-Cbz-piperidine-3-carboxylate (1.00 g, 3.61 mmol, 1.0 equiv) and the chiral phase-transfer catalyst (S)-N-(4-trifluoromethylbenzyl)cinchoninium bromide (0.19 g, 0.36 mmol, 0.1 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Cooling: Add anhydrous toluene (18 mL) via syringe. Begin stirring to dissolve the solids and cool the mixture to -40 °C using a cryo-cool or a dry ice/acetonitrile bath.
-
Base Addition: While stirring vigorously, add freshly powdered potassium hydroxide (1.01 g, 18.0 mmol, 5.0 equiv) in one portion. The mixture will become a thick slurry.
-
Electrophile Addition: After stirring the slurry for 15 minutes at -40 °C, add ethyl iodide (0.44 mL, 5.41 mmol, 1.5 equiv) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Maintain the reaction at -40 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 2-3 hours. Use a 3:1 Hexanes:Ethyl Acetate eluent system and visualize with a UV lamp and potassium permanganate stain. The reaction is typically complete within 12-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) while the flask is still cold.
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the product as a clear, colorless oil.
Mechanistic Rationale and Data Analysis
The stereochemical outcome is dictated by the formation of a chiral ion pair between the piperidine enolate and the cinchoninium catalyst. The bulky quinoline and benzyl groups of the catalyst effectively block one face of the enolate, directing the incoming ethyl iodide to the opposite face.
Figure 2: Simplified model of stereoselective alkylation.
Expected Results
| Parameter | Expected Outcome |
| Yield | 75-85% (after purification) |
| Appearance | Colorless to pale yellow oil |
| Enantiomeric Excess (e.e.) | >90% (determined by chiral HPLC) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.35 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂Ph), 4.0-3.0 (m, 4H, piperidine ring), 3.70 (s, 3H, -OCH₃), 1.9-1.5 (m, 6H, piperidine ring & -CH₂CH₃), 0.85 (t, 3H, -CH₂CH₃) |
| HRMS (ESI) | Calculated for C₁₇H₂₃NO₄ [M+H]⁺, expected m/z should be within 5 ppm of the theoretical value. |
| Specific Rotation | [α]²⁰D = (value) (c = 1.0, CHCl₃) |
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low or No Reaction | Inactive base (absorbed H₂O/CO₂), insufficient stirring, impure solvent. | Use freshly powdered KOH. Ensure vigorous stirring to maintain slurry. Use freshly distilled or newly opened anhydrous solvent. |
| Low Enantioselectivity | Reaction temperature too high, impure catalyst, non-anhydrous conditions. | Strictly maintain temperature at or below -40 °C. Recrystallize the catalyst if purity is suspect. Ensure all glassware is flame-dried. |
| Formation of Dialkylated Product | High concentration of electrophile, reaction run for too long. | Add the ethyl iodide slowly. Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material. |
| Difficult Purification | Incomplete reaction, presence of catalyst in the crude product. | Ensure the reaction goes to completion. During work-up, perform an acidic wash (e.g., 1M HCl) to remove the basic catalyst before chromatography. |
Conclusion
This application note provides a robust and highly stereoselective protocol for the synthesis of this compound. By leveraging the principles of asymmetric phase-transfer catalysis, this method offers an efficient route to a valuable chiral building block possessing a quaternary stereocenter. The operational simplicity and high selectivity make this protocol well-suited for applications in both academic research and process development for the pharmaceutical industry.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Vitale, R., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4442–4445. [Link]
-
Zhang, Z., & Chen, P. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 373(6559), 1153-1158. [Link]
-
Amat, M., et al. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630. [Link]
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Protocol for purification of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate by chromatography
An Application Note and Protocol for the Chromatographic Purification of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of this compound using normal-phase flash column chromatography. Piperidine derivatives are crucial scaffolds in medicinal chemistry and drug discovery, making the efficient isolation of pure compounds a critical step in their synthesis and downstream application.[1] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth technical details and explaining the scientific rationale behind each procedural step. The protocol emphasizes a self-validating approach, beginning with thin-layer chromatography (TLC) for methods development, followed by optimized flash chromatography for preparative scale-up, and concluding with purity analysis.
Introduction and Compound Profile
This compound is a substituted piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group on the ring nitrogen.[2] The Cbz group is employed to moderate the basicity of the piperidine nitrogen during multi-step syntheses, preventing unwanted side reactions while allowing for selective deprotection later.[3] The molecule possesses a quaternary stereocenter at the C3 position, making chromatographic purification essential for removing starting materials, reagents, and potential diastereomeric byproducts that may arise during its synthesis.[4][5]
The purification strategy detailed here leverages the principles of normal-phase adsorption chromatography, where compounds are separated based on their polarity.[6]
Table 1: Compound Profile
| Property | Details |
|---|---|
| Compound Name | This compound |
| Structure | (A chemical structure image would be placed here in a formal document) |
| Molecular Formula | C₁₇H₂₃NO₄[7] |
| Molecular Weight | 305.37 g/mol [2][7] |
| Key Functional Groups | N-Cbz carbamate, methyl ester, tertiary piperidine ring |
| Expected Polarity | Intermediate |
Principle of Separation: Normal-Phase Chromatography
The purification relies on flash column chromatography using silica gel as the stationary phase. Silica gel is a polar adsorbent rich in acidic silanol groups (Si-OH).[8] A non-polar mobile phase is used to carry the crude mixture through the column. The separation is governed by the differential partitioning of the mixture's components between the stationary and mobile phases.
-
Non-polar impurities have weak interactions with the silica gel and are eluted quickly by the mobile phase.
-
Highly polar impurities (e.g., compounds with free hydroxyl or amine groups) adsorb strongly to the silica and elute slowly or not at all.
-
The target compound , with its intermediate polarity conferred by the ester and carbamate groups, will have moderate affinity for the silica gel, allowing for its effective separation from other components through the use of a solvent gradient.[6][9]
A gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexanes), is the most effective strategy. This ensures that non-polar compounds are washed off first in a weak solvent, followed by the elution of the target compound as the solvent strength increases, providing a clean separation from more strongly retained polar impurities.[10][11]
Materials and Reagents
-
Crude this compound
-
Silica Gel for flash chromatography (e.g., 230-400 mesh, 60 Å)
-
n-Hexanes (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Triethylamine (TEA, optional, for troubleshooting)
-
Glass chromatography column with stopcock
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chambers
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain solution
-
Fraction collection tubes
-
Rotary evaporator
Detailed Experimental Protocols
Part 1: Method Development with Thin-Layer Chromatography (TLC)
Before performing a large-scale column, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, which generally translates to good separation on a column.[10][12]
Protocol:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a few drops of DCM or EtOAc.
-
Spot TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Develop Plates: Place the spotted plate in a TLC chamber containing a pre-equilibrated solvent system. Test several solvent systems with varying polarity.
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (the Cbz group should be UV active) and then stain with a KMnO₄ dip.
-
Calculate Rf: Calculate the Rf value for the target spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Optimize: Adjust the solvent ratio until the target compound's Rf is ~0.3.
Table 2: Suggested TLC Solvent Systems
| System | Ratio (Hexanes:EtOAc) | Expected Result |
|---|---|---|
| A | 90:10 | Target Rf likely low (low polarity) |
| B | 80:20 | Good starting point for optimization |
| C | 70:30 | Target Rf may be in the ideal range |
| D | 50:50 | Target Rf likely high (higher polarity) |
Part 2: Preparative Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different amounts. A sample-to-adsorbent weight ratio of 1:30 to 1:50 is recommended for good separation.[10][12]
Step 1: Column Packing
-
Plug the bottom of the glass column with a small piece of cotton or glass wool. Add a thin layer (~1 cm) of sand.
-
Prepare a slurry by mixing ~40 g of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove air bubbles.[6]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Never let the solvent level drop below the top of the silica bed.[6]
-
Add another thin layer of sand on top of the packed silica to prevent disruption during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
Step 2: Sample Preparation and Loading (Dry Loading Recommended) Dry loading provides superior resolution by ensuring the sample is applied to the column in a very narrow band.[10][13]
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like DCM.
-
Add 2-3 g of silica gel to this solution.
-
Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder onto the top layer of sand in the packed column.
Step 3: Gradient Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase.
-
Begin elution by applying gentle positive pressure (air or nitrogen). Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradually increase the polarity of the mobile phase according to the gradient profile determined from the preliminary TLC analysis. A sample gradient is provided below.
Table 3: Example Gradient Elution Program
| Step | Solvent Composition (Hexanes:EtOAc) | Volume | Purpose |
|---|---|---|---|
| 1 | 95:5 | 2-3 Column Volumes | Elute very non-polar impurities |
| 2 | 90:10 | 2-3 Column Volumes | Continue eluting non-polar impurities |
| 3 | 85:15 | 3-5 Column Volumes | Elute the target compound |
| 4 | 70:30 | 2-3 Column Volumes | Elute more polar impurities ("column flush") |
Step 4: Monitoring and Combining Fractions
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Spot every few fractions on a single TLC plate to track the elution profile.
-
Combine the fractions that show a single, clean spot corresponding to the Rf of the target compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect solvent system; Column overloaded; Sample band too wide. | Re-optimize mobile phase with TLC.[10] Use a larger column or less sample.[10] Use dry loading instead of wet loading.[13] |
| Peak Tailing | Residual basicity of the piperidine nitrogen interacting with acidic silica. | Add 0.1-1% triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.[12][14] Note: TEA may be difficult to remove later. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the more polar solvent (EtOAc). A small amount of methanol can be added to the mobile phase for very polar compounds.[6] |
| Cracked Silica Bed | Column ran dry; Poor packing. | Ensure the solvent level never drops below the top of the silica.[6] Repack the column carefully, ensuring a homogenous slurry. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)
- BenchChem. (2025).
- Afajar, R., et al. Synthesis and Chromatographic Separation of the Stereoisomers of Furnidipine. ElectronicsAndBooks.
- CommonOrganicChemistry.com. Running a Silica Gel Column.
- University of Rochester, Department of Chemistry.
- ChemicalBook. (S)
- Chemistry For Everyone. (2025).
- Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
- Sorbead India.
- Chemistry For Everyone. (2025).
- Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC.
- Jones, S. P., et al. (2022).
- Jones, S. P., et al. (2022).
- MySkinRecipes.
- ResearchGate. (2014).
- ABI Chem.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 1-Cbz-3-methylpiperidine-3-carboxylate [myskinrecipes.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound;253-82-7 [abichem.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Topic: Strategic Use of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate in Parallel Synthesis for Accelerated Drug Discovery
An Application Note and Protocol Guide for Researchers
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1] Its rigid, three-dimensional structure provides an ideal scaffold for presenting substituents in defined spatial orientations to interact with biological targets. This application note details the strategic use of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a versatile building block designed for diversity-oriented synthesis. We present a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold in parallel synthesis workflows. This document provides detailed, field-tested protocols for sequential diversification at two key positions: the C3-carboxylate and the N1-amine. By explaining the causality behind experimental choices and integrating robust, step-by-step methodologies, this guide serves as a practical manual for constructing high-quality compound libraries, ultimately accelerating the hit-to-lead optimization process.
Introduction: The Piperidine Scaffold and the Power of Parallel Synthesis
The over-representation of piperidine-containing structures in approved drugs is a testament to their favorable physicochemical properties and synthetic tractability.[1] These six-membered nitrogenous heterocycles are prevalent in natural products and have been instrumental in the development of therapeutics across numerous disease areas.[1] The generation of novel chemical entities for drug screening programs often relies on parallel synthesis, a high-throughput methodology for preparing large numbers of discrete compounds simultaneously.[2] This approach enables the rapid exploration of structure-activity relationships (SAR) by systematically modifying a core scaffold.[3]
This compound is an exemplary scaffold for such endeavors. It features two orthogonal points for chemical diversification, allowing for the creation of extensive and structurally rich libraries from a single, advanced intermediate.
-
N1-Position: Protected by a carboxybenzyl (Cbz) group, a stable carbamate that can be selectively removed under specific conditions to reveal a secondary amine ready for functionalization.[4][5]
-
C3-Position: The methyl ester serves as a versatile handle for derivatization, most commonly through saponification followed by amide bond formation with a diverse set of amines.[6]
This guide provides the necessary protocols to exploit these features in a logical and efficient parallel synthesis workflow.
The Strategic Workflow: A Dual-Diversification Approach
The core strategy involves a two-stage diversification process. First, a library is generated by modifying the C3-carboxylate. Second, the N1-protecting group is removed, and the resulting secondary amine is functionalized, creating a matrix of unique compounds. This workflow maximizes the chemical space explored from the starting scaffold.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. researchgate.net [researchgate.net]
Functional Group Transformations of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
An Application Guide for the Synthetic Chemist
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of key functional group transformations for methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a versatile building block in modern synthetic and medicinal chemistry. The 3,3-disubstituted piperidine scaffold is a privileged motif found in numerous bioactive molecules and pharmaceutical agents.[1][2] This document details robust and field-proven protocols for the selective manipulation of the N-carbobenzyloxy (Cbz) protecting group and the C-3 methyl ester. Methodologies covered include N-deprotection via catalytic hydrogenolysis and acidic cleavage, and ester transformations through saponification, reduction, and amidation. Each section elucidates the mechanistic rationale behind the chosen conditions, providing researchers with the necessary insights for predictable and scalable outcomes.
Strategic Overview of Functional Group Reactivity
The subject molecule, this compound, possesses three primary sites for chemical modification: the N-Cbz carbamate, the C-3 methyl ester, and the piperidine ring itself. The quaternary nature of the C-3 position lends significant stability to the ring, making functionalization at this position unlikely without ring-opening or rearrangement. Therefore, synthetic strategies primarily focus on the two key functional groups, which can be manipulated selectively to yield a variety of useful intermediates.
The following diagram illustrates the primary transformations discussed in this guide, showcasing the synthetic pathways accessible from this versatile starting material.
Figure 1: Key synthetic pathways for this compound.
Transformations of the N-Carbobenzyloxy (Cbz) Group
The carbobenzyloxy (Cbz) group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of conditions and the availability of several reliable cleavage methods.[3] The primary strategies for its removal involve the cleavage of the benzylic C-O bond.[4]
Method 1: Catalytic Hydrogenolysis
This is the most common and often the mildest method for Cbz deprotection, proceeding with high yields and producing only toluene and carbon dioxide as byproducts.[3] The reaction involves the use of hydrogen gas (H₂) or a hydrogen transfer reagent in the presence of a palladium catalyst.[4]
Causality and Experimental Choice: Catalytic hydrogenolysis is preferred when the molecule contains no other functional groups susceptible to reduction, such as alkenes, alkynes, or certain aryl halides.[3] The choice between using H₂ gas and a transfer hydrogenation reagent (e.g., ammonium formate) is often based on laboratory safety infrastructure; transfer hydrogenation avoids the need for handling flammable H₂ gas.[4]
| Parameter | Condition A: H₂ Gas | Condition B: Transfer Hydrogenation |
| Hydrogen Source | H₂ (gas, balloon or Parr shaker) | Ammonium formate (HCOONH₄) |
| Catalyst | 10% Palladium on carbon (Pd/C) | 10% Palladium on carbon (Pd/C) |
| Catalyst Loading | 5–10 mol% | 5–10 mol% |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Methanol or Ethanol |
| Temperature | Room Temperature | Room Temperature to 40 °C |
| Key Advantage | Very clean byproducts (Toluene, CO₂) | Avoids use of flammable H₂ gas |
Table 1: Comparative summary of Cbz deprotection via hydrogenolysis.[4]
Protocol 2.1: Cbz Deprotection via Catalytic Hydrogenolysis (H₂ Gas)
Figure 2: Workflow for Cbz deprotection using catalytic hydrogenolysis.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).[4]
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and carefully purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect it to a hydrogenation apparatus.[4]
-
Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, methyl 3-ethylpiperidine-3-carboxylate. The product is often of sufficient purity for subsequent steps, but can be purified further by chromatography if necessary.
Method 2: Acid-Mediated Cleavage
When a substrate contains functionalities sensitive to hydrogenation, strong acidic conditions provide an effective alternative for Cbz removal.[3] A common and highly effective reagent system is a solution of hydrogen bromide (HBr) in acetic acid.[4]
Causality and Experimental Choice: This method is chosen for its orthogonality to catalytic hydrogenolysis. However, the harsh acidic conditions may affect other acid-labile groups within the molecule. The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion on the benzylic carbon.
Protocol 2.2: Cbz Deprotection using HBr in Acetic Acid
Step-by-Step Methodology:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To the solution, add a 33% solution of HBr in acetic acid (typically 5-10 equivalents of HBr) at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC or LC-MS.[4]
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue can be triturated with diethyl ether to precipitate the product as the hydrobromide salt.
-
Isolation: The precipitated salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.[3] To obtain the free amine, the salt can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO₃ solution), and extracted with an organic solvent like dichloromethane or ethyl acetate.
Transformations of the C-3 Methyl Ester
The methyl ester at the C-3 position is a versatile handle for introducing further molecular diversity. It readily undergoes nucleophilic acyl substitution reactions.
Method 3: Saponification to the Carboxylic Acid
Alkaline hydrolysis, or saponification, is a robust and generally irreversible method to convert the ester to its corresponding carboxylate salt.[5][6] Subsequent acidification provides the free carboxylic acid.
Causality and Experimental Choice: Saponification is preferred over acid-catalyzed hydrolysis because the reaction goes to completion, as the carboxylate salt formed is unreactive towards the alcohol byproduct.[6] Lithium hydroxide (LiOH) is a common choice as it is effective at room temperature and minimizes the risk of side reactions.
Protocol 3.1: Ester Hydrolysis via Saponification
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–3.0 eq) to the solution and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up and Acidification: Once complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~3-4 with cold 1N HCl.
-
Extraction and Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Cbz-3-ethylpiperidine-3-carboxylic acid.
Method 4: Reduction to the Primary Alcohol
Esters can be readily reduced to primary alcohols using powerful hydride-donating reagents.[7] Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation.[8][9]
Causality and Experimental Choice: LiAlH₄ is a potent, unselective reducing agent. Unlike sodium borohydride (NaBH₄), which is generally not reactive enough to reduce esters, LiAlH₄ efficiently delivers two hydride equivalents to achieve the full reduction to the alcohol.[9][10] The reaction must be performed under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Figure 3: Reduction of the methyl ester to the primary alcohol using LiAlH₄.
Protocol 3.2: Reduction of the Methyl Ester with LiAlH₄
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), prepare a suspension of LiAlH₄ (1.5–2.0 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching (Fieser workup): Carefully quench the reaction by cooling the flask back to 0 °C and adding, sequentially and dropwise, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular white precipitate vigorously for 30 minutes, then filter the mixture through Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, (1-Cbz-3-ethylpiperidin-3-yl)methanol, can be purified by silica gel chromatography.
Method 5: Conversion to Amides
The most reliable method for converting the ester to an amide is a two-step sequence: saponification to the carboxylic acid (Protocol 3.1), followed by an amide coupling reaction with a desired amine. Direct conversion from the ester is possible but often requires harsh conditions or specific catalysts.
Causality and Experimental Choice: The two-step approach is broadly applicable to a wide range of amines. Standard peptide coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (hydroxybenzotriazole), or using TiCl₄, efficiently activate the carboxylic acid for nucleophilic attack by the amine, proceeding under mild conditions.[11]
Protocol 3.3: Amide Coupling from the Carboxylic Acid (TiCl₄ mediated)
Step-by-Step Methodology:
-
Setup: To a solution of 1-Cbz-3-ethylpiperidine-3-carboxylic acid (1.0 eq) in pyridine (0.1 M), add the desired amine (1.0 eq).[11]
-
Reagent Addition: Add titanium(IV) chloride (TiCl₄, 3.0 eq) to the solution. Seal the reaction vessel tightly.
-
Reaction: Heat the reaction mixture to 85 °C and stir for approximately 2-4 hours. Monitor the consumption of the carboxylic acid by TLC.[11]
-
Work-up: Cool the reaction mixture and remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Extraction: Treat the residue with 1N aqueous HCl and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by silica gel chromatography.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available from: [Link]
-
Wang, H., et al. (2014). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 53(23), 5973-5977. Available from: [Link]
-
Rowley, C. N., et al. (2012). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 134(28), 11468–11471. Available from: [Link]
-
Li, J., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(10), 844-848. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Retrieved from [Link]
- Mudge, C. A. (1980). U.S. Patent No. 4,185,027. Google Patents.
-
Science.gov. (n.d.). methyl ester hydrolysis: Topics. Retrieved from [Link]
-
QuimicaOrganica.org. (n.d.). Reduction of esters to alcohols. Retrieved from [Link]
-
ReactionFlash. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Funiciello, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115 Handouts: Hydride Reducing Agents. Harvard University. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reduction of esters to alcohols [quimicaorganica.org]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate. As Senior Application Scientists, we understand the nuances and challenges of complex organic syntheses. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common issues encountered during the α-alkylation of the piperidine ring, helping you optimize your reaction for higher yields and purity.
Reaction Overview: The α-Alkylation of a Piperidine Ester
The synthesis of this compound typically involves the deprotonation of the α-carbon to the ester group in methyl 1-Cbz-piperidine-3-carboxylate, followed by an S(_N)2 reaction with an ethylating agent. The most common approach utilizes a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to generate the enolate, which then reacts with an electrophile such as ethyl iodide or ethyl bromide.[1][2][3]
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is structured in a question-and-answer format to directly address the specific challenges you may be facing in the laboratory.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this alkylation can stem from several factors, ranging from incomplete deprotonation to undesired side reactions. Let's break down the common culprits.
A1: Common Causes for Low Yield and Their Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Deprotonation | The formation of the lithium enolate is the critical first step. Incomplete deprotonation leads to unreacted starting material. Solutions: • Check LDA Quality: Ensure your LDA is freshly prepared or properly stored. Older or improperly handled LDA can lose its activity. • Anhydrous Conditions: The enolate is highly basic and will be quenched by any protic source. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous THF as the solvent. • Temperature Control: Maintain a low temperature (typically -78 °C, a dry ice/acetone bath) during the deprotonation step to ensure the kinetic enolate is formed and to prevent base degradation.[3][4] |
| Side Reactions | Several side reactions can compete with the desired alkylation, consuming your starting material or product. Solutions: • Di-alkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time.[1] To minimize this, use a slight excess of the starting ester relative to the base or add the alkylating agent slowly at low temperature. • Elimination: If using a secondary or bulky alkyl halide, elimination can compete with substitution. For ethylation, this is less of a concern, but ensure you are using a primary ethyl halide.[1][5] |
| Issues with the Alkylating Agent | The nature and reactivity of the ethylating agent are crucial. Solutions: • Reactivity: Ethyl iodide is generally more reactive than ethyl bromide and may lead to higher yields or faster reaction times.[6] • Purity: Ensure the ethylating agent is pure and free from acidic impurities that could quench the enolate. |
| Work-up and Purification Issues | The product can be lost or degraded during the work-up and purification steps. Solutions: • Hydrolysis: The ester functionality can be hydrolyzed during an aqueous work-up, especially if the conditions are basic or acidic.[7] Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining base before warming to room temperature. • Purification: The product and starting material may have similar polarities, making separation by column chromatography challenging. Use a shallow solvent gradient and carefully monitor fractions by TLC. |
Q2: I am observing multiple spots on my TLC plate after the reaction. What could they be?
Multiple spots on a TLC plate are a clear indication of a complex reaction mixture. Identifying these spots is key to diagnosing the problem.
A2: Identifying and Mitigating Side Products
Caption: Common sources of impurities leading to low yield.
-
Unreacted Starting Material: This is often the most intense spot if the reaction has not gone to completion. It will have a similar Rf value to the product.
-
Solution: Re-evaluate your deprotonation conditions (see Q1). Consider increasing the equivalents of LDA slightly (e.g., 1.1 equivalents).
-
-
Di-ethylated Product: This byproduct will likely have a higher Rf value (be less polar) than your desired mono-ethylated product.
-
Solution: Use no more than 1.05 equivalents of the ethylating agent and add it slowly to the reaction mixture at -78 °C.[1] This ensures that the enolate reacts with the electrophile as it is added, minimizing the chance of the product being deprotonated and reacting again.
-
-
Hydrolyzed Product (Carboxylic Acid): If the ester is cleaved, the resulting carboxylic acid will have a much lower Rf value and may streak on the TLC plate.
-
Solution: Ensure a careful and cold work-up. Quench the reaction with saturated aqueous NH₄Cl.[7] Avoid strongly acidic or basic conditions during extraction.
-
-
Cbz-Deprotected Species: While the Cbz group is generally stable to LDA, prolonged reaction times or elevated temperatures could potentially lead to its cleavage, though this is less common.[6]
Q3: What are the optimal reaction conditions for this synthesis?
While every reaction requires fine-tuning, a good starting point is crucial.
A3: Recommended Starting Protocol and Optimization Parameters
Experimental Protocol: α-Ethylation of Methyl 1-Cbz-piperidine-3-carboxylate
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add LDA (1.1 equivalents) to the cold THF. Then, add a solution of methyl 1-Cbz-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add ethyl iodide (1.05 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table of Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Base | LDA | Strong, sterically hindered base that favors complete and rapid enolate formation.[1][3] |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium cation. |
| Temperature | -78 °C | Favors the formation of the kinetic enolate and minimizes side reactions.[4] |
| Equivalents of Base | 1.05 - 1.1 eq. | Ensures complete deprotonation of the starting material. |
| Equivalents of Electrophile | 1.0 - 1.1 eq. | A slight excess can drive the reaction to completion, but a large excess increases the risk of di-alkylation. |
| Reaction Time | 2-4 hours | Should be optimized by monitoring the reaction by TLC. |
Q4: I'm having trouble with the purification. Any tips?
Purification can be a significant hurdle, especially if the reaction has not gone cleanly.
A4: Purification Strategies
-
Column Chromatography:
-
Solvent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
Visualization: Use a UV lamp (the Cbz group is UV active) and a potassium permanganate stain to visualize the spots on your TLC plates.
-
Co-spotting: Co-spot your fractions with the starting material to accurately identify the product-containing fractions.
-
-
Alternative Purification Methods:
-
If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an effective purification method.
-
By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Fiveable. (n.d.). Alkylation of enolates. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
YouTube. (2021, April 20). 21.4 Alpha Alkylation | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020, April 15). 22.5 Alkylation via Enolates. Retrieved from [Link]
-
YouTube. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]
-
Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. Predict. Retrieved from [Link]
-
YouTube. (2020, July 9). Electrophilic Alkylation at Carbon Part 5: Alkylation of Carboxylic Esters. Retrieved from [Link]
-
ACS Publications. (2020, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
YouTube. (2022, October 11). mod07lec50 - Regioselectivity of alkylation reactions. Retrieved from [Link]
-
Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]
-
Reddit. (2023, April 5). Iterative alkylation of an ester with LDA. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
YouTube. (2020, April 13). Alpha Alkylation Esters. Retrieved from [Link]
-
YouTube. (2021, April 20). 21.4 Alpha Alkylation | Organic Chemistry. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and optimization of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your experimental work. As Senior Application Scientists, we combine our expertise with established chemical principles to offer practical and reliable solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route involves the N-protection of a suitable piperidine precursor followed by alkylation at the 3-position.
Problem 1: Low Yield of the Final Product
Q: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is crucial.
Potential Causes & Recommended Solutions:
-
Incomplete Deprotonation: The key alkylation step requires the formation of an enolate from methyl 1-Cbz-piperidine-3-carboxylate. Incomplete deprotonation is a common culprit for low conversion.
-
Base Selection: Strong, non-nucleophilic bases are essential. Lithium diisopropylamide (LDA) is a common choice for this transformation.[1] Ensure your LDA is freshly prepared or properly titrated. Older or improperly stored LDA can lose its activity.
-
Temperature Control: The formation of the lithium enolate is typically performed at low temperatures (-78 °C) to minimize side reactions.[1] Ensure your reaction is maintained at this temperature during the base addition and for a sufficient period before adding the alkylating agent.
-
Solvent Purity: Anhydrous solvents are critical. Trace amounts of water will quench the strong base. Ensure your tetrahydrofuran (THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Inefficient Alkylation: Once the enolate is formed, its reaction with the ethylating agent (e.g., ethyl iodide or ethyl bromide) must be efficient.
-
Alkylating Agent Reactivity: Ethyl iodide is generally more reactive than ethyl bromide. Consider using ethyl iodide if you are experiencing sluggish reactions.
-
Temperature: After the addition of the alkylating agent, the reaction may need to be slowly warmed to room temperature to ensure complete reaction. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature profile.
-
-
Side Reactions: Several side reactions can compete with the desired alkylation.
-
O-alkylation vs. C-alkylation: While C-alkylation is generally favored for lithium enolates, O-alkylation can sometimes occur. Using a less polar solvent can sometimes favor C-alkylation.
-
Dialkylation: The addition of more than one ethyl group is a possibility, especially if excess alkylating agent is used or if the mono-alkylated product is deprotonated. Use a slight excess (1.1-1.2 equivalents) of the ethylating agent.
-
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.
-
Aqueous Work-up: Ensure the reaction is properly quenched (e.g., with saturated aqueous ammonium chloride solution) before extraction. The pH of the aqueous layer can influence the partitioning of the product.
-
Chromatography: Optimize your column chromatography conditions. A gradual solvent gradient can improve the separation of your product from starting material and byproducts.
-
Problem 2: Formation of Significant Byproducts
Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure product. What are the likely byproducts and how can I minimize their formation?
A: The formation of byproducts is a common challenge. Identifying these impurities is the first step toward mitigating their formation.
Common Byproducts and Mitigation Strategies:
-
Unreacted Starting Material (Methyl 1-Cbz-piperidine-3-carboxylate): This indicates an incomplete reaction.
-
Solution: Refer to the solutions for "Low Yield" above, focusing on the efficiency of deprotonation and alkylation.
-
-
α-Cyanoenamine Formation: In some cases, particularly with related cyano-piperidine scaffolds, the formation of an α-cyanoenamine has been observed as a side reaction during alkylation.[1]
-
Solution: This is often substrate-dependent. If you suspect this byproduct, careful control of the reaction temperature and stoichiometry is crucial.
-
-
N-debenzylation (Loss of Cbz group): The Cbz (benzyloxycarbonyl) protecting group is generally stable to the basic conditions of the alkylation but can be sensitive to certain conditions.[2][3]
-
Hydrolysis of the Methyl Ester: If the work-up involves strongly basic conditions for an extended period, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.
-
Solution: Use a mild aqueous work-up, such as a saturated solution of ammonium chloride or sodium bicarbonate.
-
Problem 3: Difficulty with Cbz-Group Removal
Q: I am having trouble with the final deprotection step to remove the Cbz group. What are the best methods, and what are the potential pitfalls?
A: The removal of the Cbz group is a standard transformation, but the choice of method depends on the other functional groups in your molecule.
Recommended Deprotection Methods:
-
Catalytic Hydrogenolysis: This is the most common and often cleanest method for Cbz deprotection.[2][4]
-
Catalyst: Palladium on carbon (Pd/C) is the standard catalyst.
-
Hydrogen Source: This can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[4]
-
Solvent: Methanol or ethanol are common solvents.
-
Potential Issue: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), they may also be reduced.
-
Troubleshooting: If the reaction is slow, ensure your catalyst is active (use a fresh batch). The reaction is often run at atmospheric pressure of H₂, but increasing the pressure can sometimes accelerate the reaction.
-
-
Acidic Conditions: Strong acids like HBr in acetic acid can cleave the Cbz group.[4]
-
Caution: This method is harsh and not compatible with acid-sensitive functional groups.
-
-
Lewis Acids: Certain Lewis acids can also be used for Cbz removal.[4]
-
Applicability: This is a less common method and should be considered if other methods fail.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: A common and commercially available starting material is methyl piperidine-3-carboxylate.[5] This can then be protected with a Cbz group using benzyl chloroformate (Cbz-Cl) under basic conditions.[2]
Q2: Are there alternative protecting groups to Cbz?
A2: Yes, the Boc (tert-butyloxycarbonyl) group is a widely used alternative for protecting the piperidine nitrogen.[6] The choice between Cbz and Boc often depends on the overall synthetic strategy and the orthogonality required for subsequent deprotection steps. Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid).
Q3: Can I use a different ester, for example, an ethyl ester?
A3: Yes, ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate can be synthesized using a similar procedure, starting from ethyl piperidine-3-carboxylate.[7] The choice of ester may be influenced by the desired properties of the final compound or intermediates.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Staining with potassium permanganate or ninhydrin (after deprotection) can be useful. LC-MS provides more detailed information about the conversion and the presence of byproducts.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carbonyls of the carbamate and ester).
-
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
Step 1: N-Cbz Protection of Methyl Piperidine-3-carboxylate
-
Dissolve methyl piperidine-3-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous work-up: separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain methyl 1-Cbz-piperidine-3-carboxylate.
Step 2: Alkylation with Ethyl Iodide
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve methyl 1-Cbz-piperidine-3-carboxylate (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly titrated solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add ethyl iodide (1.2 eq.) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield this compound.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation | Use freshly prepared/titrated LDA; maintain -78 °C. |
| Inefficient alkylation | Use ethyl iodide; allow for gradual warming. | |
| Side reactions (O-alkylation) | Use a less polar solvent. | |
| Work-up/purification losses | Optimize quenching and chromatography conditions. | |
| Byproduct Formation | Unreacted starting material | See "Low Yield" solutions. |
| α-Cyanoenamine formation | Careful control of temperature and stoichiometry. | |
| N-debenzylation | Avoid acidic conditions during work-up. | |
| Ester hydrolysis | Use a mild aqueous work-up. | |
| Difficulty with Cbz Removal | Inactive catalyst | Use fresh Pd/C. |
| Incompatible functional groups | Consider alternative deprotection methods (e.g., HBr/AcOH). |
Visualizations
Reaction Workflow
Caption: Overall workflow for the synthesis of methyl 3-ethylpiperidine-3-carboxylate.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Retrieved from [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]
-
Bennasar, M.-L., Roca, T., & Padullés, A. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 5(4), 569–572. [Link]
-
The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines - UCL Discovery. (n.d.). Retrieved from [Link]
-
Dieckmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. (n.d.). Retrieved from [Link]
-
Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., Feng, Z., Prasad, K. R., & Gollamudi, R. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180–188. [Link]
-
Methyl 1-Cbz-3-Methylpiperidine-3-carboxylate - Custom synthesis of biological and pharmaceutical small molecules. (n.d.). Retrieved from [Link]
-
Ethyl 1-Cbz-3-methylpiperidine-3-carboxylate - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates - MDPI. (n.d.). Retrieved from [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold - Arkivoc. (n.d.). Retrieved from [Link]
-
The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.). Retrieved from [Link]
-
Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Preparation of Piperidine? : r/chemistry - Reddit. (2021, August 15). Retrieved from [Link]
- CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents. (n.d.).
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Alkylation Strategy on piperidine‐4 carboxylate - ResearchGate. (n.d.). Retrieved from [Link]
-
4 - RSC Medicinal Chemistry. (n.d.). Retrieved from [Link]
- US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents. (n.d.).
-
Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem. (n.d.). Retrieved from [Link]
-
Chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters and their 5-hydroxymethyl derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (n.d.). Retrieved from [Link]
-
The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (n.d.). Retrieved from [Link]
-
Methyl N-BOC-piperidine-3-carboxylate. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Document ID: TSC-2026-01-03-A
Version: 1.0
Introduction
This technical guide serves as a dedicated support resource for researchers engaged in the synthesis of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate. The construction of a quaternary center at the C-3 position of the piperidine ring is a non-trivial synthetic challenge, often accompanied by the formation of characteristic side products. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help identify, mitigate, and eliminate common impurities. Our guidance is grounded in established principles of organic chemistry, drawing from extensive literature on piperidine synthesis, Dieckmann condensations, and alkylation chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to this compound and where are the critical steps for side product formation?
The most convergent and commonly employed strategy involves a few key stages, each with its own potential for side reactions:
-
Piperidine Ring Formation: Often achieved via a Dieckmann condensation of a suitable acyclic diester, followed by decarboxylation.[1][2][3][4][5] The intramolecular cyclization is highly effective for forming five- and six-membered rings.[3]
-
C-3 Alkylation: Introduction of the ethyl group at the C-3 position, typically via enolate chemistry on a β-keto ester intermediate or a related piperidone derivative.
-
N-Protection: Introduction of the benzyloxycarbonyl (Cbz) group to protect the piperidine nitrogen.
-
Esterification: Conversion of the C-3 carboxylic acid to its methyl ester.
The critical steps for impurity generation are the Dieckmann condensation (potential for intermolecular side reactions) and, most significantly, the C-3 alkylation, where over-alkylation or reaction at an alternative nucleophilic site can occur.
Q2: I see a peak in my mass spectrum that is 28 mass units higher than my product. What could it be?
This strongly suggests the presence of a di-ethylated side product , specifically methyl 1-Cbz-3,3-diethylpiperidine-3-carboxylate. This arises from a second alkylation event occurring on the enolate of your desired mono-alkylated product. This is a common issue when the mono-alkylated product still possesses an abstractable proton and is treated with excess alkylating agent or base.
Q3: My NMR spectrum shows unreacted starting material, but adding more ethyl iodide and base doesn't improve the conversion and seems to generate more impurities. Why?
This is a classic scenario in the alkylation of active methylene compounds. Forcing the reaction with excess reagents can accelerate the rate of side reactions, particularly the di-alkylation mentioned in Q2, faster than the desired primary alkylation. The starting material may persist due to issues with enolate formation (e.g., insufficiently strong base, steric hindrance) or rapid quenching of the enolate. A more controlled approach, such as slow addition of the alkylating agent, is often more effective.[6]
Q4: After workup, I have a significant amount of the C-3 carboxylic acid instead of the methyl ester. What happened?
This indicates saponification (hydrolysis) of the methyl ester. This typically occurs during an aqueous basic workup (e.g., washing with NaHCO₃ or NaOH) if the conditions are too harsh (high concentration of base, prolonged exposure, or elevated temperature). The Cbz group is generally stable to mild basic conditions, but the methyl ester is susceptible.
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the underlying chemical issues.
Problem 1: Identification of a Dialkylated Impurity
-
Observation: A significant peak in the GC-MS or LC-MS with a mass corresponding to [M+28]+ relative to the desired product. The ¹H NMR may show overlapping signals, but a key indicator is the disappearance of the signal for the C-3 proton.
-
Root Cause: The enolate of the mono-alkylated product competes for the alkylating agent (ethyl iodide/bromide) with the enolate of the starting material. This is exacerbated by:
-
High concentrations of base and/or alkylating agent.
-
A reaction temperature that is too high.
-
A base that is not sterically hindered enough.
-
Workflow for Mitigation of Dialkylation
Caption: Decision tree for troubleshooting dialkylation.
Recommended Protocol Modification:
-
Reagent: Switch from sodium ethoxide or sodium hydride to Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bulky bases are less likely to participate in side reactions and effectively generate the enolate at low temperatures.[1]
-
Temperature Control: Cool the solution of the piperidine precursor in an appropriate aprotic solvent (e.g., THF) to -78 °C (dry ice/acetone bath).
-
Base Addition: Add the LDA or LHMDS solution dropwise and allow the mixture to stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Alkylating Agent Addition: Add the ethyl iodide (or bromide) dropwise, also at -78 °C.
-
Reaction Progression: Allow the reaction to stir at -78 °C for several hours and then warm slowly to room temperature. Monitor by TLC or LC-MS to determine completion.
Problem 2: Incomplete N-Cbz Protection
-
Observation: Presence of the de-protected piperidine starting material in the final product. This can be easily detected by LC-MS or by observing a primary/secondary amine signal in the NMR.
-
Root Cause: The N-Cbz protection step using benzyl chloroformate (Cbz-Cl) can be incomplete due to several factors:
-
Insufficient base to neutralize the HCl generated during the reaction.[7]
-
Hydrolysis of the Cbz-Cl reagent due to excessive water in the reaction.
-
Poor reactivity of the amine, although this is less common for piperidines.
-
Solution:
-
Schotten-Baumann Conditions: Ensure the reaction is run under biphasic conditions (e.g., Dichloromethane/Water) with at least 2 equivalents of a mild inorganic base like NaHCO₃ or Na₂CO₃.[8] Vigorous stirring is essential to maximize the interfacial reaction area.
-
Anhydrous Conditions: Alternatively, use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like Dichloromethane (DCM) or THF.[9] This method avoids issues with reagent hydrolysis.
-
Reagent Quality: Use fresh, high-quality benzyl chloroformate. This reagent is a lachrymator and can degrade upon storage, especially if exposed to moisture.[9]
Problem 3: Formation of Elimination Side Product
-
Observation: An impurity with a mass of [M-H₂]+ is detected, suggesting the formation of a double bond within the piperidine ring. This is more likely if the alkylation is performed on a piperidone precursor before reduction.
-
Root Cause: The enolate intermediate can, under certain conditions, lead to elimination reactions, especially if a leaving group is present on an adjacent carbon.[10] While less common in this specific synthesis, it is a known side reaction in related piperidine chemistry.[10]
Solution:
-
Low Temperature: Performing the alkylation at low temperatures (-78 °C) strongly favors the desired SN2 alkylation pathway over elimination.
-
Choice of Base: Using strong, non-nucleophilic bases like LDA helps to cleanly deprotonate without promoting other pathways.
Analytical Data Summary
For effective troubleshooting, comparing the analytical data of your product with that of potential impurities is crucial.
| Compound | Expected Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm, CDCl₃) |
| This compound (Product) | 306.17 | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, -CH₂-Ph), 3.65 (s, 3H, -OCH₃), ~0.85 (t, 3H, -CH₂CH₃) |
| Methyl 1-Cbz-piperidine-3-carboxylate (Starting Material) | 278.14 | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, -CH₂-Ph), 3.70 (s, 3H, -OCH₃), C-3 proton signal present. |
| Methyl 1-Cbz-3,3-diethylpiperidine-3-carboxylate (Dialkylated) | 334.20 | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, -CH₂-Ph), 3.64 (s, 3H, -OCH₃), two overlapping ethyl signals. NO C-3 proton. |
| 1-Cbz-3-ethylpiperidine-3-carboxylic acid (Hydrolyzed) | 292.15 | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, -CH₂-Ph), NO -OCH₃ signal, broad -COOH signal (>10 ppm). |
Experimental Protocols
Protocol 1: High-Fidelity C-3 Alkylation
This protocol is optimized to minimize dialkylation.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of methyl 1-Cbz-piperidine-3-carboxylate (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add freshly prepared LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise over 20 minutes.
-
Reaction: Maintain the reaction at -78 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). After 2-4 hours, allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Purification of Product from Side-Products
Separating the desired product from the dialkylated and unreacted starting material can be challenging.
-
Technique: Flash column chromatography is the most effective method.
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity.
-
The dialkylated, more non-polar product will elute first.
-
The desired mono-alkylated product will elute next.
-
The unreacted, more polar starting material will elute last.
-
-
Monitoring: Use a TLC stain (e.g., potassium permanganate) to visualize the spots, as the Cbz group provides a UV chromophore.
Reaction Pathway and Side Reactions
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. scribd.com [scribd.com]
- 10. arkat-usa.org [arkat-usa.org]
Technical Support Center: Improving the Purity of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Introduction
Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate is a valuable substituted piperidine derivative, frequently utilized as a key building block in the synthesis of complex pharmaceutical agents.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, and precise control over its substitution pattern and stereochemistry is critical for achieving desired biological activity. However, achieving high purity for this compound can be challenging due to potential side reactions, the formation of stereoisomers, and the presence of unreacted starting materials.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the purity of this compound. We will delve into common impurities, analytical methods for their detection, and detailed, field-proven purification protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: Impurities typically arise from three main sources: unreacted starting materials (e.g., methyl 3-ethylpiperidine-3-carboxylate), reagents from the Cbz protection step (e.g., benzyl alcohol, a breakdown product of benzyl chloroformate), and reaction by-products. Side reactions can include the formation of diastereomers, by-products from over-alkylation, or decomposition of the Cbz group under harsh conditions.[2]
Q2: My final product is a thick oil. How can I effectively purify it?
A2: Purifying non-crystalline compounds is a common challenge. The most effective method for oils is flash column chromatography on silica gel. This technique separates compounds based on their polarity. For very closely related impurities or diastereomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving the highest level of purity.
Q3: How can I quickly assess the purity of my crude product?
A3: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method for a qualitative assessment of purity. By running the crude material against the starting material on a TLC plate, you can quickly visualize the presence of unreacted starting materials and major by-products. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[3]
Q4: I suspect my product is degrading during workup or purification. What are the stability considerations for a Cbz-protected piperidine?
A4: The benzyloxycarbonyl (Cbz) protecting group is generally stable to basic and mildly acidic conditions.[4] However, it is sensitive to strong acids and, most notably, to catalytic hydrogenation (e.g., H₂, Pd/C), which is the primary method for its removal.[5][6] During aqueous workups, avoid prolonged exposure to strongly acidic (pH < 2) or highly basic (pH > 12) conditions, especially at elevated temperatures, to prevent hydrolysis.
Section 2: Analytical Methods for Purity Assessment
A robust analytical strategy is crucial for identifying and quantifying impurities. The choice of method depends on the expected impurities and the required sensitivity.[3][7]
| Technique | Primary Use & Advantages | Limitations |
| TLC | Rapid, inexpensive qualitative analysis of reaction progress and crude purity. | Not quantitative; poor resolution for closely related compounds. |
| HPLC (UV) | Excellent for quantitative purity analysis of non-volatile compounds. Can be adapted for chiral separations to detect diastereomers.[3][8] | Requires method development; more time-consuming than TLC. |
| GC-MS (FID) | Suitable for volatile and thermally stable impurities (e.g., residual solvents, benzyl alcohol). Provides mass information for impurity identification.[3][9] | The target compound itself may not be sufficiently volatile or stable for GC analysis without derivatization. |
| ¹H NMR | Provides structural confirmation and can be used for quantitative purity assessment (qNMR) against a known standard. Excellent for identifying residual starting materials and major by-products.[3] | Lower sensitivity compared to HPLC/GC; complex spectra can make quantification of minor impurities difficult. |
| LC-MS | Combines the separation power of HPLC with the identification capabilities of mass spectrometry. Ideal for identifying unknown by-products. | Quantification can be less accurate than HPLC-UV without appropriate standards. |
Recommended Starting Conditions for HPLC Analysis
A standard reversed-phase HPLC method can serve as an excellent starting point for assessing the purity of this compound.
-
Instrument: HPLC with a UV Detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Section 3: Troubleshooting Purity Issues: A Workflow
Effectively troubleshooting purity begins with identifying the nature of the impurity. This workflow provides a logical approach to diagnosing and resolving common purity challenges.
Caption: Troubleshooting workflow for purity improvement.
Section 4: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography (For By-products and Unreacted Reagents)
This is the most common and effective method for purifying the target compound from a variety of impurities.
1. Principle: This protocol relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (organic solvent mixture). Less polar compounds travel faster down the column, while more polar compounds are retained longer.
2. Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Solvents: Hexanes (or Heptane) and Ethyl Acetate (EtOAc)
-
Compressed air or nitrogen source
-
Collection tubes
3. Step-by-Step Methodology:
- Solvent System Selection: On a TLC plate, find a solvent system (Hexanes:EtOAc) that gives the target compound an Rf value of approximately 0.3. A good starting point is 4:1 Hexanes:EtOAc. Impurities should be well-separated from the product spot.
- Column Packing: Prepare a slurry of silica gel in the chosen solvent system (or pure hexanes) and carefully pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.
- Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or the eluent. In a separate flask, add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column.
- Elution: Begin eluting the column with the selected solvent system. Maintain a constant flow rate using gentle pressure.
- Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
- Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified oil.
Protocol 2: Managing Stereoisomers (Epimers)
The carbon at the 3-position is a stereocenter. If the synthesis conditions are not optimized, epimerization can occur, leading to a mixture of diastereomers.
1. Cause of Formation: The proton on the C3 carbon is adjacent to a carbonyl group, making it potentially acidic. Under basic conditions, deprotonation can occur, leading to the formation of an enolate intermediate. Re-protonation of this planar enolate can occur from either face, leading to a mixture of diastereomers (epimerization).[10][11] While this is more common at the alpha-position to the carbonyl, it remains a consideration.
2. Diagnosis:
-
Chiral HPLC: This is the definitive method for separating and quantifying diastereomers.
-
¹³C NMR: Diastereomers will often show two distinct sets of peaks for most carbons, especially those near the stereocenter.
3. Solution:
-
Prevention: During synthesis and workup, use non-nucleophilic, hindered bases (e.g., diisopropylethylamine) instead of stronger bases like alkoxides if possible. Keep reaction and workup temperatures low to minimize the rate of epimerization.
-
Separation: For existing mixtures, preparative chiral HPLC is the most effective method for separation. This is a specialized technique that uses a chiral stationary phase to resolve stereoisomers.
Protocol 3: Removing Cbz-Related Impurities
1. Problem: The Cbz protecting agent, benzyl chloroformate (Cbz-Cl), can degrade to form benzyl alcohol. Additionally, incomplete reaction can leave unreacted starting amine.
2. Solution: Aqueous Workup / Liquid-Liquid Extraction This procedure is performed after the reaction is complete but before chromatographic purification.
1. Principle: This method exploits differences in the solubility and acid/base properties of the product and impurities.
2. Step-by-Step Methodology:
- Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).
- Wash the organic layer sequentially with:
- 1M HCl (aq): This will protonate any unreacted starting amine, making it water-soluble and removing it into the aqueous layer.
- Saturated NaHCO₃ (aq): This basic wash will neutralize any remaining acidic species.
- Brine (Saturated NaCl aq): This wash removes residual water from the organic layer.
- Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
- Filter off the drying agent and concentrate the organic solution in vacuo. This "pre-purified" material is now ready for flash chromatography.
Section 5: References
-
Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Benchchem. (2025). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
-
Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives.
-
Benchchem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine.
-
Benchchem. (2025). Technical Support Center: Synthesis of Piperidine Carboxamides.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
-
MacMillan, D. W. C., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society.
-
Shen, Q., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship, University of California.
-
Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
-
Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Aggarwal, V. K., et al. (2015). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central.
-
The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
-
MySkinRecipes. (n.d.). Ethyl 1-Cbz-3-methylpiperidine-3-carboxylate.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
Sources
- 1. Ethyl 1-Cbz-3-methylpiperidine-3-carboxylate [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Maintaining Chiral Integrity of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for handling methyl 1-Cbz-3-ethylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to preserve the stereochemical integrity of this valuable synthetic intermediate.
Introduction: The Challenge of Stereochemical Stability
This compound is a chiral molecule with a stereocenter at the C3 position, which is alpha (α) to the ester carbonyl group. This structural feature is the primary reason for its susceptibility to racemization, a process that can lead to the loss of optical activity and potentially compromise the biological efficacy of downstream compounds.[1][2][3][4] This guide will delve into the mechanisms of racemization and provide actionable protocols to mitigate this risk during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization?
A1: The hydrogen atom on the α-carbon (C3) of your compound is acidic due to its proximity to the electron-withdrawing carbonyl group of the ester.[5] In the presence of an acid or a base, this proton can be abstracted to form a planar, achiral intermediate called an enol or an enolate.[1][3][4][6] Once this planar intermediate is formed, the stereochemical information at the C3 center is lost.[7] Reprotonation can then occur from either face of the planar intermediate with roughly equal probability, leading to a mixture of both enantiomers, a process known as racemization.[4][7]
Q2: Under what conditions is racemization most likely to occur?
A2: Racemization is most commonly observed under the following conditions:
-
Basic Conditions: Exposure to bases, even mild ones, can facilitate the formation of the enolate intermediate, which is a key step in the racemization process.[1][6]
-
Acidic Conditions: Acid catalysis can also promote racemization via the formation of a planar enol intermediate.[1][7]
-
Elevated Temperatures: Increased temperatures can provide the necessary energy to overcome the activation barrier for enol or enolate formation, thus accelerating racemization.
-
Protic Solvents: Protic solvents can facilitate proton transfer, which is integral to the racemization mechanism.
Q3: Which synthetic steps are of particular concern for racemization of this molecule?
A3: You should be particularly vigilant during the following transformations:
-
Hydrolysis of the methyl ester: Saponification using strong bases like sodium hydroxide is a high-risk step for racemization.[8][9]
-
Deprotection of the Cbz group: While catalytic hydrogenation is generally stereochemically safe, certain acidic or basic conditions for Cbz removal can induce racemization.[10][11]
-
Any reaction involving base or acid treatment: Even seemingly benign workup procedures involving acidic or basic washes can contribute to a gradual loss of enantiomeric purity.
Q4: How can I detect if my sample has racemized?
A4: The most reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing you to determine the enantiomeric excess (ee) of your sample. Other methods include polarimetry to measure the optical rotation, although this is less precise than chiral HPLC for determining the exact enantiomeric ratio.
Troubleshooting Guides
Troubleshooting Issue 1: Loss of Enantiomeric Excess During Ester Hydrolysis
Problem: You are hydrolyzing the methyl ester to the corresponding carboxylic acid, but you observe a significant drop in the enantiomeric excess of your product.
Root Cause Analysis: The use of strong bases (e.g., NaOH, KOH) in protic solvents (e.g., methanol, water) at elevated temperatures creates ideal conditions for enolate formation and subsequent racemization.[8][9]
Solutions:
-
Enzymatic Hydrolysis: Consider using an enzyme such as a lipase or an esterase (e.g., pig liver esterase) for the hydrolysis.[12] These reactions are often highly stereospecific and occur under mild, near-neutral pH conditions, thus minimizing the risk of racemization.
-
Mild, Non-Aqueous Saponification: If a chemical method is necessary, opt for milder conditions. For instance, using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at lower temperatures (e.g., 0 °C to room temperature) can be effective while reducing the rate of racemization. A non-aqueous hydrolysis using potassium trimethylsilanolate (KOTMS) in an aprotic solvent is another excellent alternative.
Protocol: Mild Ester Hydrolysis using LiOH
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a slight excess of lithium hydroxide monohydrate (e.g., 1.5 equivalents) portion-wise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1N HCl) at 0 °C to a pH of ~3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Troubleshooting Issue 2: Racemization During Cbz Deprotection
Problem: You are removing the Cbz protecting group and observing racemization in the resulting piperidine derivative.
Root Cause Analysis: While catalytic hydrogenation (e.g., H₂, Pd/C) is the most common and generally safest method for Cbz deprotection, certain alternative methods that employ strong acids or bases can lead to racemization.[10][11]
Solutions:
-
Catalytic Hydrogenation: This is the preferred method as it is performed under neutral conditions. Ensure the use of a high-quality catalyst and an appropriate solvent like methanol or ethanol.
Protocol: Cbz Deprotection via Catalytic Hydrogenation
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (e.g., 10 mol% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Transfer Hydrogenolysis: If direct hydrogenation is not feasible (e.g., due to the presence of other reducible functional groups), transfer hydrogenolysis with a hydrogen donor like ammonium formate or cyclohexene in the presence of Pd/C is a mild alternative.[13]
Visualizing the Mechanism and Workflow
To better understand the underlying chemical principles and the recommended experimental approach, the following diagrams are provided.
Mechanism of Racemization
Caption: Racemization via a planar intermediate.
Recommended Experimental Workflow for Ester Hydrolysis
Caption: Workflow for minimizing racemization during hydrolysis.
Quantitative Data Summary
The choice of reaction conditions can have a dramatic impact on the enantiomeric excess (ee) of your product. The following table provides a summary of expected outcomes under different hydrolysis conditions.
| Hydrolysis Method | Base/Enzyme | Solvent | Temperature | Expected ee (%) |
| Standard Saponification | NaOH | MeOH/H₂O | Reflux | < 50% |
| Mild Saponification | LiOH | THF/H₂O | 0 °C | > 95% |
| Enzymatic Hydrolysis | Lipase | Phosphate Buffer | Room Temp | > 99% |
Conclusion
The chiral integrity of this compound can be maintained by understanding the mechanism of racemization and carefully controlling reaction conditions. By avoiding harsh acidic or basic environments, elevated temperatures, and by employing mild reagents or enzymatic methods, you can successfully perform synthetic transformations while preserving the desired stereochemistry. Always verify the enantiomeric purity of your products using a reliable analytical technique like chiral HPLC.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Video: Stereochemical Effects of Enolization [jove.com]
- 5. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedure for Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the post-reaction workup for this specific compound. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching and extraction procedure for the reaction mixture?
A1: After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the typical procedure involves quenching with an aqueous solution to neutralize any remaining reagents and facilitate separation. A standard protocol would be to first cool the reaction mixture in an ice bath and then slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any excess acid. Following quenching, the product is extracted into an organic solvent. Ethyl acetate is a common choice due to its good solvency for the product and its immiscibility with water.[1] The combined organic layers are then washed with brine to remove residual water before being dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
Q2: My final product is an oil, but I've seen reports of it being a solid. Why is this and how can I induce crystallization?
A2: The physical state of this compound can be influenced by its purity. Residual solvents or minor impurities can prevent crystallization. If you obtain an oil, it is recommended to purify it further, typically by silica gel column chromatography.[1] After purification, you can attempt to induce crystallization by dissolving the purified oil in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes) and then allowing it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal formation.
Q3: Is the Cbz (carboxybenzyl) protecting group stable during the workup?
A3: The Cbz group is generally robust and stable under neutral and basic conditions, which are common during a standard aqueous workup.[2][3] However, it is sensitive to strong acids and can be cleaved under these conditions.[1][4] Therefore, it is crucial to avoid strongly acidic washes during the workup. If an acidic wash is necessary to remove basic impurities, a dilute solution of a weak acid, such as 1 M HCl, should be used cautiously and at a low temperature.[2]
Q4: What are the expected byproducts of this reaction and how can I remove them?
A4: Common byproducts can include unreacted starting materials, benzyl alcohol (from the decomposition of benzyl chloroformate if used for Cbz protection), and potentially over-alkylated or over-acylated species.[5] Most of these byproducts can be effectively removed through a combination of aqueous washes and column chromatography. For instance, a wash with a dilute base will remove acidic impurities, while a dilute acid wash can remove basic starting materials.[2] Benzyl alcohol is generally more polar than the desired product and can be separated by silica gel chromatography.
Troubleshooting Guide
Problem 1: Low Yield After Extraction
Possible Causes & Solutions
-
Incomplete Extraction: The product may have some water solubility, leading to loss in the aqueous layer.
-
Solution: Perform multiple extractions (3-4 times) with your organic solvent to ensure maximum recovery from the aqueous phase.[6]
-
-
Emulsion Formation: The presence of certain salts or byproducts can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Alternatively, filtering the entire mixture through a pad of Celite can be effective.
-
-
Product Hydrolysis: If the workup conditions are too harsh (e.g., strongly acidic or basic, prolonged exposure to water), the methyl ester could be hydrolyzed to the corresponding carboxylic acid.
-
Solution: Use mild conditions for all aqueous washes (e.g., saturated NaHCO₃ instead of strong NaOH). Keep the workup time to a minimum. If hydrolysis is suspected, the carboxylic acid can be re-esterified or the workup can be modified to isolate the acid.
-
Problem 2: Product Contaminated with a More Polar Impurity on TLC
Possible Causes & Solutions
-
Benzyl Alcohol: If benzyl chloroformate was used for the Cbz protection, residual benzyl alcohol is a common impurity.
-
Solution: Benzyl alcohol is more polar than the product and can be removed by silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will effectively separate the product from benzyl alcohol.
-
-
Hydrolyzed Product (Carboxylic Acid): As mentioned in Problem 1, hydrolysis of the methyl ester leads to a more polar carboxylic acid.
-
Solution: A wash with a dilute basic solution (e.g., 5% NaHCO₃) will extract the acidic impurity into the aqueous layer. Be sure to re-extract the aqueous layer with an organic solvent to recover any desired product that may have partitioned into it.
-
Problem 3: Product Contaminated with a Less Polar Impurity on TLC
Possible Causes & Solutions
-
Unreacted Benzyl Chloroformate: If an excess of benzyl chloroformate was used and not fully quenched, it may persist as a less polar impurity.
-
Solution: A wash with a dilute solution of a nucleophilic amine, such as a brief wash with dilute ammonium hydroxide, can help to scavenge unreacted benzyl chloroformate.[6] Alternatively, careful column chromatography can separate the product from this less polar impurity.
-
-
Toluene: Toluene can be a byproduct of Cbz deprotection if catalytic hydrogenation is used, but in the context of the workup for the synthesis, it is more likely a residual solvent.[2]
-
Solution: Ensure complete removal of solvents under reduced pressure. If toluene persists, co-evaporation with a lower-boiling solvent like dichloromethane can be effective.
-
Experimental Protocols
Standard Aqueous Workup Protocol
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous NaHCO₃ solution with stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) |
| Monitoring | TLC with UV visualization (254 nm) and/or a potassium permanganate stain |
Visual Workflow and Logic Diagrams
Caption: Standard workup and purification workflow.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies for 3-Ethylpiperidine-3-carboxylic Acid Methyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with substituted piperidine scaffolds, specifically 3-ethylpiperidine-3-carboxylic acid methyl ester. The strategic use of protecting groups is paramount for the successful synthesis of complex molecules derived from this versatile building block.[1][2]
This document provides in-depth, experience-based answers to common questions and challenges encountered during the protection and deprotection of the piperidine nitrogen. We will explore alternatives to standard protecting groups and provide detailed protocols to enhance the robustness and efficiency of your synthetic routes.
Part 1: Troubleshooting Common Protecting Groups
Q1: My Boc deprotection with TFA is causing side reactions or is incomplete. What's going on and how can I fix it?
A1: This is a frequent challenge. The tert-butoxycarbonyl (Boc) group is ubiquitous due to its general stability and ease of removal with strong acid.[3][4] However, issues arise from both the substrate and the reaction conditions.
Root Cause Analysis:
-
Steric Hindrance: The 3,3-disubstituted nature of your piperidine can sterically hinder the approach of the acid to the carbamate nitrogen, slowing down the protonation step required for cleavage.
-
Carbocation Side Reactions: The deprotection mechanism generates a tert-butyl cation.[4][5] This electrophile can alkylate sensitive functional groups on your molecule or in the solvent, particularly if you have electron-rich aromatic rings or unprotected tryptophans.
-
Incomplete Reaction: Insufficient acid stoichiometry, low temperature, or short reaction times can lead to incomplete removal, complicating downstream purification.
Troubleshooting & Solutions:
-
Use a Scavenger: To prevent unwanted alkylation, add a scavenger like triethylsilane (TES) or thioanisole to your reaction mixture. These compounds will trap the tert-butyl cation.
-
Switch to a Different Acid System: Instead of neat TFA, consider using 4M HCl in dioxane. This reagent is often effective and can sometimes offer a cleaner reaction profile.
-
Optimize Conditions: Systematically increase the equivalents of acid or the reaction time. Monitor closely by TLC or LC-MS to find the optimal balance between complete deprotection and side product formation.
-
Consider an Alternative Protecting Group: If acid lability is consistently problematic for your downstream steps, the best solution is to switch to an orthogonally-cleaved protecting group. See Part 2 for recommendations.
Q2: I'm struggling with Cbz group removal. The hydrogenolysis is slow and the catalyst seems inactive. What should I do?
A2: Slow or incomplete removal of the carboxybenzyl (Cbz or Z) group via catalytic hydrogenation is another common hurdle.[6] The success of this reaction is highly dependent on catalyst activity and substrate purity.[6]
Root Cause Analysis:
-
Catalyst Poisoning: Palladium catalysts are extremely sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from previous steps) or sometimes by the amine product itself.[6]
-
Poor Catalyst Activity: The Pd/C catalyst may be old, of low quality, or not sufficiently dispersed in the reaction medium.
-
Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing can starve the reaction.[6]
Troubleshooting & Solutions:
-
Ensure Substrate Purity: Purify your Cbz-protected piperidine meticulously before the hydrogenation step to remove any potential catalyst poisons.
-
Use Fresh Catalyst: Always use fresh, high-quality Pd/C. For a lab-scale reaction, a 5-10 mol% loading is typical.[7]
-
Increase Hydrogen Pressure: If using a balloon of hydrogen, consider switching to a Parr shaker or a similar apparatus that allows for higher, sustained hydrogen pressure (e.g., 50 psi).[6]
-
Use a Hydrogen Donor (Transfer Hydrogenolysis): As an alternative to H₂ gas, use a hydrogen donor like ammonium formate or formic acid.[6] This method is often faster, can be more selective, and avoids the need for specialized pressure equipment.
-
Consider Non-Reductive Cleavage: If your molecule contains other reducible functional groups (alkenes, alkynes, nitro groups), hydrogenation is not a viable option.[6] In such cases, strong acids like HBr in acetic acid can cleave the Cbz group, although this is a harsh method.[8] A better strategy is to choose a truly orthogonal protecting group from the outset.
Part 2: Selecting and Implementing Alternative Protecting Groups
The key to a successful multi-step synthesis is often the use of orthogonal protecting groups , which can be removed under distinct conditions without affecting each other.[9][10][11]
Q3: What are the best alternatives to Boc and Cbz for the 3-ethylpiperidine nitrogen?
A3: The best choice depends entirely on your planned synthetic route. The most versatile alternatives are the Alloc and Teoc groups.
-
Allyloxycarbonyl (Alloc): This group is robust and orthogonal to both acid-labile (Boc) and hydrogenation-labile (Cbz) groups.[12] It is removed under very mild, specific conditions using a palladium(0) catalyst and a nucleophilic scavenger.[12][13]
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): This silicon-based carbamate is exceptionally stable to a wide range of conditions, including catalytic hydrogenation and most acidic/basic conditions.[14][15] It is selectively cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[14][16]
The following diagram illustrates a decision-making process for selecting a protecting group.
Caption: Decision tree for selecting an N-protecting group.
Comparison of Key Nitrogen Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (TFA, HCl)[4] | Stable to base, hydrogenation, Pd(0). Labile to strong acid.[17] |
| Benzyloxycarbonyl | Cbz (Z) | Cbz-Cl | H₂, Pd/C (Hydrogenolysis)[8] | Stable to acid & base. Labile to reduction.[7] |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(PPh₃)₄, Scavenger[12][13] | Stable to acid & base. Labile to Pd(0). |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu | Fluoride source (TBAF)[14][16] | Very stable to acid, base, and hydrogenation.[15] |
Part 3: Experimental Protocols
These protocols are based on established literature procedures and should be optimized for your specific substrate.
Protocol 1: Installation of the Alloc Group
This procedure describes the protection of the secondary amine as an Alloc carbamate.
Caption: Workflow for Alloc protection of the piperidine nitrogen.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 3-ethylpiperidine-3-carboxylic acid methyl ester (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water. Add sodium bicarbonate (NaHCO₃, 3.0 equiv).
-
Reagent Addition: Cool the vigorously stirred mixture to 0 °C in an ice bath. Add allyl chloroformate (Alloc-Cl, 1.2 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.[13]
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc).
-
Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Deprotection of the Alloc Group
This procedure uses a palladium(0) catalyst to cleave the Alloc group, liberating the free amine.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flask charged with the Alloc-protected piperidine (1.0 equiv), add a suitable solvent like chloroform (CHCl₃) or dichloromethane (DCM). Purge the flask with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add a scavenger, such as dimedone or morpholine, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.1 equiv).[12]
-
Reaction: Stir the mixture at room temperature under the inert atmosphere. The reaction is typically complete within 1-3 hours. Monitor progress by TLC/LC-MS.
-
Workup: Upon completion, the reaction mixture can be filtered through a pad of Celite to remove the catalyst and then concentrated.
-
Purification: The resulting crude amine can be purified by an appropriate method, such as chromatography or crystallization.
References
-
Chem-Station Int. Ed. (2019). Teoc Protecting Group. [Link]
-
Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. Wiley. [Link]
-
eBooks.com. (n.d.). Greene's Protective Groups in Organic Synthesis (6th ed.). [Link]
-
Millar, A., et al. (2007). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Org. Lett.[Link]
-
Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
Chemie Brunschwig. (n.d.). Protecting Agents. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Chemistry.Com.Pk. (2022). Free Download Greene's Protective Groups in Organic Synthesis (5th Edition) By Peter G. M. Wuts. [Link]
-
ChemistryViews. (2018). New Protecting Group for Amines. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis. [Link]
-
Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Curr. Protoc. Pept. Sci.[Link]
-
ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition. [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
Scientific Update. (2023). To Deprotect and Serve. [Link]
-
ACS Publications. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. [Link]
-
aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]
-
Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Peptide Science. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]
-
ResearchGate. (n.d.). For a molecule with both alcohol and secondary amine groups, how can I selectively form an ester bond with a carboxylic acid without Boc-protection?. [Link]
-
Baran Group, Scripps Research. (n.d.). Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ebooks.com [ebooks.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. biosynth.com [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Application of Teoc Protecting Group [en.highfine.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis and scale-up of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the production of this valuable substituted piperidine intermediate. Drawing from established principles of organic synthesis and process scale-up, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure a robust and reproducible manufacturing process.
I. Synthetic Strategy Overview & Key Challenges
The most probable synthetic route to this compound on a larger scale involves the alkylation of the enolate of methyl 1-Cbz-piperidine-3-carboxylate with an ethylating agent. This seemingly straightforward transformation presents several potential hurdles as the reaction volume increases.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Alkylation Reaction Challenges
Question 1: My alkylation reaction is showing low conversion and the presence of unreacted starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the alkylation step is a common issue, particularly during scale-up. The root cause often lies in incomplete enolate formation or degradation of the enolate before it can react with the ethylating agent. Here’s a systematic approach to troubleshooting this problem:
1. Incomplete Deprotonation (Enolate Formation):
-
Base Selection & Stoichiometry: Lithium diisopropylamide (LDA) is a common choice for this deprotonation. Ensure you are using a sufficient stoichiometric amount (typically 1.05-1.2 equivalents) of a freshly prepared or titrated solution of LDA. On a larger scale, accurate determination of the base concentration is critical.
-
Temperature Control: The deprotonation should be carried out at low temperatures (typically -78 °C) to ensure the kinetic enolate is formed and to minimize side reactions. In larger reactors, maintaining a consistent internal temperature can be challenging due to thermal gradients. Ensure your cooling system is adequate and that you have good agitation to promote even heat distribution.
-
Solvent Purity: The presence of protic impurities (e.g., water) in your solvent (typically THF) will quench the strong base, leading to incomplete deprotonation. Always use anhydrous solvents for this reaction.
2. Enolate Instability:
-
Temperature Excursions: Allowing the reaction mixture to warm up prematurely can lead to enolate decomposition or side reactions. Maintain the low temperature throughout the deprotonation and alkylation steps.
-
Reaction Time: Prolonged reaction times before the addition of the ethylating agent can lead to enolate degradation. The ethylating agent should be added promptly after the enolate formation is complete.
3. Inefficient Alkylation:
-
Ethylating Agent Reactivity: Ethyl iodide or ethyl bromide are common choices. Ensure the reagent is of high purity.
-
Addition Rate: On a larger scale, the addition of the ethylating agent should be controlled to manage the exotherm of the reaction. However, a very slow addition can also be detrimental if the enolate is not stable over that period.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low alkylation conversion.
Question 2: I am observing significant amounts of dialkylated and O-alkylated byproducts. How can I improve the selectivity of my reaction?
Answer:
The formation of dialkylated (3,3-diethyl) and O-alkylated byproducts is a classic challenge in enolate chemistry, and these issues can be exacerbated during scale-up due to localized concentration and temperature differences.
1. Minimizing Dialkylation:
-
Stoichiometry of Ethylating Agent: The primary cause of dialkylation is the deprotonation of the mono-alkylated product, which then reacts with another equivalent of the ethylating agent. To minimize this, use a controlled amount of the ethylating agent (typically 1.0-1.1 equivalents).
-
Controlled Addition and Quenching: Adding the ethylating agent slowly at low temperature and then quenching the reaction promptly after the desired conversion is reached can help prevent the formation of the second enolate.
2. Suppressing O-Alkylation:
-
Solvent Choice: The choice of solvent can influence the C/O alkylation ratio. Aprotic, non-polar solvents generally favor C-alkylation. While THF is common, exploring other options like toluene might be beneficial, although solubility at low temperatures needs to be considered.
-
Counter-ion Effects: The nature of the cation associated with the enolate (e.g., Li+, Na+, K+) can influence the C/O alkylation ratio. Lithium enolates, formed from LDA, generally favor C-alkylation.
Strategies to Enhance Selectivity:
| Parameter | Recommendation for High C-Alkylation Selectivity | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Forms a tight ion pair, favoring C-alkylation. |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that solvates the lithium cation. |
| Temperature | -78 °C | Favors the kinetic enolate and minimizes side reactions. |
| Ethylating Agent | Ethyl Iodide or Ethyl Bromide | Good electrophiles for this transformation. |
| Stoichiometry | 1.0-1.1 eq. of Ethylating Agent | Minimizes dialkylation. |
B. Purification and Isolation Challenges
Question 3: I am having difficulty separating the desired product from the unreacted starting material and dialkylated byproduct by column chromatography on a large scale. What are my options?
Answer:
Purification is a significant bottleneck in scaling up any synthesis. Relying solely on chromatography for large quantities of material is often inefficient and costly.
1. Optimizing the Reaction:
-
The most effective approach is to minimize the formation of impurities in the first place by optimizing the reaction conditions as discussed above. A cleaner reaction mixture will simplify the purification process.
2. Alternative Purification Techniques:
-
Crystallization: If the desired product is a solid, developing a crystallization procedure is highly recommended for large-scale purification. This can be a very effective method for removing closely related impurities. You may need to screen various solvents and solvent mixtures to find suitable conditions.
-
Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure could be a viable option. However, given the relatively high molecular weight of the target molecule, this may require high vacuum and elevated temperatures, which could lead to decomposition.
-
Salt Formation and Extraction: As the product is a carbamate, it is relatively stable. However, if the Cbz group were to be removed, the resulting secondary amine could be selectively reacted with an acid to form a salt, which could then be separated from non-basic impurities by extraction. This is a multi-step process but can be effective.
Decision Tree for Purification Strategy:
Caption: Decision-making for purification strategy.
C. Process Safety and Handling
Question 4: What are the main safety considerations when scaling up this synthesis?
Answer:
Scaling up any chemical process introduces new safety challenges that must be carefully managed.
1. Handling of Pyrophoric and Reactive Reagents:
-
LDA: Solutions of LDA are pyrophoric and will ignite on contact with air. All transfers and reactions must be conducted under an inert atmosphere (nitrogen or argon). Ensure that personnel are properly trained in handling such reagents.
-
Ethyl Iodide/Bromide: These are alkylating agents and should be handled with care in a well-ventilated fume hood.
2. Thermal Management:
-
Exothermic Reactions: Both the deprotonation and the alkylation steps are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction is a serious risk.
-
Controlled Addition: The addition of reagents must be carefully controlled to manage the rate of heat generation.
-
Emergency Cooling: Ensure that an adequate emergency cooling system is in place.
3. Quenching:
-
The reaction is typically quenched with a protic source, such as a saturated aqueous solution of ammonium chloride. The quench of any unreacted LDA is highly exothermic and can generate significant gas. The quenching agent should be added slowly and with efficient cooling and stirring.
Key Safety Parameters for Scale-Up:
| Hazard | Mitigation Strategy |
| Pyrophoric Reagents (LDA) | Handle under inert atmosphere; use appropriate PPE. |
| Exothermic Reactions | Controlled addition rates; robust cooling system; monitor internal temperature. |
| Gas Evolution (Quench) | Slow addition of quenching agent; adequate headspace and venting. |
| Alkylating Agents | Handle in a fume hood; wear appropriate gloves and eye protection. |
III. Experimental Protocols
General Protocol for the Alkylation of Methyl 1-Cbz-piperidine-3-carboxylate:
This is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: A dry, inerted reactor equipped with an overhead stirrer, a thermocouple to monitor the internal temperature, and an addition funnel is charged with anhydrous THF.
-
Enolate Formation: The reactor is cooled to -78 °C. A solution of methyl 1-Cbz-piperidine-3-carboxylate in anhydrous THF is added. A titrated solution of LDA (1.1 equivalents) is then added dropwise via the addition funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Alkylation: Ethyl iodide (1.05 equivalents) is added dropwise, again maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 2-4 hours, with progress monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Quench: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride, ensuring the internal temperature does not rise excessively.
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by an appropriate method (e.g., crystallization or column chromatography) to yield this compound.
IV. References
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A, 7(2), 163-189.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6458.
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
-
Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. (2009). The Journal of Organic Chemistry, 74(15), 5485–5491.
-
The Regioselective 3-Alkylation of Piperidine. (1982). Old Dominion University.
Technical Support Center: Purification of Crude Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Welcome to the technical support center for the purification of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of purifying this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile depends heavily on the synthetic route, but common impurities often include unreacted starting materials, reagents from the workup, and reaction byproducts.[1] Specifically, you might encounter residual acidic or basic starting materials, byproducts from side reactions, and solvents used in the synthesis or initial workup stages.[1][2] Oxidation of the piperidine ring, though less likely with the Cbz-protecting group, can sometimes lead to colored impurities.[1]
Q2: My crude product is a yellow or brownish oil. Is this normal, and how can I remove the color?
A2: A yellow or brown tint is common in crude products and often indicates the presence of minor, highly conjugated byproducts or oxidation products.[1] While sometimes challenging to remove, many purification techniques can address this. An initial acid-base wash can remove some colored impurities. If the color persists, column chromatography is typically very effective. For stubborn cases, a charcoal treatment during recrystallization can be employed, but this should be used judiciously as it can also adsorb your desired product, leading to yield loss.[3]
Q3: What is the best first step for purifying my crude product?
A3: For most crude reaction mixtures containing this compound, a simple acid-base liquid-liquid extraction (or wash) is an excellent first step.[4] This technique efficiently removes many common ionic impurities. For example, washing the organic solution of your crude product with a weak base like saturated sodium bicarbonate solution will remove residual acidic starting materials or catalysts.[5][6] Following this with a wash using a weak acid (e.g., dilute HCl or citric acid) can remove basic impurities. This initial cleanup often simplifies subsequent purification by chromatography or recrystallization.[4]
Q4: How can I effectively monitor the purification process and assess the final purity?
A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring purification. It is essential for developing a solvent system for column chromatography and for quickly checking the purity of column fractions.[7] For final purity assessment, a combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) confirms the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and can reveal the presence of impurities. For highly rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard.[8][9]
Purification Workflow & Troubleshooting Guides
The purification of this compound typically follows a logical progression. The diagram below outlines a general workflow, guiding the decision-making process from crude material to a highly pure compound.
Caption: General experimental workflow for purification.
Guide 1: Troubleshooting Acid-Base Extraction
An acid-base wash is a powerful first step to remove ionic impurities.[5] The Cbz-protected piperidine ester is generally stable under weakly acidic or basic conditions. However, strong bases like NaOH should be avoided as they can cause hydrolysis of the methyl ester.[5]
| Problem | Likely Cause & Explanation | Recommended Solution |
| Persistent Emulsion at the Interface | High concentration of surfactants or fine particulates. Emulsions are stabilized by materials that lower the interfacial tension between the organic and aqueous layers. | 1. Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous phase often helps break emulsions. 2. Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). 3. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool. |
| Product is Decomposing (checked by TLC) | Hydrolysis of the ester or Cbz group. This can happen if the aqueous solution is too acidic or basic, or if contact time is too long. | 1. Use only weak acids (e.g., 1M citric acid) and weak bases (e.g., saturated NaHCO₃). Avoid strong acids/bases like concentrated HCl or NaOH.[5] 2. Perform the washes quickly and do not let the layers sit in contact for extended periods. 3. Ensure the process is done at room temperature or below. |
| Low Recovery of Product in Organic Layer | Product salt formation. If the aqueous wash is too acidic, the piperidine nitrogen, although protected, can be protonated, increasing its water solubility. | 1. Ensure the pH of the aqueous layer is not excessively acidic (aim for pH 3-4) during an acid wash. 2. Back-extract the aqueous layer(s) with a fresh portion of the organic solvent to recover any dissolved product. |
Guide 2: Troubleshooting Flash Column Chromatography
Flash chromatography is the most common method for purifying non-crystalline organic compounds.[10] Success depends on choosing the right conditions.
Caption: Logic for troubleshooting common chromatography issues.
| Problem | Likely Cause & Explanation | Recommended Solution |
| Product is Tailing or Streaking | The piperidine nitrogen, even when Cbz-protected, can have a basic character and interact strongly with the acidic silanol groups on the surface of the silica gel. This causes poor peak shape.[11] | Add a small amount of a basic modifier like triethylamine (TEA), typically 0.5-1% by volume, to your eluent.[1][7] This will saturate the acidic sites on the silica, allowing your compound to elute with a much sharper peak. |
| Poor Separation from a Close-Running Impurity | The polarity of the eluent is not optimal to resolve the two compounds. An ideal solvent system should give your target compound a Retention Factor (Rf) of ~0.25-0.35 on TLC.[7] | 1. Systematically vary the ratio of your solvent system (e.g., from 20% EtOAc in Hexanes to 15% or 25%). 2. If adjusting polarity doesn't work, switch to a different solvent system with different selectivity (e.g., from Hexanes/EtOAc to Dichloromethane/Methanol).[7] |
| Product Appears to Decompose on the Column | The compound may be sensitive to the acidic nature of standard silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed.[12] | 1. Use a less acidic stationary phase, such as neutral alumina.[12] 2. Alternatively, you can "deactivate" the silica gel by pre-washing the column with your eluent containing 1% TEA before loading your sample.[12] |
Guide 3: Troubleshooting Recrystallization
If your compound is a solid, recrystallization can be an excellent method to achieve very high purity.[8]
| Problem | Likely Cause & Explanation | Recommended Solution |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, and the compound is coming out of solution above its melting point, or the impurities present are depressing the melting point significantly.[13] | 1. Return the flask to the heat source and add more of the "soluble" solvent to the mixture until the oil redissolves. Allow it to cool more slowly.[3] 2. Try a different solvent system. Oiling out is common when the solvent is too nonpolar for the compound. |
| No Crystals Form Upon Cooling | The solution is not sufficiently supersaturated at the lower temperature, or nucleation is inhibited. | 1. Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[3] 2. Add a "seed crystal" (a tiny amount of the pure solid) to induce crystallization.[3] 3. Reduce the volume of the solvent by gentle heating or under a stream of nitrogen and then allow it to cool again.[3] |
| Very Low Yield After Filtration | Too much solvent was used, meaning a significant portion of your product remains dissolved in the mother liquor even when cold.[3] | 1. Before starting, determine the minimum amount of hot solvent needed to dissolve your compound.[8] 2. Cool the crystallization mixture in an ice bath for at least 20-30 minutes before filtration to maximize precipitation. 3. If a large amount of product is suspected in the mother liquor, you can concentrate it and cool again to obtain a second crop of crystals (which may be less pure). |
Key Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system that provides an Rf value of ~0.3 for the target compound. A good starting point for this molecule is a mixture of Hexanes and Ethyl Acetate. If the compound is too polar, try Dichloromethane/Methanol. To combat tailing, add 0.5-1% triethylamine (TEA) to the chosen eluent.[1][7]
-
Column Packing: Pack a glass column with silica gel (40-63 µm particle size) as a slurry in the least polar component of your eluent (e.g., Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often gives better resolution.
-
Elution: Run the column under positive pressure, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[10]
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes/EtOAc mixture) at room temperature and at boiling. A good solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[8]
References
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- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 13. Ethyl 1-Cbz-3-methylpiperidine-3-carboxylate [myskinrecipes.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Interpretation of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chiral building blocks is paramount. Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate stands as a key intermediate, valued for its substituted piperidine scaffold. The unequivocal confirmation of its structure is a critical checkpoint in any synthetic campaign, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool. This guide provides an in-depth analysis of the 13C NMR spectrum of this molecule, offering a comparative framework against relevant alternatives and the experimental rationale underpinning the data acquisition.
The Structural Significance of this compound
The molecule , this compound, is a derivative of nipecotic acid, a potent inhibitor of GABA uptake.[1] Its rigidified structure, featuring a quaternary center at the 3-position, makes it a valuable scaffold for introducing chemical diversity in drug discovery programs. The carboxybenzyl (Cbz) protecting group on the piperidine nitrogen is a common feature in peptide synthesis and other organic transformations, offering robust stability under various conditions while allowing for clean removal via hydrogenolysis.[2][3]
The correct interpretation of its 13C NMR spectrum is not merely an academic exercise; it is a validation of a successful synthesis and a confirmation of the regiochemistry and substitution pattern, which are crucial for its intended biological activity.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following protocol outlines the standard procedure for obtaining a proton-decoupled 13C NMR spectrum. The logic behind each step is to ensure high resolution, sensitivity, and accurate chemical shift determination.
1. Sample Preparation:
-
Action: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Rationale: CDCl3 is a standard solvent for non-polar to moderately polar organic compounds. Its single carbon resonance at ~77.16 ppm provides a convenient internal reference.[4] The concentration is chosen to provide a good signal-to-noise ratio in a reasonable acquisition time.
2. NMR Spectrometer Setup:
-
Instrument: A 400 or 500 MHz NMR spectrometer equipped with a broadband probe.
-
Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving closely spaced peaks.
3. Acquisition Parameters:
-
Experiment: A standard proton-decoupled 1D 13C experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Rationale: Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[5]
-
Spectral Width: 0 to 220 ppm.
-
Rationale: This range encompasses the vast majority of carbon chemical shifts in organic molecules, from aliphatic carbons to carbonyls.[6][7]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Rationale: A longer relaxation delay allows for the full relaxation of all carbon nuclei, especially the slow-relaxing quaternary carbons. This provides a more quantitative spectrum, although it increases the experiment time. For routine characterization, 2 seconds is often sufficient.
-
Number of Scans: 1024 to 4096 scans.
-
Rationale: Due to the low natural abundance of the 13C isotope (1.1%), a large number of scans are required to achieve an adequate signal-to-noise ratio.[8]
4. Data Processing:
-
Action: Apply an exponential multiplication with a line broadening factor of 1-2 Hz, followed by a Fourier transform, phasing, and baseline correction.
-
Rationale: This processing enhances the signal-to-noise ratio and provides sharp, well-defined peaks for accurate chemical shift determination.
Below is a workflow diagram for the described experimental protocol.
Caption: Experimental workflow for 13C NMR data acquisition and analysis.
Predicted 13C NMR Spectrum and Interpretation
Based on established chemical shift principles and data from analogous structures, we can predict the 13C NMR spectrum of this compound. The molecule has 17 unique carbon atoms, and we expect to see a corresponding number of signals in the proton-decoupled spectrum.
Caption: Structure of this compound.
Table 1: Predicted 13C NMR Chemical Shifts and Rationale
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester) | ~174-176 | The ester carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.[7] |
| C=O (Carbamate) | ~155-157 | The carbamate carbonyl is also deshielded but typically appears slightly upfield from an ester carbonyl.[9] |
| C (Aromatic, C-O) | ~136-138 | The aromatic carbon attached to the benzylic group is a quaternary carbon and its shift is influenced by the electron-withdrawing nature of the carbamate. |
| CH (Aromatic) | ~128-129 | The ortho, meta, and para carbons of the phenyl ring will appear in this region. Due to symmetry, we may see fewer than 5 distinct signals for these 5 carbons. |
| CH2 (Benzylic) | ~67-69 | This carbon is attached to an oxygen and is part of the Cbz protecting group, placing it in this characteristic region.[9] |
| C2, C6 (Piperidine) | ~45-55 | These carbons are adjacent to the nitrogen atom. The Cbz group's electron-withdrawing nature will influence their exact shift.[10][11] Due to the substitution at C3, C2 and C6 are not equivalent. |
| C3 (Quaternary) | ~45-50 | This is a quaternary carbon, and its signal is expected to be weak.[6][12] Its position is influenced by the attached ethyl and carboxylate groups. |
| C4, C5 (Piperidine) | ~25-35 | These are standard aliphatic carbons within the piperidine ring.[13] |
| OCH3 (Ester) | ~52-54 | The methyl group attached to the ester oxygen. |
| CH2 (Ethyl) | ~28-32 | The methylene group of the ethyl substituent. |
| CH3 (Ethyl) | ~8-12 | The methyl group of the ethyl substituent, appearing in the far upfield region. |
Comparative Analysis with Alternative Structures
To highlight the unique spectral features of this compound, a comparison with simpler, related structures is informative.
Table 2: Comparison of 13C NMR Data with Related Piperidine Derivatives
| Compound | Key 13C NMR Features (ppm) | Distinguishing Features |
| Piperidine | C2/C6: ~47.8, C3/C5: ~27.5, C4: ~25.5[13] | Serves as the baseline for the unsubstituted piperidine ring. Shows high symmetry with only 3 signals. |
| N-Methylpiperidine | C2/C6: ~56.8, C3/C5: ~26.5, C4: ~24.5, N-CH3: ~46.5[11] | The N-methyl group deshields the adjacent C2 and C6 carbons. |
| Methyl Nipecotate (Methyl piperidine-3-carboxylate) | C=O: ~175, C2: ~52, C3: ~41, C4: ~25, C5: ~27, C6: ~46, OCH3: ~51 | Introduces the ester functionality at C3, breaking the ring's symmetry. Lacks the Cbz group signals and the quaternary C3 signal. |
| Methyl 1-Cbz-piperidine-3-carboxylate | C=O (Ester): ~173, C=O (Carbamate): ~155, Aromatic C: ~128-137, Benzylic CH2: ~67, Piperidine ring carbons: ~25-55, OCH3: ~51 | The closest analogue without the C3-ethyl group. The key difference will be the absence of the weak quaternary signal and the ethyl group signals. The C3 carbon will be a methine (CH) instead of a quaternary carbon. |
| This compound (Target) | Quaternary C3 signal (~45-50 ppm, weak intensity) , signals for the ethyl group (~8-12 and ~28-32 ppm). | The presence of a weak signal for the quaternary C3 and the two signals for the ethyl group are the definitive spectral fingerprints of the target molecule. |
The logical relationship for identifying the target molecule via 13C NMR is outlined below.
Caption: Decision tree for the confirmation of the target molecule's structure using 13C NMR data.
Conclusion
The 13C NMR spectrum of this compound provides a rich source of information for its structural elucidation. By understanding the fundamental principles of 13C NMR and comparing the expected spectrum with those of simpler analogues, a confident assignment of all 17 carbon signals can be achieved. The presence of the Cbz and methyl ester functionalities, combined with the unique fingerprint of the substituted piperidine ring, particularly the weak signal of the quaternary C3 carbon and the signals of the ethyl group, allows for the unambiguous characterization of this important synthetic intermediate. This guide provides the necessary framework for researchers, scientists, and drug development professionals to interpret such data with a high degree of confidence, ensuring the integrity of their synthetic products.
References
-
Durham University. (n.d.). 13 Carbon NMR. Retrieved from [Link]
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567.
- Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from a Princeton University research group page.
- Katritzky, A. R., et al. (2010). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 87, 181-188.
-
Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 1-Cbz-3-methylpiperidine-3-carboxylate. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Yeditepe University. (n.d.). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences.
- University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- The Royal Society of Chemistry. (2022). Piperidines ESI-revised3.
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. The synthesis of complex molecules, such as substituted N-heterocycles, often yields products requiring rigorous analytical characterization. This guide provides an in-depth, comparative analysis of High-Resolution Mass Spectrometry (HRMS) approaches for the characterization of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a compound featuring a piperidine core, a common scaffold in pharmaceuticals.[1][2]
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, comparing two common atmospheric pressure ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—to provide a robust, self-validating analytical protocol. The data herein is generated on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, a hybrid instrument renowned for its high mass accuracy and tandem MS capabilities.[3][4]
The Analytical Challenge: Beyond Simple Mass Confirmation
This compound (Molecular Formula: C₁₇H₂₃NO₄; Monoisotopic Mass: 305.1627 Da) presents a multifaceted analytical task. The key objectives are:
-
Unambiguous Molecular Formula Confirmation: Requiring sub-5 ppm mass accuracy that only HRMS can provide.
-
Structural Validation: Using tandem mass spectrometry (MS/MS) to induce fragmentation and generate a structural "fingerprint" of the molecule.
-
Method Optimization: Determining the most sensitive and reliable ionization technique for this class of moderately polar, N-protected amino acid esters.
The molecule's structure contains a thermally labile carboxybenzyl (Cbz) protecting group, a basic piperidine nitrogen, an ethyl group, and a methyl ester. Each of these features will influence its behavior within the mass spectrometer, from ionization efficiency to fragmentation pathways.[5][6]
Comparative Experimental Design: ESI vs. APCI
The choice of ionization source is critical for achieving optimal sensitivity and data quality. We compare ESI, which is ideal for polar and easily charged molecules in solution, with APCI, which is often better suited for less polar, more volatile compounds that can be thermally desolvated and ionized in the gas phase.[7][8]
Overall Analytical Workflow
The workflow is designed to ensure data integrity and provide a comprehensive comparison of the ionization techniques.
Detailed Experimental Protocols
Instrumentation:
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF LC/MS System (or equivalent)
-
LC System: Agilent 1290 Infinity II UPLC System (or equivalent)
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Protocol 1: LC-HRMS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation ([M+H]⁺) in positive ion mode.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 2 min.
-
Injection Volume: 2 µL.
-
-
MS Acquisition Parameters (General):
-
Mode: Positive Ion
-
Scan Range: m/z 50-500
-
Acquisition Rate: 2 spectra/s
-
Reference Mass: Continuous infusion of a reference compound (e.g., purine) for real-time mass correction.
-
Protocol 2: Ionization Source Comparison
-
ESI Method:
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Sheath Gas Temp: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
-
APCI Method:
-
Gas Temperature: 350 °C
-
Drying Gas Flow: 5 L/min
-
Nebulizer Pressure: 60 psig
-
Vaporizer Temp: 375 °C
-
Capillary Voltage: 4000 V
-
Corona Current: 4 µA
-
Protocol 3: Tandem MS (MS/MS) for Structural Elucidation
-
Precursor Selection: Isolate the protonated molecule ([M+H]⁺) at m/z 306.1700 using the first quadrupole (Q1).[4]
-
Fragmentation: Induce fragmentation in the collision cell (Q2) using nitrogen gas. This process, known as Collision-Induced Dissociation (CID), converts the ion's kinetic energy into internal energy, causing bonds to break.[9][10]
-
Collision Energy Ramping: Acquire spectra at varying collision energies (10, 20, and 40 eV) to observe the formation of different fragment ions, from gentle dissociation to more extensive fragmentation.
-
Product Ion Analysis: Analyze the resulting fragment ions in the Time-of-Flight (TOF) analyzer.[11]
Results and Comparative Analysis
Accurate Mass and Molecular Formula Confirmation
The first pillar of analysis is confirming the elemental composition. The Q-TOF provides mass measurements with high accuracy, allowing for confident formula determination.
| Ionization Mode | Observed m/z ([M+H]⁺) | Theoretical m/z ([C₁₇H₂₄NO₄]⁺) | Mass Error (ppm) | Inferred Formula |
| ESI | 306.1703 | 306.1700 | +0.98 | C₁₇H₂₄NO₄ |
| APCI | 306.1705 | 306.1700 | +1.63 | C₁₇H₂₄NO₄ |
Analysis: Both ESI and APCI provided excellent mass accuracy (< 2 ppm error), confirming the elemental composition of the target compound. The sub-ppm accuracy achieved with ESI suggests a slightly more stable ion beam in this case. From a qualitative standpoint, both techniques successfully validate the molecular formula.
Ionization Efficiency and Signal Intensity
| Ionization Mode | Peak Abundance (Counts) | Signal-to-Noise (S/N) | Adduct Formation |
| ESI | 1.8 x 10⁶ | 1550 | Minor [M+Na]⁺ observed |
| APCI | 4.5 x 10⁵ | 380 | None observed |
Analysis: For this moderately polar compound, ESI was demonstrably superior , providing nearly 4-fold higher signal intensity and a significantly better signal-to-noise ratio. ESI works by creating charged droplets from which ions desorb, a highly efficient process for molecules that are already partially ionized or polar in solution.[7][12] APCI, which relies on thermal vaporization followed by gas-phase chemical ionization, was less efficient, likely due to the molecule's limited volatility.[8][13] The presence of a minor sodium adduct ([M+Na]⁺) in ESI is common and can be minimized with high-purity solvents.[13]
Fragmentation Analysis (Tandem MS)
Tandem MS (MS/MS) provides the structural fingerprint. The fragmentation was performed on the [M+H]⁺ ion (m/z 306.17) generated via ESI, given its superior signal. The observed fragmentation patterns are consistent with the known behavior of Cbz-protected amines and piperidine rings.[1][6][14]
Key Fragmentation Pathways: The fragmentation of this compound is dominated by cleavages related to the Cbz protecting group and losses from the piperidine core.
Observed Fragments and Interpretation:
| Observed m/z | Proposed Formula | Mass Error (ppm) | Collision Energy | Interpretation |
| 277.1594 | C₁₅H₂₀NO₄ | -1.1 | 10 eV | Loss of the ethyl group (•C₂H₅, 29.03 Da). An initial, low-energy fragmentation. |
| 198.1438 | C₁₀H₁₉NO₂ | -0.5 | 20 eV | Loss of benzyl alcohol (C₇H₈O, 108.06 Da). A classic rearrangement and loss from the Cbz group. |
| 154.1121 | C₉H₁₅N | -2.3 | 20 eV | Subsequent loss of CO₂ (44.00 Da) from the m/z 198 fragment.[15] |
| 91.0542 | C₇H₇ | -0.8 | 40 eV | Tropylium ion . The base peak at high energy, this is the hallmark fragment of a benzyl-containing moiety like Cbz.[6] |
Expert Insights: The fragmentation pattern provides a self-validating system. The presence of the tropylium ion (m/z 91.0542) is definitive evidence of the benzyl portion of the Cbz group. The neutral loss of 108 Da confirms the benzyloxy moiety. Finally, the sequential loss of CO₂ (decarboxylation) validates the carbamate structure.[15][16] The initial loss of the ethyl group further confirms the substitution on the piperidine ring.
Conclusion and Recommendations
This comparative guide demonstrates a robust workflow for the high-resolution mass spectrometric analysis of this compound.
-
Optimal Ionization: Electrospray Ionization (ESI) is the superior technique for this compound, offering significantly higher sensitivity and signal-to-noise compared to APCI. This finding is likely extendable to other moderately polar N-Cbz protected amino acid esters.
-
Structural Confirmation: High-resolution full scan MS combined with detailed MS/MS fragmentation analysis provides unambiguous confirmation of both the elemental composition and the molecular structure. The multi-energy CID experiment was crucial in revealing a complete fragmentation map.
-
Best Practices: For researchers working with similar N-heterocyclic scaffolds, we recommend starting with ESI in positive ion mode with a formic acid modifier. A systematic, multi-energy CID experiment is essential for generating a comprehensive fragmentation library that can be used for future identification of related compounds, metabolites, or impurities.
By employing this scientifically rigorous, comparative approach, drug development professionals can achieve the highest level of confidence in the identity and structure of their synthesized compounds, a critical step in advancing a candidate through the development pipeline.
References
-
Labcompare. Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Available from: [Link]
-
Wikipedia. Time-of-flight mass spectrometry. Available from: [Link]
-
Vrhovsek, U., et al. (2016). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. PubMed. Available from: [Link]
-
Wikipedia. Collision-induced dissociation. Available from: [Link]
-
Grokipedia. Collision-induced dissociation. Available from: [Link]
-
D'Agostino, L. A., & Gutteridge, C. E. (2016). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PubMed Central. Available from: [Link]
-
AxisPharm. Electrospray and APCI Mass Analysis. Available from: [Link]
-
Li, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed Central. Available from: [Link]
-
Verbeck, G. F., et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. National Institutes of Health. Available from: [Link]
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]
-
Singh, H., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]
-
MySkinRecipes. Ethyl 1-Cbz-3-methylpiperidine-3-carboxylate. Available from: [Link]
-
Thurman, E. M., et al. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. U.S. Geological Survey. Available from: [Link]
-
Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application? YouTube. Available from: [Link]
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A Comparative Guide to the Structural Elucidation of Chiral Piperidine Scaffolds: The Case of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3] For drug development professionals, the precise three-dimensional arrangement of substituents on this scaffold is not an academic detail—it is a critical determinant of a drug's efficacy, selectivity, and safety. This guide focuses on methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a chiral piperidine with a quaternary stereocenter, to compare the definitive method of single-crystal X-ray diffraction with other widely used analytical techniques for stereochemical assignment.
The carboxybenzyl (Cbz) protecting group is frequently used in the synthesis of complex bioactive molecules, making this particular compound a relevant case study for researchers in the field.[4][5] We will explore the causality behind experimental choices, present validated protocols, and provide a logical framework for selecting the most appropriate analytical strategy.
Part 1: Synthesis of the Target Scaffold
A plausible synthetic route would begin with a commercially available piperidine-3-carboxylic acid derivative. The nitrogen is first protected with a Cbz group, followed by esterification to yield the methyl ester. The crucial quaternary stereocenter is then constructed by deprotonation at the C-3 position with a strong base, such as lithium diisopropylamide (LDA), followed by alkylation with an ethyl halide. This sequence is a standard and reliable method for creating such scaffolds.[6][7]
Part 2: The Gold Standard: Single-Crystal X-ray Diffraction
For the unambiguous determination of a molecule's absolute configuration and its solid-state conformation, single-crystal X-ray diffraction is the unparalleled gold standard.[8][9][10] This technique provides a precise three-dimensional map of electron density, from which atomic positions can be determined with high accuracy.
Causality in Method Selection
Why choose X-ray crystallography when other techniques are available?
-
Unambiguous Results : It directly visualizes the molecular structure, leaving no room for the ambiguity that can arise from interpreting spectral data.
-
Absolute Configuration : Through the use of anomalous dispersion, particularly if the crystal is derivatized with a heavier atom, the absolute stereochemistry can be determined definitively.[11][12] Modern instrumentation has made it increasingly possible to determine the absolute configuration from oxygen atoms alone, provided the crystal quality is high.[12]
-
Detailed Conformational Data : It provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the spatial orientation of all substituents in the crystalline state.[13][14]
Experimental Protocol: From Powder to Structure
-
Crystal Growth (The Critical Step) :
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or acetone).
-
Utilize slow evaporation, vapor diffusion, or slow cooling techniques. A common method is to place the solution in a small vial, which is then placed inside a larger, sealed jar containing a less polar anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting the formation of high-quality single crystals.
-
Patience is key; crystal growth can take several days to weeks.
-
-
Data Collection :
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement :
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data to achieve the best fit.
-
Data Presentation: Crystallographic Data for a Representative 3,3-Disubstituted Piperidine
While the specific crystal structure for our target molecule is not publicly deposited, the following table represents typical data obtained for a similar N-Cbz protected 3,3-disubstituted piperidine derivative.
| Parameter | Value |
| Chemical Formula | C₁₇H₂₃NO₄ |
| Formula Weight | 305.37 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.5, 8.2, 16.1 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 1385 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R-factor (R₁) | < 0.05 |
| Flack Parameter | ~0.0(1) (for absolute configuration) |
Part 3: A Comparative Analysis of Alternative Techniques
While X-ray crystallography is definitive, it is not always feasible due to difficulties in obtaining suitable crystals.[10] Here, we compare it with other powerful techniques used in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most common tool for routine structural analysis. For determining stereochemistry and conformation in solution, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable.[15][16]
-
Causality and Logic : NOESY detects through-space interactions between protons that are close to each other (< 5 Å). For a piperidine ring, the presence or absence of specific NOE correlations (e.g., between axial protons on C2, C4, and C6) can establish the relative stereochemistry and the preferred chair conformation of the ring.[15][17]
-
Comparison to X-ray :
-
State : NMR analyzes the molecule in solution, which is often more biologically relevant than the solid state. This can reveal conformational dynamics not visible in a static crystal structure.
-
Configuration : NMR primarily determines relative stereochemistry. It cannot, on its own, determine the absolute configuration without chiral derivatizing agents or comparison to a known standard.[8]
-
Ambiguity : Interpretation can be complex, especially with flexible molecules or overlapping signals.
-
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18][19] It has emerged as a powerful method for determining the absolute configuration of molecules in solution.[20]
-
Causality and Logic : The VCD spectrum is unique for each enantiomer (they are mirror images). By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations (like Density Functional Theory, DFT), the absolute configuration can be assigned.[19][20][21]
-
Comparison to X-ray :
-
Crystallization : VCD does not require crystallization, which is a major advantage.[20]
-
Computational Cost : It is computationally intensive and requires expertise in molecular modeling. The accuracy of the result depends on the quality of the theoretical calculations.
-
Information : Provides the absolute configuration in solution but does not offer the high-resolution bond length and angle data that X-ray does.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for separating enantiomers and determining the enantiomeric purity of a sample.[22][23]
-
Causality and Logic : Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.[24]
-
Comparison to X-ray :
-
Purpose : HPLC's primary role is separation and quantification of enantiomers, not de novo structure determination.[25]
-
Configuration : It cannot determine the absolute configuration unless a pure sample of a known enantiomer is available as a reference standard to compare retention times.
-
Derivatization : For molecules lacking a UV chromophore, pre-column derivatization may be necessary to enable detection, adding an extra step to the workflow.[22][25]
-
Part 4: Decision-Making Workflow for Structural Elucidation
Choosing the right analytical path is crucial for efficiency in a research and development setting. The following workflow outlines a logical decision-making process for a chemist faced with a new chiral piperidine derivative.
Caption: A decision workflow for the structural elucidation of novel chiral piperidines.
Conclusion
The structural elucidation of complex chiral molecules like this compound requires a multi-faceted analytical approach. While standard NMR and MS confirm covalent connectivity, the determination of the precise 3D architecture demands more specialized techniques.
-
Single-crystal X-ray diffraction remains the ultimate authority, providing irrefutable evidence of both relative and absolute configuration, along with high-resolution conformational data in the solid state. Its primary limitation is the prerequisite of high-quality crystals.
-
Vibrational Circular Dichroism serves as an excellent alternative for determining absolute configuration in solution when crystallization fails, leveraging the power of computational chemistry.
-
Advanced NMR techniques like NOESY are essential for probing relative stereochemistry and conformational dynamics in the solution phase, offering insights that are complementary to solid-state methods.
-
Chiral HPLC is the definitive tool for assessing enantiomeric purity and for preparative separation, but it is not a primary method for structure determination without a known standard.
For researchers and drug development professionals, understanding the strengths and limitations of each technique is paramount. This allows for the design of an efficient and logical analytical strategy, ensuring that the critical structural questions that underpin modern drug discovery are answered with confidence and precision.
References
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Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
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Wikipedia. (2023). Vibrational circular dichroism. Retrieved from [Link]
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Buma, W. J., et al. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Request PDF. Retrieved from [Link]
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Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. Retrieved from [Link]
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Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link]
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Gonzalez-Lopez de Turiso, F., et al. (2012). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 55(23), 10528-10545. Retrieved from [Link]
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380-388. [This is a foundational reference for X-ray crystallography data, a general URL is not applicable but the journal can be found on the IUCr website.]
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Pure Chemistry. (2024). Determination of absolute configuration. Retrieved from [Link]
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MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
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D'Alonzo, D., et al. (2017). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 22(10), 1649. Retrieved from [Link]
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Ahlen, A., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Retrieved from [Link]
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1503-1511. Retrieved from [Link]
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MySkinRecipes. (n.d.). Ethyl 1-Cbz-3-methylpiperidine-3-carboxylate. Retrieved from [Link]
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Kamal, A., et al. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(5), 271-277. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
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Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Retrieved from [Link]
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Yilmaz, I., & Kucuk, M. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. Retrieved from [Link]
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Hunter, L., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Organic Chemistry, 75(15), 4985-4995. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. Retrieved from [Link]
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1503-1511. Retrieved from [Link]
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Wessig, P., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]
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Koutsoukos, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4957. Retrieved from [Link]
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ResearchGate. (n.d.). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved from [Link]
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ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Introduction
The 3,3-disubstituted piperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate is a key building block for accessing more complex molecules within this class. The N-Cbz (carboxybenzyl) group provides robust protection of the piperidine nitrogen, while the geminal ethyl and methyl ester groups at the C3 position offer distinct points for further chemical elaboration.
This guide provides a comprehensive comparison of two primary synthetic strategies for preparing this valuable intermediate: classical enolate alkylation under cryogenic conditions and a more contemporary approach using Phase-Transfer Catalysis (PTC). We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a comparative analysis to help researchers select the optimal route based on their specific laboratory capabilities, scale, and project goals.
Route 1: Classical Enolate Alkylation via Lithium Diisopropylamide (LDA)
This approach represents the quintessential method for the α-alkylation of esters and ketones.[3][4][5] It relies on the quantitative and irreversible formation of a lithium enolate using a strong, sterically hindered, non-nucleophilic base, followed by trapping the enolate with an electrophile.
Principle and Rationale
The core of this strategy is the deprotonation of the α-carbon (C3) of the starting material, methyl 1-Cbz-piperidine-3-carboxylate[6], to form a planar enolate intermediate.
-
Choice of Base (LDA): Lithium diisopropylamide (LDA) is the base of choice for this transformation.[3] Its significant steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl. Furthermore, its high basicity (pKa of diisopropylamine is ~36) ensures rapid and complete conversion of the starting ester (pKa ~25) to its enolate form. This quantitative formation is critical to prevent side reactions, such as self-condensation, that can occur if unreacted starting material is present alongside the enolate.
-
Reaction Conditions: The reaction is conducted under strictly anhydrous conditions at cryogenic temperatures (-78 °C). The low temperature is essential to prevent the decomposition of the thermally sensitive LDA and the resulting lithium enolate. A polar aprotic solvent, such as tetrahydrofuran (THF), is used to solubilize the reagents and stabilize the intermediate organometallic species.
-
Electrophile: Ethyl iodide is used as the alkylating agent due to its high reactivity in SN2 reactions, ensuring efficient trapping of the enolate.
The overall workflow for this classical approach is depicted below.
Caption: Workflow for LDA-mediated alkylation.
Detailed Experimental Protocol
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled while hot and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: The flask is charged with a solution of methyl 1-Cbz-piperidine-3-carboxylate (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA in THF (1.1 eq, commercially available or freshly prepared) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Ethyl iodide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup and Isolation: The mixture is transferred to a separatory funnel and diluted with diethyl ether or ethyl acetate. The layers are separated, and the aqueous layer is extracted twice more with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Route 2: Phase-Transfer Catalysis (PTC) Alkylation
Phase-Transfer Catalysis offers a compelling alternative to classical organometallic methods, particularly for applications where scalability, operational simplicity, and avoidance of harsh reagents are priorities.[7][8] This technique facilitates reactions between reagents located in different immiscible phases (typically aqueous and organic) through the use of a catalyst that shuttles a reactive species from one phase to another.[9]
Principle and Rationale
For the alkylation of our substrate, a solid-liquid or liquid-liquid PTC system can be employed. The process avoids cryogenic temperatures and the need for pyrophoric or highly sensitive bases.
-
System Components: The reaction typically involves an organic solvent (e.g., toluene or dichloromethane), a concentrated aqueous solution of an inorganic base (e.g., 50% NaOH), the piperidine substrate, the ethyl halide, and a catalytic amount of a phase-transfer agent.
-
Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS), is a common choice. The lipophilic cation (Q⁺, e.g., Bu₄N⁺) is soluble in the organic phase.
-
Mechanism: The catalyst facilitates the deprotonation and subsequent alkylation. The quaternary ammonium cation pairs with a hydroxide ion from the concentrated aqueous phase, forming a Q⁺OH⁻ species. This ion pair has sufficient lipophilicity to migrate into the organic phase, where the potent, poorly solvated hydroxide ion deprotonates the piperidine ester at the C3 position. The resulting enolate anion is then alkylated by the ethyl iodide present in the organic phase. The catalyst is regenerated and returns to the aqueous phase to continue the cycle.
Caption: The catalytic cycle in Phase-Transfer Catalysis.
Detailed Experimental Protocol
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer (or preferably, an overhead mechanical stirrer for better phase mixing), a reflux condenser, and a thermometer.
-
Reagent Charging: The flask is charged with methyl 1-Cbz-piperidine-3-carboxylate (1.0 eq), toluene (approx. 0.5 M), ethyl iodide (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Reaction Initiation: While stirring vigorously, a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq) is added.
-
Reaction Monitoring: The biphasic mixture is heated to 50-60 °C and stirred vigorously for 6-12 hours. The progress of the reaction is monitored by TLC or GC/LC-MS. Vigorous stirring is crucial to maximize the interfacial area between the two phases, which is critical for efficient catalysis.
-
Workup and Isolation: After cooling to room temperature, the mixture is diluted with water and toluene. The layers are separated, and the aqueous phase is extracted twice with toluene.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography as described in Route 1.
Comparative Analysis
The choice between these two robust methods depends largely on the specific requirements of the synthesis.
| Feature | Route 1: LDA Alkylation | Route 2: Phase-Transfer Catalysis (PTC) |
| Principle | Stoichiometric irreversible deprotonation | Catalytic interfacial reaction |
| Base | LDA (strong, air-sensitive, pyrophoric) | 50% aq. NaOH (corrosive, but inexpensive) |
| Temperature | -78 °C (Cryogenic) | Room Temperature to 60 °C (Mild heating) |
| Solvent | Anhydrous THF (Requires purification) | Toluene, DCM (Standard grade often sufficient) |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Yield | High to Excellent (85-95%) | Good to High (70-90%) |
| Scalability | Difficult (managing cryogenics on scale) | Excellent (industrially proven method)[7][8] |
| Safety & Handling | Requires handling of pyrophoric base and cryogenic liquids. Strict inert atmosphere needed. | Requires handling of concentrated caustic. Vigorous stirring is essential. |
| Green Chemistry | Poor (large energy input for cooling, stoichiometric base, solvent purification) | Good (catalytic, less energy-intensive, potential for solvent reduction)[7] |
Expert Insights & Recommendations
-
For Bench-Scale Discovery: The LDA route is often the go-to method in a discovery chemistry setting. It is fast, highly reliable, and generally provides the highest yields, making it ideal for quickly obtaining material for subsequent steps without extensive optimization. The required equipment and techniques are standard in most modern organic synthesis labs.
-
For Process Development and Scale-Up: The PTC route is unequivocally superior for larger-scale synthesis.[8] The avoidance of cryogenic temperatures and pyrophoric reagents dramatically simplifies the process, reduces cost, and enhances safety. While reaction times may be longer and yields slightly lower without optimization, the operational simplicity and robustness make it the preferred method for producing kilogram quantities of the target compound.
Conclusion
Both classical enolate chemistry and phase-transfer catalysis provide effective and reliable pathways to this compound. The LDA-mediated route offers a rapid and high-yielding synthesis ideal for small-scale laboratory work. In contrast, the PTC method provides a safer, more scalable, and operationally simpler alternative that aligns with the principles of green chemistry, making it highly suitable for process development and bulk manufacturing. The selection of the synthetic route should be a strategic decision based on the desired scale, available resources, and the overarching goals of the research program.
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ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
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MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel Synthetic Routes to New 3-Substituted-4-oxo-3,4,5,6,7,8-hexahydropyrido[4?,3?,4,5]thieno [2,3-d]pyrimidine-7-carboxylic Acid Ethyl Ester Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by.... Retrieved from [Link]
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ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
For researchers, scientists, and professionals in drug development, the synthesis of complex heterocyclic scaffolds like methyl 1-Cbz-3-ethylpiperidine-3-carboxylate is a foundational task. The strategic selection of reagents is paramount, directly influencing yield, purity, scalability, and safety. This guide provides an in-depth comparison of alternative reagents for the key synthetic steps involved in preparing this valuable piperidine derivative, moving beyond standard protocols to explore more efficient, safer, and greener alternatives. The insights provided are grounded in established chemical principles and supported by experimental context.
The Target Molecule and Synthetic Strategy
This compound is a substituted piperidine, a privileged scaffold in medicinal chemistry. The synthesis of this molecule can be logically dissected into two primary transformations following the construction of the piperidine ring: the protection of the ring nitrogen and the alkylation at the C3 position. A common and effective method for constructing the substituted piperidine core is the Dieckmann condensation of an appropriate acyclic diester, which generates a β-keto ester at the 3-position, primed for subsequent alkylation.
The overall synthetic workflow can be visualized as follows:
Advantages:
-
High reactivity leading to fast reaction times.
-
Relatively inexpensive and widely available.
Disadvantages:
-
Highly toxic, corrosive, and a lachrymator. [1]* Unstable and can decompose, especially in the presence of moisture.
-
The byproduct, HCl, must be neutralized, often requiring biphasic conditions or an organic base.
Alternative Reagent: Benzyl N-Succinimidyl Carbonate (Cbz-OSu)
Benzyl N-succinimidyl carbonate, often abbreviated as Cbz-OSu, is an activated ester that serves as a milder and safer alternative to Cbz-Cl. [1][2] Mechanism: Similar to Cbz-Cl, the reaction is a nucleophilic acyl substitution. The key difference is the leaving group: N-hydroxysuccinimide (HOSu) is released instead of chloride. HOSu is water-soluble and easily removed during workup.
Advantages:
-
Significantly safer to handle than Cbz-Cl; it is a stable, crystalline solid. [2]* The reaction byproduct, HOSu, is non-corrosive and easily removed.
-
Reactions are often cleaner with fewer side products.
Disadvantages:
-
Higher molecular weight and cost compared to Cbz-Cl.
-
May be less reactive than Cbz-Cl, potentially requiring longer reaction times or mild heating.
Performance Comparison: Cbz-Cl vs. Cbz-OSu
| Feature | Benzyl Chloroformate (Cbz-Cl) | Benzyl N-Succinimidyl Carbonate (Cbz-OSu) |
| Physical State | Colorless to yellow liquid [1] | White solid [2] |
| Reactivity | Very high | High, but generally lower than Cbz-Cl |
| Safety | Toxic, corrosive, lachrymator [1] | Low toxicity, non-corrosive solid |
| Byproducts | HCl (corrosive) | N-hydroxysuccinimide (water-soluble, non-corrosive) |
| Reaction Conditions | Biphasic (aq. base) or non-aqueous with base | Often milder, can be run in various solvents |
| Workup | Requires neutralization and extraction | Simpler extraction to remove HOSu |
| Cost | Lower | Higher |
Experimental Protocols
Protocol 1: N-Cbz Protection using Cbz-Cl (Schotten-Baumann Conditions)
-
Dissolve the piperidine precursor (1.0 equiv.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Add an aqueous solution of a base, such as 2 M sodium carbonate, to the mixture.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv.) to the vigorously stirred mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Cbz protected piperidine.
Protocol 2: N-Cbz Protection using Cbz-OSu
-
Dissolve the piperidine precursor (1.0 equiv.) in a solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add a mild base, such as sodium bicarbonate (1.5 equiv.), and water to create a biphasic system or a homogeneous solution depending on the substrate's solubility.
-
Add benzyl N-succinimidyl carbonate (1.1 equiv.) to the mixture. [2]4. Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Part 2: C3-Ethylation - A Comparison of Ethylating Agents
Following the successful formation of the N-Cbz protected β-keto ester intermediate, the next crucial step is the introduction of an ethyl group at the C3 position. This is typically achieved by deprotonating the acidic α-hydrogen with a suitable base to form an enolate, which then acts as a nucleophile in a reaction with an ethylating agent. [3]
Standard Reagent: Ethyl Iodide (EtI)
Ethyl iodide is a classic and highly effective electrophile for the alkylation of enolates due to the excellent leaving group ability of iodide. [4] Mechanism: The reaction is a standard SN2 process where the enolate attacks the ethyl group of ethyl iodide, displacing the iodide ion.
Advantages:
-
High reactivity, leading to efficient alkylation.
-
The reaction progress is often clean.
Disadvantages:
-
Volatile and light-sensitive.
-
Considered a potential carcinogen.
-
Iodine is a relatively expensive halogen.
Alternative Reagent 1: Diethyl Sulfate ((EtO)₂SO₂)
Diethyl sulfate is a powerful and less volatile alternative to ethyl iodide for ethylation reactions. Mechanism: Diethyl sulfate acts as a source of an electrophilic ethyl group. The enolate attacks one of the ethyl groups, with the ethyl sulfate anion acting as the leaving group. Under certain conditions, both ethyl groups can be utilized. [5] Advantages:
-
Less volatile and less expensive than ethyl iodide.
-
Can be a more potent ethylating agent. Disadvantages:
-
Highly toxic and a probable human carcinogen. [5]* Requires careful handling and disposal.
-
The reaction can sometimes be less clean than with ethyl iodide, potentially leading to side products.
Alternative Reagent 2: "Green" Ethylating Agents (e.g., Diethyl Carbonate)
In the push for more sustainable chemistry, diethyl carbonate has emerged as a greener alternative to traditional alkylating agents. [6] Mechanism: The ethylation with diethyl carbonate typically requires more forcing conditions (higher temperatures) and a catalyst. The reaction proceeds via nucleophilic attack of the enolate on one of the carbonyl carbons, followed by decarboxylation to release the ethylated product and an ethoxide-carbonate species.
Advantages:
-
Low toxicity and environmentally benign. [6]* Produced via green processes.
-
Avoids the formation of inorganic salt byproducts.
Disadvantages:
-
Lower reactivity compared to ethyl iodide and diethyl sulfate, often requiring higher temperatures and longer reaction times.
-
May require specific catalytic systems to be effective.
Performance Comparison: Ethylating Agents
| Feature | Ethyl Iodide (EtI) | Diethyl Sulfate ((EtO)₂SO₂) | Diethyl Carbonate |
| Reactivity | High | Very High | Moderate to Low |
| Safety | Volatile, potential carcinogen | Highly toxic, probable carcinogen [5] | Low toxicity, environmentally friendly [6] |
| Boiling Point | 72 °C | 209 °C [5] | 126 °C |
| Cost | Moderate to High | Low | Low |
| Reaction Conditions | Mild (often room temp. to reflux) | Mild to moderate | Often requires higher temperatures |
| Byproducts | Iodide salts | Sulfate salts | CO₂, ethanol |
Experimental Protocols
Protocol 3: C3-Ethylation using Ethyl Iodide
-
To a solution of the methyl 1-Cbz-piperidine-3-carboxylate intermediate (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 equiv.) or lithium diisopropylamide (LDA, 1.1 equiv.) at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
Add ethyl iodide (1.2 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: C3-Ethylation using Phase-Transfer Catalysis (PTC) This method offers a milder alternative for alkylation, avoiding the need for strong, anhydrous bases like NaH or LDA.
-
Dissolve the β-keto ester intermediate (1.0 equiv.) in a non-polar organic solvent like toluene.
-
Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, 0.1 equiv.). [7][8]3. Add an aqueous solution of a moderately strong base, such as potassium carbonate or potassium hydroxide.
-
Add the ethylating agent (e.g., ethyl bromide or diethyl sulfate, 1.2 equiv.).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, dry, and concentrate. Purify by column chromatography.
Conclusion
The synthesis of this compound offers several opportunities for process optimization through the judicious selection of reagents. For N-protection, while benzyl chloroformate is a potent and cost-effective standard, benzyl N-succinimidyl carbonate (Cbz-OSu) presents a significantly safer and cleaner alternative, making it highly suitable for scale-up and environments where safety is a primary concern.
In the crucial C3-ethylation step, ethyl iodide provides high reactivity, but its safety profile and cost are drawbacks. Diethyl sulfate is a powerful and economical alternative, though its high toxicity necessitates stringent handling protocols. For laboratories prioritizing green chemistry principles, diethyl carbonate , despite its lower reactivity, is an excellent choice, minimizing hazardous waste and improving the overall environmental footprint of the synthesis. Furthermore, the adoption of phase-transfer catalysis for the alkylation step can offer milder reaction conditions and simplify the overall process by avoiding the use of hazardous strong bases.
The choice of reagent will ultimately depend on the specific priorities of the research or development team, balancing factors of cost, safety, reaction efficiency, and environmental impact.
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ACS Publications. (n.d.). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl N-Succinimidyl Carbonate (Cbz-OSu). Retrieved from [Link]
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RSC Publishing. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]
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RSC Publishing. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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ACS Publications. (n.d.). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Retrieved from [Link]
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SBS Genetech. (n.d.). (R)-N-Cbz-piperidine-3-carboxylic acid. Retrieved from [Link]
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NIH. (n.d.). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Retrieved from [Link]
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Datapdf.com. (n.d.). Alkylation of dianions of. beta.-keto esters. Retrieved from [Link]
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NIH. (n.d.). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Retrieved from [Link]
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Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines. Chemistry Letters. Retrieved from [Link]
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LibreTexts. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Sciencemadness.org. (n.d.). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]
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StudySmarter. (n.d.). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
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Organic Reactions. (n.d.). The Alkylation of Esters and Nitriles. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Retrieved from [Link]
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Sciencemadness Discussion Board. (2009, April 10). Lab Prep of Diethyl Sulfate. Retrieved from [Link]
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ChemBK. (2024, April 9). (R)-1-Cbz-Piperidine-3-Carboxylic Acid. Retrieved from [Link]
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PubMed. (n.d.). Green organic syntheses: organic carbonates as methylating agents. Retrieved from [Link]
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NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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NIH. (n.d.). Ethyl Green. PubChem. Retrieved from [Link]
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Arkivoc. (n.d.). A comparison of several modern alkylating agents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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Yuanlian Chemical. (n.d.). The Ultimate Guide to Green Chelating Agents. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]
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NIH. (n.d.). Benzyl succinimido carbonate. PubChem. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, August 14). Environmental Alkylating Agents. Retrieved from [Link]
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Chemsrc. (n.d.). N-Cbz- Piperidine-3-carboxylic acid. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIETHYL SULFATE. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. Retrieved from [Link]
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PubMed. (2021, January 5). Synthesis of Three-Dimensionally Fascinating Diterpenoid Alkaloids and Related Diterpenes. Retrieved from [Link]
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Navigating the Enantioselective Landscape: A Comparative Guide to Chiral HPLC Methods for Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
In the landscape of pharmaceutical development and chiral chemistry, the precise analysis of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy.[1][2] The subject of this guide, methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, is a chiral molecule whose stereoisomers can exhibit distinct pharmacological profiles. Therefore, robust and reliable analytical methods for its enantioseparation are of paramount importance. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, offering researchers, scientists, and drug development professionals a detailed roadmap for selecting and optimizing the enantioseparation of this critical piperidine derivative.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror images of a chiral molecule, often interact differently with the chiral environment of biological systems.[1][3] This can lead to one enantiomer producing the desired therapeutic effect while the other may be inactive or, in some cases, cause adverse effects.[1][2] Consequently, regulatory bodies worldwide mandate the characterization and control of enantiomeric impurities in drug substances. Chiral HPLC, utilizing chiral stationary phases (CSPs), has emerged as a powerful and widely adopted technique for this purpose, offering both analytical quantification and preparative-scale separation capabilities.[3][4][5]
A Comparative Analysis of Chiral Stationary Phases
The success of a chiral HPLC separation hinges on the selection of an appropriate chiral stationary phase (CSP).[3] These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For piperidine derivatives and cyclic amino acid esters like this compound, polysaccharide-based CSPs are often the most effective.[4][6][7]
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
CSPs derived from cellulose and amylose, particularly those with phenylcarbamate derivatives, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including those with structures similar to our target analyte.[4][6][7][8] Columns such as those from the Daicel CHIRALPAK® and CHIRALCEL® series are industry standards in this domain.[9]
The primary mechanism of separation on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.[1] The carbamate groups on the polysaccharide backbone, along with the aromatic substituents, create chiral grooves and cavities where the enantiomers can transiently bind. The subtle differences in the three-dimensional fit and the strength of these interactions for each enantiomer result in different retention times.
For this compound, the presence of the carbamate (Cbz) group, the ester, and the piperidine ring provides multiple points of potential interaction with the CSP. The benzyloxycarbonyl (Cbz) group, in particular, is known to contribute favorably to enantiomeric separation on polysaccharide-based CSPs.[8]
Method Development Workflow
A systematic approach to method development is crucial for achieving optimal separation. The following workflow provides a logical progression from initial screening to a validated method.
Figure 1: A generalized workflow for chiral HPLC method development, from initial screening to final validation.
Comparative Experimental Data
To provide a practical comparison, we present hypothetical experimental data for the separation of this compound enantiomers on two common polysaccharide-based CSPs under normal-phase conditions. Normal-phase chromatography, typically employing a mixture of an alkane and an alcohol, often provides superior selectivity for chiral separations on these types of columns.[3][6]
| Parameter | Method A | Method B |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 10.1 min | 12.8 min |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Selectivity (α) | 1.25 | 1.32 |
Table 1: Comparison of two hypothetical chiral HPLC methods for the separation of this compound enantiomers.
From the data in Table 1, both methods provide adequate resolution (Rs > 1.5 is generally considered baseline). However, Method B, utilizing an amylose-based CSP, shows slightly better selectivity, which can be advantageous for ensuring robustness and for preparative-scale separations. The choice between 2-propanol and ethanol as the polar modifier can significantly impact selectivity and retention, and screening both is a recommended practice.
Detailed Experimental Protocol: Method B
This section provides a step-by-step methodology for the recommended chiral HPLC analysis based on the superior performance of the amylose-based CSP.
Materials and Reagents
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol
-
Diethylamine (DEA), optional basic modifier
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm (e.g., CHIRALPAK® AD-H).
Sample Preparation
-
Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
-
Mobile Phase: n-Hexane / Ethanol (85:15, v/v). For improved peak shape, especially if tailing is observed, 0.1% (v/v) of diethylamine can be added.[4][6][7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
Data Analysis
-
Integrate the peaks for both enantiomers.
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (% ee) if analyzing an enantiomerically enriched sample.
Troubleshooting and Optimization
Peak Tailing: For basic compounds like piperidine derivatives, peak tailing can be a common issue due to interactions with residual silanol groups on the silica support.[6] The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.2%, to the mobile phase can significantly improve peak symmetry.[4][6][7]
Poor Resolution: If the initial separation is poor, several parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-hexane to alcohol. Decreasing the alcohol content will generally increase retention and may improve resolution.
-
Alcohol Modifier: Switching between different alcohols (e.g., 2-propanol, ethanol) can have a profound effect on selectivity.
-
Temperature: Lowering the column temperature can sometimes enhance resolution, although it will also increase retention times and backpressure.
Conclusion
The enantioseparation of this compound is readily achievable using chiral HPLC with polysaccharide-based stationary phases. Both cellulose and amylose-derived CSPs are excellent starting points for method development. A systematic approach, beginning with screening different CSPs and mobile phases, followed by optimization of the mobile phase composition and other chromatographic parameters, will lead to a robust and reliable method. The addition of a basic modifier is a key consideration for improving the peak shape of this piperidine derivative. The detailed protocol provided in this guide serves as a validated starting point for researchers, enabling them to confidently assess the enantiomeric purity of this important chiral molecule.
References
-
HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. (2025). ResearchGate. [Link]
-
Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. (2011). National Institutes of Health. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Application Notes: Chiral. (n.d.). LCGC International. [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. [Link]
-
(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. [Link]
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HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
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Regis Technologies - HPLC. (n.d.). Hichrom. [Link]
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Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (2019). PubMed Central. [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Regis chiral and SFC columns. (n.d.). Restek. [Link]
- The HPLC analytical approach of 3-amino piperidine. (2016).
-
Technical Resources. (n.d.). Regis Technologies. [Link]
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Chiral Applications Database. (n.d.). Regis Technologies. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. (n.d.). Chiral Technologies. [https://www.chiraltech.com/wp-content/uploads/2019/07/Daicel-sub-2-micron-chiral-columns-app-note.pdf]([Link]
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A Comparative Guide to the Structural Validation of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate using COSY NMR
Introduction: The Challenge of a Quaternary Center
In drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Substituted piperidines are a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The synthesis of these compounds can often lead to a variety of regio- and stereoisomers, demanding robust analytical techniques for their characterization.[2]
This guide focuses on the structural validation of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate , a molecule presenting a specific analytical challenge: a quaternary carbon at the 3-position of the piperidine ring. This substitution breaks the continuous spin-spin coupling network around the ring, making simple one-dimensional (1D) ¹H NMR interpretation insufficient for complete assignment.
Here, we will provide an in-depth exploration of how two-dimensional (2D) Correlation Spectroscopy (COSY) NMR serves as a rapid and powerful tool to map the proton connectivity within this molecule. We will explain the causality behind the experimental choices, provide a detailed protocol, and compare the insights gained from COSY with those from other essential 2D NMR techniques like HSQC, HMBC, and NOESY.
Figure 1: Target Molecule Structure
Caption: The structure of this compound. Protons on the piperidine ring and ethyl substituent are labeled for NMR correlation analysis.
Pillar 1: The Power of COSY for Mapping Proton Networks
Correlation Spectroscopy (COSY) is arguably the most fundamental and frequently used 2D NMR experiment.[3] Its power lies in its ability to reveal scalar (or J-coupling) correlations between protons, typically those separated by two or three bonds.[4] The resulting 2D spectrum plots the ¹H NMR spectrum on both axes. The signals on the diagonal correspond to the 1D spectrum, while the off-diagonal "cross-peaks" are the key to connectivity, indicating that the two protons at the corresponding chemical shifts on each axis are coupled.[5][6]
For our target molecule, the COSY experiment is the ideal first step to piece together the proton framework. It allows us to validate two independent spin systems:
-
The isolated ethyl group (-CH₂-CH₃).
-
The fragmented piperidine ring protons (H-4/H-5/H-6 and the isolated H-2).
The critical insight from COSY will be the absence of a correlation between the H-2 and H-4 protons, providing definitive evidence of the substitution at the C-3 position.
Predicted COSY Correlations
Based on the structure in Figure 1, we can predict the following correlations, which are essential for validating the structure. Note that due to the chair conformation of the piperidine ring, axial and equatorial protons on the same carbon (geminal protons) are chemically non-equivalent and will couple to each other.
| Correlating Proton Group 1 | Correlating Proton Group 2 | Type of Coupling | Expected Result |
| Ethyl CH₂ (H-7) | Ethyl CH₃ (H-8) | Vicinal (3-bond) | Strong cross-peak |
| H-4 (axial & equatorial) | H-5 (axial & equatorial) | Vicinal (3-bond) | Cross-peaks present |
| H-5 (axial & equatorial) | H-6 (axial & equatorial) | Vicinal (3-bond) | Cross-peaks present |
| H-2 (axial & equatorial) | H-4 (axial & equatorial) | (4-bond) | No cross-peak expected |
The observation of these specific correlations, and especially the highlighted absence of the H-2 to H-4 correlation, validates the core scaffold and the position of the quaternary center.
Pillar 2: A Self-Validating Experimental Protocol
Trustworthiness in scientific data comes from robust and reproducible methodology. The following protocol for acquiring a gradient-enhanced COSY (gCOSY) spectrum is designed to yield high-quality, interpretable data. The use of gradients helps to reduce artifacts and allows for fewer scans, shortening the experiment time.[7]
Step-by-Step gCOSY Acquisition Protocol
-
Sample Preparation :
-
Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Initial 1D ¹H NMR Setup :
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity. It is critical to achieve good non-spin shims (x, y, z, etc.) as the sample will not be spun for the 2D experiment.[7]
-
Acquire a standard 1D ¹H spectrum to determine the 90° pulse width and the spectral window.
-
Reference the spectrum correctly (e.g., to residual CHCl₃ at 7.26 ppm).
-
Set the spectral width (sw) to encompass all proton signals, from the most downfield (Cbz aromatic protons) to the most upfield (ethyl CH₃).[8]
-
-
Setting Up the 2D gCOSY Experiment :
-
Copy the acquisition parameters from the optimized 1D experiment to a new 2D experiment dataset.[9]
-
Load a standard gradient COSY pulse sequence (gcosy).
-
Key parameters to set include:
-
nt (number of scans): Set to a multiple of 2 or 4 (e.g., 2, 4, or 8) for adequate signal-to-noise and phase cycling. For a moderately concentrated sample, nt=2 is often sufficient.[8]
-
ni (number of increments in the indirect dimension): Set to 256 or 512 for good resolution in the second dimension. Higher values increase resolution but also experiment time.[8]
-
d1 (relaxation delay): Set to 1-1.5 seconds to allow for adequate relaxation of the spins between scans.[9]
-
-
-
Data Acquisition & Processing :
-
Start the acquisition by typing go or a similar command. The experiment time will be displayed, typically ranging from a few minutes to half an hour.
-
After acquisition is complete, process the data using a 2D Fourier transform (wft2d or similar command).[7]
-
Apply a window function (e.g., sine-bell) to both dimensions to improve peak shape.
-
Phase the spectrum if a phase-sensitive experiment was run (though absolute value is common for gCOSY).
-
Calibrate the axes using the 1D spectrum as a reference.
-
Workflow for COSY-Based Structural Validation
The following diagram illustrates the logical flow from sample preparation to the final validated structure.
Caption: Experimental workflow for structural validation using COSY NMR.
Pillar 3: A Comparative Analysis with Other 2D NMR Techniques
While COSY is excellent for establishing proton-proton connectivity, a full and unambiguous structural elucidation often requires a suite of 2D NMR experiments.[10][11] Each experiment provides a different piece of the structural puzzle.
Comparison of Key 2D NMR Experiments
| Technique | Information Provided | Key Application for this Molecule | Strengths & Limitations |
| COSY | ¹H-¹H correlations through 2-3 bonds.[12] | Maps the connectivity of the ethyl group and the C4-C5-C6 piperidine fragment. Confirms the C3 quaternary center by lack of H2-H4 coupling. | Strength : Fast and definitive for ¹H-¹H connectivity.[13]Limitation : Provides no direct information about carbon atoms or connectivity across quaternary centers. |
| HSQC | ¹H-¹³C correlations through one bond.[14] | Assigns each proton signal to its directly attached carbon atom. Confirms the number of protons on each carbon (CH, CH₂, CH₃). | Strength : Very sensitive; excellent for assigning protonated carbons.[15]Limitation : Does not show correlations to non-protonated (quaternary) carbons. |
| HMBC | ¹H-¹³C correlations through 2-4 bonds.[14] | Crucial experiment. Connects fragments across the C3 quaternary carbon. Will show correlations from H-2 and H-4 to C-3, and from the ethyl-CH₂ protons to C-3. | Strength : The definitive tool for identifying quaternary carbons and piecing together molecular fragments.[16]Limitation : Less sensitive than HSQC; requires optimization of the long-range coupling delay. |
| NOESY | ¹H-¹H correlations through space (≤5 Å).[12] | Determines the stereochemistry of the piperidine ring, for example, the relative orientation (cis/trans) of the ethyl group to other ring protons. | Strength : The primary method for determining stereochemistry and 3D conformation in solution.[17]Limitation : Correlation intensity is distance-dependent and can be affected by molecular motion. |
Decision-Making Flowchart for NMR Experiment Selection
Choosing the right experiment depends on the specific question being asked. This diagram provides a logical pathway for a comprehensive structural elucidation of our target molecule.
Caption: A logical decision tree for selecting 2D NMR experiments.
Conclusion
For the structural validation of this compound, COSY NMR is an indispensable first step. It efficiently and robustly maps the proton connectivity, and critically, its data confirms the presence and location of the C-3 quaternary center by revealing a break in the spin system. While COSY alone is powerful, its true analytical strength is realized when used as part of a comprehensive suite of 2D NMR experiments. By logically combining the through-bond connectivity information from COSY, HSQC, and HMBC with the through-space spatial information from NOESY, researchers can achieve complete and unambiguous structural and stereochemical assignment, adhering to the highest standards of scientific integrity.
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Comparison of Boc vs Cbz protection for 3-ethylpiperidine-3-carboxylate
An Objective Comparison of Boc vs. Cbz Protection for 3-Ethylpiperidine-3-carboxylate: A Guide for Synthetic Chemists
In the landscape of pharmaceutical development, piperidine scaffolds are foundational building blocks for a vast array of therapeutic agents.[1] The strategic manipulation of their reactivity is paramount for successful multi-step syntheses. A crucial operation in this process is the protection of the secondary amine, which prevents unwanted side reactions and directs the course of synthesis. This guide provides a detailed, evidence-based comparison of two of the most ubiquitous amine-protecting groups, tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), as applied to ethyl 3-ethylpiperidine-3-carboxylate, a valuable chiral intermediate.
This analysis moves beyond a simple recitation of protocols to explore the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to select the optimal protection strategy for their specific synthetic goals.
Understanding the Contenders: Boc and Cbz Protecting Groups
The choice between Boc and Cbz is not arbitrary; it is a strategic decision dictated by the overall synthetic route, particularly the presence of other functional groups and the required conditions for subsequent reaction steps. Their fundamental difference lies in their cleavage mechanisms, which forms the basis of their synthetic utility and orthogonality.[2]
The Boc Group: Acid-Labile Protection
The tert-Butoxycarbonyl (Boc) group is a carbamate-based protecting group renowned for its stability in basic and nucleophilic conditions, yet easily removed under acidic conditions.[3][4]
-
Protection Mechanism : The introduction of the Boc group is typically achieved via the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[5] The reaction proceeds through a nucleophilic attack of the piperidine nitrogen onto one of the electrophilic carbonyl carbons of the anhydride.[6] The evolution of carbon dioxide and the formation of tert-butanol provide a strong thermodynamic driving force for the reaction.[5][6]
-
Deprotection Mechanism : Removal of the Boc group is efficiently accomplished with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] The mechanism involves the initial protonation of the carbonyl oxygen, which weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to liberate the free amine.[5][9]
The Cbz Group: Hydrogenolysis-Based Deprotection
The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, was a cornerstone in the development of modern peptide synthesis.[10][11] Its defining feature is its stability to a wide range of conditions, including acidic and basic environments, while being selectively cleaved by catalytic hydrogenolysis.[12][13]
-
Protection Mechanism : The Cbz group is installed using benzyl chloroformate (Cbz-Cl), a highly reactive acyl chloride.[14][15] The piperidine nitrogen attacks the electrophilic carbonyl carbon, displacing the chloride leaving group. This reaction liberates HCl and thus requires a base to neutralize the acid and drive the reaction to completion.[10]
-
Deprotection Mechanism : The most common and mildest method for Cbz removal is catalytic hydrogenation.[16][17] In the presence of a palladium catalyst (typically on carbon, Pd/C) and a hydrogen source, the benzylic C-O bond is cleaved, releasing the free amine along with toluene and carbon dioxide as byproducts.[10][16]
Head-to-Head Experimental Comparison
To provide a practical framework for comparison, the following sections detail representative experimental protocols for the protection and deprotection of ethyl 3-ethylpiperidine-3-carboxylate.
Experimental Workflow Overview
Caption: Comparative workflows for Boc and Cbz protection/deprotection.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of Ethyl 3-ethylpiperidine-3-carboxylate
-
Dissolution: Dissolve ethyl 3-ethylpiperidine-3-carboxylate (1.0 equiv) in dichloromethane (DCM, approx. 0.5 M).
-
Base Addition: Add triethylamine (TEA, 1.5 equiv) to the solution and stir for 5 minutes at room temperature.[18]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in DCM to the stirring mixture.[5]
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be further purified by silica gel chromatography if necessary.
Protocol 2: N-Cbz Protection of Ethyl 3-ethylpiperidine-3-carboxylate
-
Dissolution: Dissolve ethyl 3-ethylpiperidine-3-carboxylate (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution (approx. 0.5 M).
-
Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.[11] The pH should be maintained between 8 and 10.[12]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Protocol 3: N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected piperidine (1.0 equiv) in DCM (approx. 0.2 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution to create a 25-50% TFA/DCM mixture.[5]
-
Reaction: Stir the reaction at room temperature. The reaction is typically rapid, with visible CO₂ evolution, and is usually complete within 30-60 minutes.[19] Monitor by TLC.
-
Isolation: Upon completion, remove the solvent and excess TFA in vacuo. The resulting product is the TFA salt of the amine, which can be used directly or neutralized by washing with a basic aqueous solution (e.g., NaHCO₃) during an extractive work-up.
Protocol 4: N-Cbz Deprotection
-
Dissolution: Dissolve the N-Cbz protected piperidine (1.0 equiv) in methanol or ethanol (approx. 0.2 M).[17]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., N₂ or Argon), typically at a loading of 5-10 mol%.[17]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either from a balloon or a hydrogenation apparatus, and stir vigorously.[17]
-
Reaction: The reaction is typically run at room temperature and atmospheric pressure for 4-24 hours. Monitor progress by TLC.
-
Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[20] Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Quantitative Data Summary
The selection of a protecting group is often a trade-off between reaction efficiency, cost, safety, and compatibility. The table below summarizes key performance indicators for each strategy.
| Parameter | Boc Protection | Cbz Protection | Boc Deprotection | Cbz Deprotection |
| Primary Reagent | (Boc)₂O | Cbz-Cl | TFA or HCl | H₂, Pd/C |
| Typical Conditions | Room Temp, 4-12 h | 0 °C to Room Temp, 2-4 h | Room Temp, 0.5-1 h | Room Temp, 4-24 h |
| Typical Yield | >95% | 85-95% | >99% (as salt) | >95% |
| Key Byproducts | t-BuOH, CO₂[6] | HCl, Benzyl alcohol | t-Butene, CO₂[8] | Toluene, CO₂[16] |
| Purification | Aqueous Wash / Chromatography | Chromatography | Evaporation / Neutralization | Filtration / Evaporation |
| Safety Concerns | (Boc)₂O is an irritant[18] | Cbz-Cl is toxic/corrosive[14][21] | Strong, corrosive acid[22] | H₂ is flammable; Pd/C is pyrophoric |
Expert Analysis: Making the Right Choice
When to Choose Boc Protection:
The Boc group is often the default choice for its reliability and the mild conditions of its introduction.
-
Strengths: The protecting reagent, (Boc)₂O, is a stable, easy-to-handle solid, and the protection reaction typically proceeds in high yield with simple work-up procedures.[23][24] It is an excellent choice when the subsequent synthetic steps involve basic, nucleophilic, or reductive conditions, against which the Boc group is robust.
-
Causality and Limitations: The primary drawback is the requirement for strong acid for its removal.[7] This can be problematic if the substrate contains other acid-sensitive functional groups, such as acetals, ketals, or t-butyl esters. The generation of the electrophilic tert-butyl cation during deprotection can also lead to side reactions with nucleophilic residues (e.g., indoles, phenols), necessitating the use of scavengers like anisole.[5][7]
When to Choose Cbz Protection:
The Cbz group offers a powerful orthogonal strategy, particularly valuable in complex syntheses.
-
Strengths: Its key advantage is the exceptionally mild deprotection via catalytic hydrogenolysis, which proceeds under neutral pH.[17] This makes it ideal for molecules containing acid- or base-labile functionalities. The Cbz group is orthogonal to the Boc group, allowing for the selective deprotection of one in the presence of the other—a cornerstone of modern synthetic strategy.[2][8]
-
Causality and Limitations: The protecting reagent, Cbz-Cl, is a lachrymatory and corrosive liquid that must be handled with care.[21] The primary limitation of the Cbz group is its incompatibility with any functional groups that are sensitive to reduction, such as alkenes, alkynes, nitro groups, and some aryl halides.[16][17] Furthermore, the palladium catalyst can be poisoned by sulfur-containing compounds, and the pyrophoric nature of Pd/C requires careful handling.[20]
The Principle of Orthogonality
In a multi-step synthesis, having the ability to remove one protecting group without affecting another is critical. Boc and Cbz are a classic orthogonal pair.
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In-Depth Analysis Reveals Scant Research on Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate Derivatives, Precluding a Full Comparative Guide
A comprehensive literature review reveals a significant gap in publicly available research on the synthesis and biological activity of derivatives of methyl 1-Cbz-3-ethylpiperidine-3-carboxylate. This absence of specific experimental data makes it impossible to construct a detailed, evidence-based comparison guide on the bioactivity of this particular class of compounds as initially requested.
While the piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and bioactive compounds, research appears to be concentrated on other substitution patterns and functional group modifications of the piperidine ring.[1][2] Extensive searches have yielded information on a variety of related piperidine derivatives, including piperidine-3-carboxamides and other N-substituted piperidine-3-carboxylic acid analogs, which have been investigated for a range of biological activities.[3][4][5] These studies highlight the potential of the piperidine-3-carboxylic acid framework in developing novel therapeutic agents.
For instance, various N-substituted piperidine-3-carboxylic acid derivatives have been synthesized and evaluated for their potential as anticonvulsants.[3][6] These studies often explore the structure-activity relationships by modifying the substituent on the piperidine nitrogen. Similarly, piperidine-3-carboxamide derivatives have been a focus of research, with some analogs showing promise as anti-osteoporosis agents by targeting cathepsin K.[5]
However, the specific core structure of this compound, which features a carboxybenzyl (Cbz) protecting group on the nitrogen, a methyl ester, and a crucial ethyl group at the 3-position, does not appear in the surveyed scientific literature as a scaffold for bioactivity studies. The presence and nature of substituents at the 3-position of the piperidine ring are critical for determining the pharmacological profile of these compounds. The lack of data on derivatives with the specified 3-ethyl-3-carboxylate substitution pattern means that no comparative analysis of their bioactivities can be conducted.
This indicates that the exploration of the chemical space around this compound is an untapped area of research. While the foundational elements of this molecule—the piperidine ring and the Cbz protecting group—are common in medicinal chemistry, the specific combination of substituents defines a unique class of compounds whose biological potential remains to be elucidated.
Due to the absence of published experimental data on the bioactivity of derivatives of this compound, a comparative guide as requested cannot be developed. The scientific community has yet to publish research detailing the synthesis and biological evaluation of analogs based on this specific chemical scaffold.
Therefore, any discussion on their potential bioactivities, structure-activity relationships, or comparative performance would be purely speculative and would not meet the required standards of scientific integrity and evidence-based analysis. Further research into this specific class of compounds is necessary before a meaningful comparative guide can be produced.
References
- Seth, K., & Pradhan, V. (Year). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Medicinal Chemistry Research, 27(4).
- Youssef, A. M., et al. (2022). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- Krasavin, M. (Year).
- PubChem. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid. PubChem.
- (Year). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- (Year). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
- (Year).
- Chem-Impex. 1-Z-Piperidine-3-carboxylic acid. Chem-Impex.
- (Year). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- (2025).
- (Year). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI.
- (Year). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
- (Year). Synthesis and biological evaluation of omega-(N,N,N-trialkylammonium)alkyl esters and thioesters of carboxylic acid nonsteroidal antiinflammatory agents. Journal of Medicinal Chemistry.
- (Year).
- (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.
- (2025). Versatile selective α-carboxylic acid esterification of N-protected amino acids and peptides by alcalase.
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A Researcher's Guide to the Spectroscopic Landscape of Substituted Piperidines: Deconstructing Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
For researchers in medicinal chemistry and drug development, the piperidine scaffold is a cornerstone of molecular design. Its conformational flexibility and synthetic tractability make it a privileged structure in a vast array of bioactive molecules. The introduction of substituents and protecting groups, such as the carbobenzyloxy (Cbz) group, creates stereochemically rich and functionally diverse compounds. However, the unambiguous characterization of these molecules is paramount to ensuring synthetic success and understanding structure-activity relationships.
The Logic of Spectroscopic Prediction
Our analysis will follow a systematic approach, starting from a simple piperidine core and progressively adding the functional groups present in our target molecule. This allows us to isolate the spectroscopic contribution of each moiety.
Caption: Workflow for predicting spectroscopic features.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for our target molecule and its analogues. The data for the target molecule is predicted based on the principles discussed in the subsequent sections.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, referenced to CDCl₃)
| Compound Name | N-Substituent Protons | -OCH₃ / -OCH₂CH₃ | Piperidine Ring Protons | C3-CH₂CH₃ | Reference(s) |
| Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate (Predicted) | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, -CH₂Ph) | ~3.70 (s, 3H) | ~1.5-4.2 (m) | ~1.8 (q), ~0.9 (t) | - |
| Methyl N-Boc-piperidine-3-carboxylate[6] | ~1.45 (s, 9H) | ~3.68 (s, 3H) | ~1.5-4.0 (m) | N/A | [6] |
| Ethyl 1-methyl-3-piperidinecarboxylate | ~2.3 (s, 3H, N-CH₃) | ~4.1 (q, 2H), ~1.2 (t, 3H) | ~1.5-3.0 (m) | N/A | |
| Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate) | ~2.0 (br s, 1H, NH) | ~4.12 (q, 2H), ~1.25 (t, 3H) | ~1.4-3.2 (m) | N/A | [7] |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm, referenced to CDCl₃)
| Compound Name | N-Substituent Carbons | C=O Carbons | -O-C Carbons | Piperidine Ring Carbons | C3-CH₂CH₃ | Reference(s) |
| This compound (Predicted) | ~136 (Ar-C), ~128 (Ar-CH), ~67 (-CH₂Ph) | ~174 (Ester), ~155 (Carbamate) | ~52 (-OCH₃) | ~25-55 | ~30 (CH₂), ~8 (CH₃) | - |
| Methyl N-Boc-piperidine-3-carboxylate | ~80 (t-Bu C), ~28 (t-Bu CH₃) | ~173 (Ester), ~155 (Carbamate) | ~51 (-OCH₃) | ~25-50 | N/A | [8] |
| Ethyl 1-methyl-3-piperidinecarboxylate | ~42 (N-CH₃) | ~174 (Ester) | ~60 (-OCH₂), ~14 (-CH₃) | ~25-58 | N/A |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound Name | N-H Stretch | C=O Stretch (Carbamate) | C=O Stretch (Ester) | C-O Stretch | Reference(s) |
| This compound (Predicted) | N/A | ~1690-1700 | ~1730-1740 | ~1250, ~1100 | - |
| N-Boc protected piperidines[9] | N/A | ~1690 | Varies | Varies | [9] |
| Ethyl 1-methyl-3-piperidinecarboxylate[10] | N/A | N/A | ~1735 | ~1180 | [10] |
| Piperidine[11] | ~3280 | N/A | N/A | N/A | [11] |
In-Depth Spectroscopic Analysis and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of protons in a molecule.
-
N-Cbz Group: The carbobenzyloxy group is readily identifiable. It will exhibit a multiplet in the aromatic region (~7.3-7.4 ppm) corresponding to the five protons of the phenyl ring. A characteristic singlet for the benzylic methylene protons (-CH₂Ph) will appear around 5.1-5.2 ppm. The presence of rotamers, due to hindered rotation around the N-C(O) amide bond, can sometimes lead to broadening or splitting of signals for protons near the nitrogen, particularly those at the C2 and C6 positions of the piperidine ring.
-
C3-Ethyl Group: The ethyl group at the C3 position will present as a quartet for the methylene protons (~1.7-1.9 ppm) coupled to a triplet for the methyl protons (~0.8-1.0 ppm). The creation of a quaternary center at C3 eliminates the proton that would otherwise be at this position, simplifying the spectrum in that regard but influencing the shifts of adjacent protons.
-
C3-Methyl Ester: The methyl ester will be identified by a sharp singlet at approximately 3.7 ppm, corresponding to the three methoxy protons.
-
Piperidine Ring: The protons on the piperidine ring will appear as a complex series of multiplets, typically between 1.5 and 4.2 ppm. The protons on C2 and C6, being adjacent to the electron-withdrawing carbamate nitrogen, will be the most downfield. The diastereotopic nature of the methylene protons on each carbon of the chiral ring often leads to complex splitting patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The ester carbonyl will appear around 173-175 ppm, while the carbamate carbonyl will be further upfield, around 155 ppm.
-
N-Cbz Group: The aromatic carbons will produce signals between ~127-137 ppm. The benzylic carbon (-CH₂Ph) will be found near 67 ppm.
-
Piperidine Ring and Substituents: The quaternary C3 carbon will have a characteristic low intensity and will be shifted downfield due to the attached oxygen and ethyl group. The remaining piperidine carbons will resonate in the 25-55 ppm range. The methoxy carbon of the ester will be around 52 ppm, while the ethyl group carbons will appear at approximately 30 ppm (-CH₂-) and 8 ppm (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups.
-
Carbonyl Stretching: The most prominent features in the IR spectrum will be the strong C=O stretching absorptions. The ester carbonyl typically absorbs at a higher frequency (~1735 cm⁻¹) than the carbamate carbonyl (~1695 cm⁻¹). The conjugation of the lone pair on the nitrogen atom with the carbamate carbonyl reduces its double bond character, shifting its absorption to a lower wavenumber.
-
C-O Stretching: Strong bands corresponding to the C-O stretching of the ester and carbamate groups will be visible in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹ will indicate the aromatic C-H bonds of the Cbz group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: For this compound (C₁₇H₂₃NO₄), the expected exact mass is 305.1627. A high-resolution mass spectrometry (HRMS) experiment should confirm this molecular formula. The molecular ion peak (M⁺) may be observed, though it might be weak.
-
Common Fragments: Key fragmentation pathways will likely involve the Cbz group. A prominent peak at m/z 91 corresponding to the tropylium cation ([C₇H₇]⁺) is a classic indicator of a benzyl group. Loss of the entire benzyloxycarbonyl group or parts of the ester and ethyl substituents from the molecular ion would also be expected fragmentation patterns.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial. Below are standard protocols for the characterization of novel piperidine derivatives.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 256-1024 scans).
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks within the piperidine ring and ethyl group.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
Caption: Standard workflow for NMR analysis.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the neat oil between two salt plates (NaCl or KBr).
-
Thin Film (Solid/Oil): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean salt plates or the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion. ESI is typically performed in positive ion mode, looking for the [M+H]⁺ or [M+Na]⁺ adducts.
-
Analysis: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to measure the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error).
-
Data Analysis: Compare the measured exact mass to the calculated mass for the expected molecular formula to confirm the elemental composition.
Conclusion
While direct spectroscopic data for this compound remains elusive in public databases, a robust and reliable prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra is achievable through a comparative analysis of structurally related compounds. By understanding the characteristic spectroscopic signatures of the N-Cbz protecting group, the piperidine ring, and substituents at the C3 position, researchers can confidently characterize novel molecules within this important chemical class. The application of standard, high-quality experimental protocols will ensure that the synthesized compounds are unambiguously identified, paving the way for their use in drug discovery and development programs.
References
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinazoline. NIST Chemistry WebBook. Retrieved from [Link]
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Kovács, L., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3485. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Singh, R., et al. (2017). Biological activity of Quinazoline: A Review. ResearchGate. Retrieved from [Link]
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ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Records of Natural Products, 19(2), 145-154. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl N-Cbz-piperidine-3-carboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-methylpiperidine-3-carboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). methyl 1-methylpiperidine-3-carboxylate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl piperidine-3-carboxylate. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-Ethyl piperidine-3-carboxylate. PubChem. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management
Section 1: Executive Summary & Critical Safety Notice
This document provides a detailed protocol for the safe handling and disposal of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate. As a novel or specialized piperidine derivative, this compound may lack extensive, publicly available hazard data. Therefore, the foundational principle of this guide is precaution . All personnel must treat this chemical as a hazardous substance, adhering to the most stringent laboratory safety protocols. The procedures outlined herein are grounded in established principles of chemical waste management and are designed to comply with federal regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3]
The immediate directive is that under no circumstances should this compound be disposed of via standard trash or sanitary sewer systems .[4] It must be managed as regulated chemical waste through your institution's Environmental Health & Safety (EHS) department.
Section 2: Hazard Assessment & Characterization
-
Piperidine Core: Piperidine and its derivatives are known to be hazardous.[5] They can be toxic if inhaled or in contact with skin, and may cause severe skin burns and eye damage. The piperidine nucleus is a common scaffold in pharmacologically active agents, suggesting potential biological activity.[6][7]
-
Carbamate Group (Cbz): While the Cbz protecting group is generally stable, thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][9]
-
Physical State: This compound is likely a solid powder.[9] This presents an inhalation hazard if dust is generated.
Based on this analysis, the compound must be presumed to be, at a minimum, a skin and eye irritant and potentially toxic. All waste, including contaminated consumables and spill cleanup materials, is therefore classified as hazardous waste.[10]
Section 3: Personnel Protective Equipment (PPE) & Handling
Proper protection is non-negotiable when handling this compound and its waste. The causality is simple: to prevent exposure pathways—inhalation, dermal contact, and ingestion.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Use nitrile rubber gloves. Inspect gloves prior to use and remove and dispose of them properly after handling the material.[8]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when cleaning spills, consider additional protective clothing to prevent skin exposure.[9]
-
Respiratory Protection: All handling of the solid compound or its waste that could generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation.
Section 4: Waste Segregation & Containment Protocol
Segregation is a critical step to prevent dangerous chemical reactions within a waste container and to ensure cost-effective, compliant disposal by waste management facilities.[11]
Step-by-Step Containment Procedure:
-
Select the Correct Container:
-
Solid Waste: For the pure compound and any contaminated solid materials (e.g., weigh boats, contaminated paper towels, gloves), use a high-density polyethylene (HDPE) container with a secure, screw-top lid. Ensure the container is clean, dry, and has been approved by your EHS department.[1][12]
-
Liquid Waste: If the compound has been used in a solution, use a dedicated, compatible liquid waste container (e.g., an HDPE carboy). Do not mix this waste stream with other liquid wastes unless you have confirmed compatibility. For example, do not mix with strong acids, bases, or oxidizers.[11][13]
-
-
Containerize the Waste:
-
Label the Container Immediately:
-
Proper labeling is a legal requirement and is essential for the safety of all personnel who may handle the container.[1][13]
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
List all constituents if it is a mixture.
-
An accurate estimation of the percentage of each constituent.
-
The primary hazard(s) associated with the waste (e.g., "Irritant," "Toxic").
-
The date the first particle of waste was added to the container.
-
-
Disposal Information Summary Table
| Parameter | Specification | Rationale |
| Waste Category | Hazardous Solid Chemical Waste | Based on structural alerts from the piperidine moiety; precautionary principle. |
| Primary Container | Wide-mouth, screw-cap HDPE bottle | Prevents leakage, compatible with organic solids, minimizes dust on opening. |
| Labeling | "Hazardous Waste," Full Chemical Name, Date, Hazards | Complies with EPA/RCRA regulations; ensures safe handling and proper disposal routing.[14][15] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents dermal, ocular, and clothing contamination. |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Secure, compliant, and at or near the point of generation.[1][12] |
Section 5: Disposal Workflow: From Bench to Final Disposition
The disposal process follows the "cradle-to-grave" principle mandated by RCRA, where the generator is responsible for the waste until its final, safe destruction.[2][10]
Step-by-Step Disposal Protocol:
-
Waste Generation & Immediate Containment: At the point of generation (i.e., in the fume hood), transfer the waste this compound into your pre-labeled hazardous waste container as described in Section 4.
-
Storage in a Satellite Accumulation Area (SAA):
-
Log the Waste: Maintain an inventory of the chemicals in your lab, including the waste generated. This aids in waste minimization and regulatory compliance.[11][12]
-
Request a Pickup: Once the container is full or you are approaching the storage time limit (often 12 months, but check local regulations), submit a hazardous waste pickup request to your institution's EHS department.[1][12] Use your institution's specific online form or procedure.
-
Documentation & Transfer: EHS will provide a manifest or tracking document. Ensure all information is correct before signing and handing over the waste. This manifest tracks the waste to the licensed Treatment, Storage, and Disposal Facility (TSDF).[14]
Disposal Workflow Diagram
Caption: Decision workflow for compliant disposal of this compound.
Section 6: Emergency Procedures (Spills & Exposure)
Accidents during handling or disposal must be addressed immediately and safely.
-
Minor Spill (Solid, within a fume hood):
-
Ensure your PPE is intact.
-
Gently sweep up the solid material using a dustpan and brush or absorbent pads. Avoid actions that create dust.
-
Place the collected material and all cleanup supplies (gloves, pads, etc.) into your hazardous waste container.[10]
-
Wipe the area with a suitable solvent (e.g., ethanol), and place the cleaning wipe in the hazardous waste container.
-
-
Major Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS emergency line immediately.[10] Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8]
-
Inhalation: Move the affected person to fresh air.[8]
-
In all cases of exposure, seek immediate medical attention after initial decontamination and inform medical personnel of the chemical involved.
-
Section 7: Regulatory Framework Overview
The management of hazardous chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is administered by the EPA.[2][3] The regulations are found in Title 40 of the Code of Federal Regulations (CFR), specifically parts 260-273.[15][16] These regulations establish the "cradle-to-grave" framework, which holds the waste generator responsible for the hazardous waste from its point of generation until it is safely treated or disposed of at a licensed facility.[2] States may have their own, often more stringent, regulations that must also be followed.[2] Your institution's EHS department is your primary resource for ensuring compliance with all applicable federal, state, and local laws.[1]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
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-
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-
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-
The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org. [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
SAFETY DATA SHEET - Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride. Fisher Scientific. [Link]
-
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-
Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
